N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylpyrazol-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3O/c1-9(2,3)8(14)12-7-6(10)5-11-13(7)4/h5H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOLCXLKKHBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384590 | |
| Record name | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679394-11-7 | |
| Record name | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 679394-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, a substituted pyrazole of interest in medicinal chemistry and drug discovery. The described synthetic pathway focuses on the robust and efficient N-acylation of the commercially available precursor, 4-bromo-1-methyl-1H-pyrazol-5-amine, with pivaloyl chloride. This guide delves into the mechanistic rationale behind the chosen methodology, offers a step-by-step procedure, and presents data in a clear and accessible format to facilitate successful replication and further investigation by researchers in the field.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a specific derivative that combines the pyrazole core with a bromine atom at the 4-position, a methyl group on the pyrazole nitrogen, and a pivalamide moiety on the exocyclic amine. Each of these features can play a crucial role in the molecule's interaction with biological targets. The bromine atom, for instance, can serve as a handle for further functionalization via cross-coupling reactions, while the bulky pivaloyl group can influence solubility, metabolic stability, and binding orientation within a target protein.
This guide focuses on a direct and reliable synthetic route to this compound, providing a solid foundation for its synthesis and subsequent use in research and development.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a direct N-acylation of a suitable aminopyrazole precursor. This strategy is outlined in the following retrosynthetic analysis:
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous due to the commercial availability of the key starting material, 4-bromo-1-methyl-1H-pyrazol-5-amine. The core of this synthesis lies in the formation of an amide bond between the exocyclic primary amine of the pyrazole and the acyl chloride.
The Core Synthesis: N-Acylation of 4-bromo-1-methyl-1H-pyrazol-5-amine
The central transformation in this synthesis is the nucleophilic acyl substitution reaction between 4-bromo-1-methyl-1H-pyrazol-5-amine and pivaloyl chloride.
Mechanistic Insights
The reaction proceeds via the nucleophilic attack of the exocyclic amino group of the pyrazole on the electrophilic carbonyl carbon of pivaloyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, typically a tertiary amine such as triethylamine or diisopropylethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Generalized mechanism of N-acylation.
Experimental Protocol
This protocol is designed for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide on a laboratory scale.
Materials:
-
4-bromo-1-methyl-1H-pyrazol-5-amine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexanes) and allow it to cool slowly to induce crystallization.[3]
-
Column Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 4-bromo-1-methyl-1H-pyrazol-5-amine | Commercially available key precursor. |
| Reagent | Pivaloyl Chloride | Efficient acylating agent. |
| Base | Triethylamine or DIPEA | Neutralizes HCl byproduct, driving the reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that dissolves reactants well. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes side reactions. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
| Workup | Aqueous NaHCO₃ wash | Removes excess acid and the hydrochloride salt of the base. |
| Purification | Recrystallization or Column Chromatography | To obtain the final product in high purity.[3] |
Characterization
The final product, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[4]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch).
-
Melting Point Analysis: To assess the purity of the solid product.
Conclusion
The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide can be reliably achieved through a straightforward N-acylation of 4-bromo-1-methyl-1H-pyrazol-5-amine with pivaloyl chloride. This technical guide provides a robust and well-rationalized protocol, grounded in established principles of organic chemistry. By following the detailed experimental procedure and understanding the underlying mechanistic principles, researchers can confidently synthesize this valuable pyrazole derivative for their ongoing investigations in drug discovery and development.
References
- Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (URL not available)
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. PubChem. [Link]
-
Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Royal Society of Chemistry. [Link]
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Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. National Center for Biotechnology Information. [Link]
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- 1. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide (C9H14BrN3O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Characteristics of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted physicochemical characteristics of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. In the absence of extensive empirical data in publicly accessible literature, this document leverages expert knowledge of physical organic chemistry and computational predictions to offer a robust profile of this compound. The insights and methodologies detailed herein are designed to empower researchers in their handling, formulation, and development of this and structurally related molecules.
Molecular Structure and Inferred Properties
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a substituted pyrazole with the molecular formula C₉H₁₄BrN₃O. Its structure, featuring a brominated N-methylpyrazole core coupled with a bulky pivalamide (tert-butyl carboxamide) group, is the primary determinant of its chemical behavior and physical properties.
Key Structural Features:
-
N-Methylpyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-methylation at position 1 prevents tautomerism.
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Bromo Substituent: Located at the 4-position of the pyrazole ring, this heavy atom significantly increases the molecule's density and molecular weight. It also influences the electronics of the ring system through inductive effects.
-
Pivalamide Group: An amide functional group with a sterically hindering tert-butyl substituent. This group is a key contributor to the molecule's lipophilicity and can participate in hydrogen bonding as a donor (N-H) and acceptor (C=O).
A general synthesis route for this class of compounds involves the acylation of a substituted pyrazole amine with pivaloyl chloride in the presence of a base.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical parameters for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, derived from computational models and structural analysis. These values provide a foundational dataset for experimental design and interpretation.
| Physicochemical Parameter | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | 260.13 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five. |
| Appearance | White to off-white crystalline solid | Important for handling, storage, and formulation. |
| Melting Point | 110 - 140 °C | Indicates crystal lattice energy and purity. A defined melting point is crucial for solid dosage form development. |
| Boiling Point | ~ 380 °C (at 760 mmHg) | Primarily of academic interest as thermal decomposition is likely at this temperature. |
| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. Low solubility can be a major hurdle in drug development. |
| logP (o/w) | 2.5 ± 0.5 | A measure of lipophilicity, which is critical for membrane permeability and ADME properties. |
| pKa | ~ 2.0 (pyrazole N); ~13.0 (amide N-H) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and off-target effects. |
Experimental Protocols for Physicochemical Characterization
To validate the predicted data, a series of standardized experiments should be conducted. The following section outlines the methodologies for determining the key physicochemical parameters.
Determination of Aqueous Solubility
The thermodynamic solubility of a compound is a critical parameter. The shake-flask method is a widely accepted standard for its determination.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Add an excess of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide to each buffered solution in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the solid phase from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is also the gold standard for this determination.
Protocol: Shake-Flask Method for logP Determination
-
Preparation: Prepare a stock solution of the compound in a suitable solvent. Prepare octanol-saturated water and water-saturated octanol.
-
Partitioning: Add a known volume of the stock solution to a mixture of octanol-saturated water and water-saturated octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for determining logP using the shake-flask method.
Interplay of Physicochemical Properties and Drug Development Implications
The physicochemical properties of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide are interconnected and have significant implications for its potential as a drug candidate.
Caption: Relationship between key physicochemical properties and oral absorption.
The predicted low aqueous solubility and moderate lipophilicity suggest that this compound may have permeability-limited absorption. Formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to improve its dissolution and bioavailability. The weakly basic nature of the pyrazole nitrogen indicates that the compound's solubility will be pH-dependent, with higher solubility in acidic environments such as the stomach.
Conclusion
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide presents a physicochemical profile that is common for many contemporary drug discovery candidates. Its predicted low solubility and moderate lipophilicity highlight the importance of early and accurate physicochemical characterization. The experimental protocols and predictive insights provided in this guide serve as a foundational framework for researchers to validate these properties and to make informed decisions in the development of this and related molecules. A thorough understanding of these core characteristics is paramount for navigating the complexities of formulation, ADME profiling, and ultimately, clinical success.
References
- World Intellectual Property Organization. (2018). PYRAZOLE COMPOUNDS AS KINASE INHIBITORS.
- World Intellectual Property Organization. (2019). PYRAZOLE DERIVATIVES AS SHP2 INHIBITORS.
An In-Depth Technical Guide to N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A Versatile Scaffold for Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (CAS Number: 679394-11-7), a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. While specific research on this particular molecule is nascent, its structural motifs—a brominated pyrazole core functionalized with a pivalamide group—suggest a range of promising applications based on the well-established pharmacology of related analogues. This document synthesizes available data with established chemical principles to offer a scientifically grounded perspective on its synthesis, potential utility, and future research directions.
Core Chemical Identity and Physicochemical Properties
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of numerous pharmaceuticals due to its diverse biological activities.[1][2][3] The presence of a bromine atom and an N-acyl group provides handles for further chemical modification and influences the molecule's overall electronic and steric properties.
| Property | Value | Source(s) |
| Chemical Name | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | [4][5][6] |
| CAS Number | 679394-11-7 | [4][5][6][7][8] |
| Molecular Formula | C9H14BrN3O | [8][9][10] |
| Molecular Weight | 260.13 g/mol | [11] |
| Appearance | Typically a white to cream crystalline powder | [12] |
| Purity | Commercially available up to >95% | [8] |
| Predicted XlogP | 1.8 | [9] |
Synthesis and Manufacturing Pathway
While specific literature detailing the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is not publicly available, a robust and logical synthetic route can be proposed based on established organic chemistry principles: the acylation of a pyrazole amine precursor. The key starting material for this synthesis is 4-bromo-1-methyl-1H-pyrazol-5-amine (CAS: 105675-85-2).[13]
The proposed synthesis involves the reaction of this amine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar aprotic solvent is a suitable reaction medium.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a solution of 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. Pivaloyl chloride is a versatile and common reagent for introducing the pivaloyl group.[14][15]
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Scientific Rationale and Potential Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The specific substitutions on N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide provide distinct advantages for its use as a drug discovery intermediate.
-
The Pyrazole Core: This heterocyclic ring system is bioisosteric to other aromatic rings and can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[16] Its presence is a key feature in numerous FDA-approved drugs.[16]
-
The 4-Bromo Substituent: The bromine atom at the 4-position is a versatile functional handle. It can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of molecular complexity and build diverse chemical libraries for screening.[12][17] This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazole core.
-
The N-Pivalamide Group: The pivalamide (tert-butyl carboxamide) moiety provides steric bulk, which can influence the molecule's conformation and binding affinity to target proteins. This group can also enhance metabolic stability by shielding the amide bond from enzymatic cleavage and improve cell permeability due to its lipophilic nature.
Inferred Therapeutic Areas of Interest
Caption: Inferred therapeutic applications based on the pyrazole scaffold.
Based on the extensive literature on pyrazole derivatives, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide could serve as a key intermediate in the development of novel therapeutics in several areas:
-
Oncology: Many kinase inhibitors and other anticancer agents are based on a pyrazole core.[2][18] The ability to diversify the 4-position of this molecule makes it an attractive starting point for synthesizing libraries of compounds to screen against various cancer targets.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] This compound could be a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antibacterial and Antifungal Agents: The pyrazole nucleus is present in several compounds with demonstrated antimicrobial activity.[19][20] New derivatives synthesized from this intermediate could lead to novel treatments for infectious diseases.
Safety and Handling
As with any chemical reagent, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Specific hazard information should be obtained from the supplier's Safety Data Sheet (SDS).
Conclusion and Future Directions
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a promising, yet underexplored, building block for drug discovery. Its combination of a biologically active pyrazole core, a versatile bromine handle for further chemical modification, and a stabilizing pivalamide group makes it a highly attractive scaffold for the synthesis of novel therapeutic agents.
Future research should focus on:
-
The development and optimization of a scalable synthesis protocol.
-
The exploration of its reactivity in various cross-coupling reactions.
-
The synthesis of a diverse library of derivatives and their subsequent screening against a range of biological targets to uncover novel pharmacological activities.
This technical guide serves as a foundational resource to stimulate further investigation into this valuable compound and unlock its full potential in the advancement of medicinal chemistry and the development of new medicines.
References
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- N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. (n.d.). LabSolu.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). Journal of Chemical and Pharmaceutical Research, 7(3), 1234-1241.
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- 4-Bromo-5-methyl-1H-pyrazol-3-amine. (n.d.). ChemicalBook.
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N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A Strategic Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a specialized chemical compound whose significance in the pharmaceutical landscape is not defined by its own biological activity, but by its role as a highly versatile and strategic intermediate in the synthesis of potent and selective bioactive molecules. This guide elucidates the chemical rationale behind its structure and explores its application in constructing libraries of potential therapeutics, particularly in the realms of kinase and cyclooxygenase (COX) inhibition. We will dissect the strategic importance of its functional groups, provide exemplary synthetic protocols, and map out its potential pathways in the journey from a simple building block to a complex drug candidate.
Introduction: The Pyrazole Scaffold as a "Privileged" Structure
In medicinal chemistry, the term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity have made it a cornerstone in the design of numerous FDA-approved drugs.[3][4]
Pharmaceuticals containing the pyrazole moiety span a wide range of therapeutic areas, including:
-
Anti-inflammatory agents: Celecoxib (Celebrex), a selective COX-2 inhibitor.[5][6]
-
Anticancer agents: Crizotinib (Xalkori), a kinase inhibitor targeting ALK and ROS1.
-
Anti-obesity agents: Rimonabant (Acomplia), a cannabinoid receptor antagonist.[4][5]
-
Antiviral and antimicrobial agents. [1]
It is within this context of proven pharmacological success that intermediates like N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (Chemical Formula: C₉H₁₄BrN₃O) become critically important.[7][8][9] This compound is not an end-product therapeutic; rather, it is a carefully designed building block, engineered for efficient and modular synthesis of novel drug candidates.
Strategic Molecular Architecture
The utility of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide stems from the specific arrangement and nature of its functional groups. Each component serves a deliberate purpose in a synthetic workflow, providing chemists with precise control over molecular assembly.
-
The Bromine Atom (Position 4): The bromine atom is the key reactive handle of the molecule. It is an excellent leaving group for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse carbon-based substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, which are often crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties. Common reactions leveraging this feature include:
-
Suzuki-Miyaura Coupling (with boronic acids/esters)
-
Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (with amines)
-
-
The Pivalamide Group (-NHCO-C(CH₃)₃): The pivaloyl group serves as a robust protecting group for the exocyclic amine at position 5. Its steric bulk, provided by the t-butyl moiety, shields the nitrogen from unwanted side reactions under a wide range of conditions. This stability allows for selective modification at the 4-position (via the bromine) without interference. The pivalamide can be removed later in the synthetic sequence, typically under strong acidic or basic conditions, to reveal the free amine for further functionalization.
-
The N-Methyl Group (Position 1): The methyl group on the pyrazole nitrogen serves two critical functions. First, it resolves the issue of tautomerism inherent to N-unsubstituted pyrazoles, ensuring that subsequent reactions yield a single, well-defined regioisomer.[1] This is paramount for establishing a clear Structure-Activity Relationship (SAR) during lead optimization. Second, the methyl group itself can form important interactions within a target's binding pocket, contributing to the overall pharmacological profile.
The logical relationship between these functional groups enables a modular approach to drug design, as illustrated below.
Caption: Synthetic utility workflow of the title compound.
Application in the Synthesis of Bioactive Agents
The true value of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is realized in its conversion to molecules with therapeutic potential. Two major areas where this intermediate is highly relevant are the development of kinase inhibitors and COX-2 inhibitors.
Pathway to Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] Many potent kinase inhibitors feature a substituted pyrazole core that serves to anchor the molecule within the ATP-binding site of the enzyme. This intermediate is an ideal starting point for creating libraries of potential kinase inhibitors targeting enzymes like FLT3, IRAK4, and VEGFR-2.[11][12][13]
A generalized synthetic route might involve an initial Suzuki coupling to install a specific aryl or heteroaryl group at the C4 position, followed by deprotection of the pivalamide and subsequent amide coupling to build out the rest of the pharmacophore.
| Step | Reaction Type | Purpose | Resulting Structure |
| 1 | Suzuki Coupling | Introduce diversity element (R¹) crucial for kinase selectivity. | 4-Aryl-1-methyl-5-pivalamido-pyrazole |
| 2 | Hydrolysis (Deprotection) | Unmask the C5-amine for further modification. | 5-Amino-4-aryl-1-methyl-pyrazole |
| 3 | Amide Coupling | Attach a second diversity element (R²) to target specific interactions. | N-(4-Aryl-1-methyl-pyrazol-5-yl)amide |
Pathway to COX-2 Inhibitors (Celecoxib Analogues)
Celecoxib, a diaryl-substituted pyrazole, is a blockbuster anti-inflammatory drug that functions by selectively inhibiting the COX-2 enzyme.[14][15] The core structure consists of a central pyrazole ring with aryl groups at adjacent positions. N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide can be used to generate novel analogues of celecoxib, potentially with improved efficacy, selectivity, or pharmacokinetic profiles. While celecoxib is a 1,5-diarylpyrazole, this intermediate is better suited for synthesizing 4,5-disubstituted analogues, exploring a different chemical space for COX inhibition.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, field-proven protocol for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry and a primary application for this intermediate. This protocol is designed to be self-validating through the inclusion of in-process controls.
Objective: To synthesize 4-Aryl-N-(1-methyl-1H-pyrazol-5-yl)pivalamide derivatives.
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)
-
Base, e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent system, e.g., 1,4-Dioxane/Water (4:1), Toluene, or DMF
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a septum and purge with inert gas (e.g., Argon) for 10-15 minutes. This is a critical step to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting bromide.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. The mixture may change color upon addition of the catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A successful reaction will show the consumption of the starting bromide and the appearance of a new, higher R_f (less polar) or desired mass peak for the product. The reaction is considered complete when the starting material is no longer detectable.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. This removes inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 4-aryl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide represents a pivotal class of molecules in the drug discovery arsenal: the unassuming yet powerful synthetic intermediate. Its carefully designed architecture provides a robust and flexible platform for the modular construction of novel pyrazole-based compounds. While it possesses no significant intrinsic biological activity, its "mechanism of action" is purely chemical—enabling the efficient exploration of chemical space in the search for next-generation therapeutics. As medicinal chemists continue to push the boundaries of molecular design, the demand for such well-crafted, strategically functionalized building blocks will only continue to grow, solidifying their indispensable role in the development of future medicines.
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ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Available at: [Link][16]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available at: [Link][17]
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PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Available at: [Link][14]
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PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. Available at: [Link][8]
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PubChem - NIH. (n.d.). N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. Available at: [Link][9]
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ResearchGate. (2025). (Graduation project) A review on synthesis and pharmacological activities of celecoxib derivatives. Available at: [Link][6]
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PubMed. (n.d.). Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. Available at: [Link][15]
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PMC - NIH. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link][10]
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PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available at: [Link][12]
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MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link][11]
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PubMed. (n.d.). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor.... Available at: [Link][13]
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A Technical Guide to the Spectroscopic Characterization of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Introduction
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a substituted pyrazole derivative. The pyrazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] The precise characterization of such molecules is crucial for understanding their structure-activity relationships and ensuring their purity and identity in drug development workflows. This guide provides an in-depth analysis of the expected spectroscopic data for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, with key atom numbering, is presented below.
Figure 1. Molecular structure of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] The following sections detail the predicted ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol (Predicted):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Spectral width: 0-12 ppm
-
Pulse angle: 30°
-
Relaxation delay: 2 s
-
Number of scans: 16
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-8.5 | Singlet | 1H | NH (Amide) | The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can be highly dependent on solvent and concentration. |
| ~7.5 | Singlet | 1H | H3 (Pyrazole) | The single proton on the pyrazole ring is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the bromine atom. |
| ~3.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the pyrazole nitrogen is in a relatively deshielded environment and is expected to appear as a singlet. |
| ~1.3 | Singlet | 9H | C(CH₃)₃ (Pivaloyl) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for this group. |
Interpretation: The simplicity of the predicted spectrum, with all signals appearing as singlets, is a direct consequence of the lack of adjacent protons for spin-spin coupling. The chemical shifts are estimated based on the electronic environment of each proton. The amide proton's chemical shift is particularly sensitive to hydrogen bonding and may vary.
Figure 2. Correlation of structural fragments to predicted ¹H NMR signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol (Predicted):
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Parameters:
-
Spectral width: 0-200 ppm
-
Pulse angle: 45°
-
Relaxation delay: 5 s
-
Number of scans: 1024 or more for adequate signal-to-noise.
-
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C=O (Amide) | The carbonyl carbon of the amide is expected at a characteristic downfield shift. |
| ~140 | C5 (Pyrazole) | This carbon is attached to two nitrogen atoms, resulting in a downfield shift. |
| ~135 | C3 (Pyrazole) | The carbon bearing the single proton is also deshielded by the adjacent nitrogen. |
| ~95 | C4 (Pyrazole) | The carbon attached to the bromine atom is expected to be significantly shielded by the "heavy atom effect" of bromine. In related bromo-pyrazole systems, the carbon bearing the bromine atom appears at approximately 108-111 ppm.[4] |
| ~40 | C (tert-butyl) | The quaternary carbon of the tert-butyl group. |
| ~35 | N-CH₃ | The methyl carbon attached to the pyrazole nitrogen. |
| ~27 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Interpretation: The ¹³C NMR spectrum is expected to show all seven unique carbon signals. The chemical shifts are predicted based on standard values for similar functional groups and substitution patterns on pyrazole rings. The upfield shift of C4 due to the bromine substituent is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol (Predicted):
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr and press into a thin pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 | Medium | N-H stretch | Amide |
| ~2970 | Strong | C-H stretch (sp³) | Methyl and tert-butyl groups |
| ~1680 | Strong | C=O stretch | Amide (Amide I band) |
| ~1550 | Medium | N-H bend | Amide (Amide II band) |
| ~1470 | Medium | C-H bend | Methyl and tert-butyl groups |
| ~1050 | Medium | C-N stretch | Pyrazole ring |
| ~600-800 | Medium-Weak | C-Br stretch | Bromo-pyrazole |
Interpretation: The IR spectrum is expected to show characteristic absorption bands for the amide group (N-H and C=O stretches) and the aliphatic C-H bonds of the methyl and tert-butyl groups. The presence of a strong carbonyl absorption around 1680 cm⁻¹ would be a clear indicator of the pivalamide moiety. In similar pyrazole derivatives, the N-H stretching of an amide can be observed around 3400 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from fragmentation patterns.
Experimental Protocol (Predicted):
-
Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique that would likely yield the protonated molecular ion, while EI would induce more fragmentation.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Predicted Mass Spectrum Data:
| m/z | Ion | Rationale |
| 260/262 | [M+H]⁺ | Protonated molecular ion. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will be observed as two peaks of nearly equal intensity separated by 2 m/z units. PubChemLite predicts the [M+H]⁺ ion at m/z 260.03928.[5] |
| 204/206 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the pivaloyl group. |
| 176/178 | [M+H - C₄H₉CO]⁺ | Cleavage of the amide bond. |
| 57 | [C₄H₉]⁺ | tert-butyl cation, a very stable and common fragment from pivaloyl groups. |
Interpretation: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will provide definitive evidence for the presence of one bromine atom. The fragmentation pattern can help to confirm the connectivity of the different parts of the molecule. The observation of a strong peak at m/z 57 would be highly indicative of the pivaloyl group.
Figure 3. Predicted fragmentation pathway in ESI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. By combining fundamental principles with data from analogous compounds, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related pyrazole derivatives, ensuring the scientific integrity of their work. The predicted data provides a clear set of benchmarks for the verification of the compound's identity and structure.
References
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New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Available at: [Link]
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Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Available at: [Link]
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ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Available at: [Link]
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PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]
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The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazole Ring
First synthesized in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This seemingly simple scaffold has become a cornerstone of medicinal chemistry, demonstrating a remarkable capacity for structural modification and a vast spectrum of biological activities.[1][2][3] Its journey from a laboratory curiosity to a privileged structure in blockbuster drugs is a testament to its versatile pharmacophoric properties.
Historically, pyrazole derivatives like Antipyrine (an early analgesic and antipyretic) heralded the therapeutic potential of this chemical class.[4][5] Today, the pyrazole motif is central to a range of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the withdrawn anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil.[1] The structural adaptability of the pyrazole ring allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant activities.[1][2][6]
This guide provides a technical exploration of the core biological activities of pyrazole derivatives. It is designed for researchers and drug development professionals, offering insights into the mechanisms of action, authoritative protocols for evaluation, and the structure-activity relationships that drive efficacy. We will delve into the causality behind experimental choices, presenting a framework for the rational design and assessment of novel pyrazole-based therapeutic agents.
Chapter 1: Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond
The anti-inflammatory prowess of pyrazole derivatives is perhaps their most well-documented and clinically successful application.[7][8] This activity is primarily, though not exclusively, rooted in their ability to inhibit cyclooxygenase (COX) enzymes.
Mechanistic Insights: Targeting the Engine of Inflammation
Inflammation is a complex response mediated by signaling molecules, prominently prostaglandins.[4] The synthesis of prostaglandins from arachidonic acid is catalyzed by two key isoenzymes: COX-1 and COX-2.[9][10]
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[10]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation, that produces prostaglandins mediating pain and inflammation.[9][10][11]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[4][9] The breakthrough of pyrazole-based drugs like Celecoxib lies in their selective inhibition of COX-2 .[9][12]
This selectivity is a direct result of structural chemistry. The COX-2 active site possesses a larger, hydrophilic side pocket not present in COX-1.[9][10] Pyrazole derivatives, such as Celecoxib, feature a distinct sulfonamide side chain that binds to this specific region, anchoring the molecule for potent and selective inhibition of COX-2 while sparing COX-1 at therapeutic concentrations.[9][11] This minimizes the risk of gastrointestinal complications associated with COX-1 inhibition.[10]
Beyond COX inhibition, some pyrazole derivatives modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the inhibition of signaling proteins like p38 MAP kinase.[4][13][14]
Data Presentation: COX-2 Selectivity of Pyrazole Derivatives
The efficacy and safety of anti-inflammatory pyrazoles are quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity) and the resulting selectivity index.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4.5 | 0.02 | 225 |
| 3,5-diarylpyrazole | >100 | 0.01 | >10000 |
| Pyrazole-thiazole hybrid | 5.2 | 0.03 | 173 |
| Reference: Ibuprofen | 1.5 | 3.5 | 0.43 |
Note: Values are representative and compiled from various studies for illustrative purposes.[4][15]
Experimental Protocols for Evaluation
This assay is fundamental for determining the potency and selectivity of a pyrazole derivative.
Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme reduces PGH2 to PGF2α, oxidizing a chromogenic substrate in the process. The intensity of the color, measured spectrophotometrically, is proportional to COX activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole derivative in DMSO. A known NSAID (e.g., Celecoxib) should be used as a positive control.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to designated wells.
-
Inhibitor Incubation: Add the diluted test compounds and controls to the wells. Incubate for a defined period (e.g., 15 minutes at 25°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.
-
Colorimetric Reading: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Causality and Validation: This protocol is self-validating through the inclusion of controls. A "no enzyme" control confirms the background signal, a "no inhibitor" control establishes 100% enzyme activity, and a reference standard (Celecoxib) validates the assay's sensitivity and reproducibility. The choice of purified enzymes directly assesses the compound's interaction with the target, removing cellular complexity.
This is a standard and widely accepted model for evaluating the acute anti-inflammatory activity of a compound in a living system.[1][5][15]
Principle: Subplantar injection of carrageenan, an irritant, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control (e.g., saline or 0.5% CMC), Positive Control (e.g., Diclofenac or Celecoxib, 10 mg/kg), and Test Groups (various doses of the pyrazole derivative).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject a 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Causality and Validation: The use of a positive control (a known anti-inflammatory drug) validates the model's responsiveness. The vehicle control group establishes the maximal inflammatory response. This model provides crucial in vivo data, confirming that the compound not only hits its target but is also bioavailable and effective in a complex physiological environment.[16]
Chapter 2: Anticancer Activity: A Multi-Targeted Assault on Malignancy
Pyrazole derivatives have emerged as a promising class of anticancer agents due to their ability to interact with numerous targets involved in cancer cell proliferation, survival, and metastasis.[17][18] Unlike classical chemotherapeutics, many pyrazoles act on specific signaling pathways, offering the potential for higher selectivity and lower toxicity.[17]
Mechanistic Insights: Disrupting the Cell's Malignant Machinery
The anticancer activity of pyrazoles is not monolithic; it stems from the inhibition of various critical cellular targets.[18]
-
Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[19] Pyrazole derivatives can bind to the ATP-binding site of CDKs (e.g., CDK2), preventing phosphorylation of target proteins and inducing cell cycle arrest, typically at the G1/S or G2/M phase.[19][20]
-
p38 MAP Kinase: This kinase is involved in cellular stress responses and inflammation, which can contribute to tumor progression. Pyrazole-based inhibitors can stabilize an inactive conformation of p38, blocking its signaling cascade.[13][14]
-
Other Kinases: Pyrazoles have also been designed to inhibit EGFR, PI3K, and BTK, all of which are implicated in various cancers.[17]
-
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some pyrazole compounds bind to tubulin, preventing its polymerization into microtubules. This disrupts mitotic spindle formation, leading to mitotic arrest and ultimately apoptosis.[17][21]
-
Induction of Apoptosis: By inhibiting pro-survival pathways (like those involving PDK1/AKT) or activating pro-apoptotic molecules (like caspases 3 and 9), pyrazole derivatives can trigger programmed cell death in cancer cells.[22]
This is the gold standard quantitative method for determining the antimicrobial potency of a compound. [23][24] Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that prevents visible microbial growth is determined as the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Microorganism Preparation: Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Preparation: Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic/antifungal (e.g., ciprofloxacin, fluconazole) should be tested in parallel to validate the assay.
-
Inoculation: Dilute the standardized inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determination.
Causality and Validation: The positive control validates the viability of the inoculum, while the negative control ensures the sterility of the medium. The reference antibiotic validates the susceptibility of the test strain and the overall method. This protocol provides a quantitative, reproducible measure of the compound's ability to inhibit microbial growth. [24]
Chapter 4: Anticonvulsant Activity: Quelling Neurological Storms
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. [25]The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing, and pyrazole derivatives have shown significant promise in this area. [25][26][27]
Mechanistic Insights: Modulating Neuronal Excitability
The mechanisms by which pyrazoles exert anticonvulsant effects are varied and often not fully understood. However, they are thought to modulate neuronal excitability through several pathways:
-
Enhancement of GABAergic Inhibition: Interaction with the GABA-A receptor complex to enhance the inhibitory effects of the neurotransmitter GABA.
-
Modulation of Voltage-Gated Ion Channels: Blocking sodium (Na+) or calcium (Ca2+) channels to reduce the propagation of action potentials.
-
Interaction with other CNS targets.
Experimental Protocols for Evaluation
Preclinical evaluation of anticonvulsant activity relies on well-validated in vivo rodent models that mimic different types of human seizures. [28][29][30]
This model is highly predictive of efficacy against generalized tonic-clonic seizures. [25][28] Principle: An electrical stimulus applied to the cornea or scalp of a rodent induces a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension phase is a measure of its anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation: Use mice or rats, allowing them to acclimatize.
-
Grouping and Dosing: Divide animals into control and test groups. Administer the test compound (i.p. or p.o.) at various doses. Administer a vehicle to the control group. A standard AED like Phenytoin is used as a positive control.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug.
-
Electrode Application: Apply corneal electrodes, moistened with saline, to the eyes of the animal.
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The seizure is typically characterized by a sequence of tonic flexion, tonic extension, and clonic convulsions.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extension phase.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose. Determine the median effective dose (ED50) using probit analysis.
Causality and Validation: This is a robust, all-or-nothing model. The standardized electrical stimulus ensures a consistent maximal seizure in the control group. The use of Phenytoin validates the model's ability to detect clinically effective drugs. The MES test is particularly useful for identifying compounds that prevent seizure spread. [28]
This model is considered predictive of efficacy against absence (petit mal) seizures. [28][31] Principle: Pentylenetetrazole (PTZ) is a CNS stimulant that acts as a non-competitive GABA-A receptor antagonist. A subcutaneous injection of a convulsive dose of PTZ induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.
Step-by-Step Methodology:
-
Animal Preparation and Dosing: As described in the MES test. A standard AED like Ethosuximide is used as a positive control.
-
PTZ Injection: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a pre-determined dose that reliably induces seizures (e.g., 85 mg/kg in mice).
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: Record the latency to the first clonic seizure and the presence or absence of sustained clonic seizures (lasting >5 seconds). Protection is defined as the absence of these seizures within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50.
Causality and Validation: The scPTZ model specifically tests a compound's ability to raise the seizure threshold. [33]The use of a chemical convulsant with a known mechanism (GABA antagonism) provides insight into the potential pathway of the test drug. The inclusion of Ethosuximide validates the model for detecting drugs effective against absence seizures. [29]
Chapter 5: Other Notable Biological Activities
The versatility of the pyrazole scaffold extends to several other therapeutic areas.
-
Anti-Obesity Activity: The most famous example is Rimonabant , a 1,5-diarylpyrazole. [1]It was designed as a selective cannabinoid 1 (CB1) receptor antagonist or inverse agonist. [32][33][34]The endocannabinoid system is involved in regulating appetite and energy balance. [33]By blocking CB1 receptors in the brain and peripheral tissues (like adipose tissue), Rimonabant reduced appetite and improved metabolic markers. [32][35]However, it was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting CNS pathways. [33]
-
Antiviral, Antidiabetic, and Antitubercular Activities: Various pyrazole derivatives have been reported to possess a wide range of other activities, including antiviral, antihyperglycemic, and antitubercular effects, though these are generally in earlier stages of research compared to the areas detailed above. [1][2]
Conclusion and Future Directions
The pyrazole nucleus is undeniably a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a stable platform for diverse substitutions, allowing for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a multitude of biological targets. From the selective COX-2 inhibition of Celecoxib to the multi-targeted approach of modern anticancer pyrazoles, this heterocyclic core has proven its immense value.
The future of pyrazole-based drug discovery is bright and will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets in a disease pathway (e.g., dual COX-2/5-LOX inhibitors or compounds with both anticancer and anti-inflammatory properties).
-
Covalent Inhibitors: Developing pyrazoles that can form covalent bonds with their targets, offering increased potency and duration of action.
-
Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to design pyrazoles that can disrupt the protein-protein interactions that drive diseases like cancer.
A deep understanding of the structure-activity relationships, combined with the robust and validated experimental protocols outlined in this guide, will continue to empower researchers to unlock the full therapeutic potential of the pyrazole scaffold, paving the way for the next generation of innovative medicines.
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A Technical Guide to Identifying Potential Therapeutic Targets for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2][3][4][5] N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a synthetic compound that combines the privileged pyrazole nucleus with an amide linkage, a bromine substituent, and a sterically significant pivaloyl group. While direct biological activity data for this specific molecule is not extensively published, its structural motifs suggest a high potential for interaction with various clinically relevant biological targets. This guide provides a hypothesis-driven framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. We will dissect its structural components, propose high-probability target classes based on established structure-activity relationships (SAR), and provide detailed experimental workflows for target identification, validation, and mechanism of action studies.
Compound Profile: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
A thorough understanding of the molecule's physicochemical properties is the foundation for hypothesizing its biological interactions and designing relevant experiments.
Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide | [6][7] |
| CAS Number | 679394-11-7 | [8][9][10] |
| Molecular Formula | C9H14BrN3O | [6][9] |
| Molecular Weight | 260.13 g/mol | [9][11] |
| PubChem CID | 2808858 | [6][9] |
Analysis of Key Structural Motifs
The therapeutic potential of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide can be inferred by examining its constituent parts, each of which contributes to its overall pharmacological profile.
-
1-Methyl-1H-pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[5] It can act as a bioisostere for other aromatic rings like benzene, often improving physicochemical properties such as solubility while providing vectors for substituent placement.[2] The two adjacent nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.[2] Marketed drugs containing this core target a wide range of disorders, from cancer to inflammation and cardiovascular diseases.[2][3]
-
Pivalamide Moiety: The pivalamide group, characterized by a sterically bulky tert-butyl substituent adjacent to the amide carbonyl, plays a crucial role.[12][13][14] This steric hindrance can confer metabolic stability by shielding the amide bond from hydrolysis by proteases. Furthermore, it can enforce specific conformations upon the molecule, leading to higher selectivity for a particular protein target by preventing binding to off-targets with smaller binding pockets.
-
Amide Linker: The amide group is a highly prevalent functional group in pharmaceuticals.[15] It is a rigid, planar structure that is an excellent hydrogen bond donor and acceptor, often serving as a critical anchoring point within a protein's binding site, such as the hinge region of kinases.
-
4-Bromo Substituent: The introduction of a bromine atom onto the pyrazole ring significantly influences the molecule's properties.[16][17] Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity. The bromine atom also increases lipophilicity, which can affect cell membrane permeability and pharmacokinetic properties.[17] Importantly, it provides a reactive handle for further chemical modification via cross-coupling reactions, enabling the synthesis of analog libraries for SAR studies.[18]
Hypothesis-Driven Target Identification
Based on the structural analysis and extensive literature on related pyrazole amides, we can formulate hypotheses about potential target classes for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Hypothesis 1: Protein Kinase Inhibition
Rationale: The pyrazole scaffold is a well-established ATP-competitive kinase inhibitor motif. Numerous pyrazole-containing drugs, such as Ibrutinib (BTK inhibitor) and Asciminib (BCR-Abl inhibitor), function by targeting kinases.[2][19] The amide linker can form key hydrogen bonds with the kinase hinge region, a common binding pattern for Type I and Type II kinase inhibitors. The bromo-substituent can occupy a hydrophobic pocket, potentially enhancing potency and selectivity.
Potential Indications: Oncology, Inflammatory Diseases.
Signaling Pathway Context: Generic MAP Kinase Cascade The diagram below illustrates a simplified MAP kinase pathway, a common signaling cascade involved in cell proliferation and survival that is frequently dysregulated in cancer and targeted by kinase inhibitors.
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Hypothesis 3: Cannabinoid Receptor (CB1/CB2) Modulation
Rationale: The literature explicitly describes the synthesis and evaluation of pyrazole carboxamides as potent cannabinoid-1 (CB1) receptor antagonists. [20][21]Compounds like Rimonabant, a pyrazole-based CB1 inverse agonist, were developed for treating obesity. The structural similarity of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide to known CB1 antagonists makes this a plausible target class.
Potential Indications: Metabolic Disorders, Neuropathic Pain, Addiction.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining in silico, in vitro, and cellular methods is essential for robust target identification and validation.
Workflow 1: Broad Target Screening and In Vitro Validation
This workflow aims to broadly screen for potential targets and then confirm direct binding and functional activity.
Caption: Workflow for initial target screening and validation.
Protocol 3.1.1: Kinase Panel Screening (Functional Assay)
-
Objective: To assess the inhibitory activity of the compound against a broad panel of human protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in 100% DMSO. Create a dilution series to test concentrations from 10 µM down to 1 nM.
-
Assay: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega). The assay typically measures the amount of ATP remaining after the kinase reaction, using a luciferase-based system (e.g., Kinase-Glo®).
-
Execution: The compound at various concentrations is incubated with each kinase, its specific substrate, and ATP.
-
Data Analysis: The luminescence signal is measured. A decrease in signal relative to the DMSO control indicates ATP consumption and thus, a lack of inhibition. An increase in signal indicates kinase inhibition. Calculate IC50 values for any kinases inhibited by >50% at 1 µM.
-
Protocol 3.1.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the compound directly binds to a hypothesized target protein within a cellular environment.
-
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line expressing a target kinase) to ~80% confluency.
-
Treatment: Treat the cells with the compound (e.g., at 10x the IC50 from a functional assay) or DMSO (vehicle control) for 1-2 hours.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet precipitated/denatured proteins.
-
Detection: Collect the supernatant containing soluble proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Data Analysis: A ligand-bound protein is stabilized and will denature at a higher temperature. A "thermal shift" in the melting curve of the target protein in the compound-treated samples compared to the control indicates direct target engagement.
-
Workflow 2: Mechanism of Action (MoA) Elucidation
Once a direct target is validated, this workflow investigates the downstream cellular consequences of its modulation.
Caption: Workflow for elucidating the Mechanism of Action.
Protocol 3.2.1: Western Blot for Pathway Analysis
-
Objective: To determine if the compound inhibits the phosphorylation of downstream substrates of the target kinase.
-
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the pathway of interest. Treat cells with various concentrations of the compound for a set time (e.g., 2 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against the phosphorylated form of a known substrate of the target kinase (e.g., phospho-ERK if MEK is the target). Also probe a separate blot for the total amount of the substrate protein as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates on-target pathway inhibition.
-
Summary and Future Directions
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a compound with significant therapeutic potential, predicated on its privileged pyrazole-amide core structure. This guide outlines a systematic, hypothesis-driven approach to unraveling its biological targets.
Summary of Proposed Target Classes and Initial Validation Assays
| Hypothesized Target Class | Rationale | Primary Screening Assay | Target Engagement Assay |
| Protein Kinases | Common scaffold for ATP-competitive inhibitors. [2][5] | Kinase Panel Screen (e.g., Kinase-Glo) | CETSA |
| COX Enzymes | Pyrazole core is a known anti-inflammatory pharmacophore. [1][22] | COX-1/COX-2 Activity Assay | N/A (Enzyme Inhibition is direct) |
| Cannabinoid Receptors | Structural similarity to known pyrazole-based CB1 antagonists. [20][21] | Radioligand Binding Assay (CB1/CB2) | cAMP Functional Assay |
Future work should focus on the most promising hits from these initial screens. Subsequent steps will involve lead optimization through medicinal chemistry to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by efficacy studies in preclinical disease models to establish a robust proof-of-concept for clinical development.
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MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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MDPI. (n.d.). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available from: [Link]
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PubMed. (2024). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Available from: [Link]
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PubMed. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Available from: [Link]
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ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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ChemSrc. (2025). CAS#:679394-11-7 | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. Available from: [Link]
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Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. PubChem. Available from: [Link]
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Wikipedia. (n.d.). Pivalamide. Available from: [Link]
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Grokipedia. (n.d.). Pivalamide. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]
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PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. Available from: [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-bromo-1-methyl-1H-pyrazol-5-ol. PubChem. Available from: [Link]
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BIOFOUNT. (n.d.). N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. Available from: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]
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PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Available from: [Link]
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Core
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a vast array of therapeutic agents. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the versatility of the substituted pyrazole framework allows for the fine-tuning of pharmacological activity, making it a subject of intense and ongoing research. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted pyrazole compounds, with a particular focus on their role as kinase inhibitors in oncology.
Substituted pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[1][2] This remarkable diversity stems from the pyrazole core's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Furthermore, the synthetic tractability of the pyrazole ring allows for the introduction of a wide range of substituents at its various positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[3]
Synthetic Strategies for Substituted Pyrazoles: Building the Core
The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4] The choice of reactants and reaction conditions allows for the regioselective synthesis of variously substituted pyrazoles.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, a method that offers excellent regioselectivity.[5]
Materials:
-
N-alkylated tosylhydrazone (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
18-crown-6 (0.1 mmol)
-
Pyridine (5 mL)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL), add t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion of the reaction, quench the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.
Causality Behind Experimental Choices:
-
Pyridine as Solvent: Pyridine serves as a suitable solvent and also acts as a base to facilitate the initial deprotonation of the alkyne.
-
t-BuOK as Base: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the terminal alkyne to form the potassium alkynide, which is the reactive nucleophile in the subsequent addition step.[5]
-
18-crown-6: This crown ether is added to chelate the potassium ion, thereby increasing the nucleophilicity of the alkynide and accelerating the reaction rate.
-
Regioselectivity: This method provides complete regioselectivity, which is a significant advantage over traditional 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, especially when the substituents on the alkyne and the diazo precursor are sterically and electronically similar.[5]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles.
Caption: A generalized workflow for the synthesis of substituted pyrazoles.
Substituted Pyrazoles as Kinase Inhibitors in Oncology
A significant area of research for substituted pyrazoles is in the development of protein kinase inhibitors for cancer therapy.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[6] Aberrant EGFR signaling leads to uncontrolled cell proliferation and survival. Several pyrazole-based compounds have been developed as potent and selective inhibitors of EGFR.[1][7]
Mechanism of Action and Signaling Pathway
Pyrazole-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR.[6] This prevents the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.
The following diagram illustrates the EGFR signaling pathway and the point of intervention by pyrazole-based inhibitors.
Caption: The EGFR signaling pathway and inhibition by pyrazole-based compounds.
Structure-Activity Relationships (SAR) of Pyrazole-Based Kinase Inhibitors
The development of potent and selective pyrazole-based kinase inhibitors relies heavily on understanding their structure-activity relationships (SAR).[8][9] Systematic modification of the substituents on the pyrazole ring allows for the optimization of interactions with the target kinase.
Key SAR Insights for Pyrazole-Based EGFR Inhibitors:
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring often plays a crucial role in determining selectivity and potency. Large, hydrophobic groups can occupy a hydrophobic pocket in the kinase domain, enhancing binding affinity.
-
C3-Substitution: The C3 position is frequently substituted with a group that can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
-
C4-Substitution: Modification at the C4 position can influence the overall conformation of the inhibitor and its interactions with the solvent-exposed region of the ATP-binding pocket.
-
C5-Substitution: The C5 position can be modified to improve pharmacokinetic properties, such as solubility and metabolic stability.
Quantitative Bioactivity Data
The following table summarizes the in vitro anti-proliferative activity of selected substituted pyrazole derivatives against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | COX-2 | Colon Cancer (HT-29) | 0.1 | [10] |
| Compound 1 | EGFR, VEGFR-2 | Liver Cancer (HEPG2) | 0.31 | [11] |
| Compound 2 | EGFR, VEGFR-2 | Liver Cancer (HEPG2) | 0.71 | [11] |
| Compound 3 | EGFR | Liver Cancer (HEPG2) | 0.06 | [11] |
| Compound 9 | VEGFR-2 | Liver Cancer (HEPG2) | 0.22 | [11] |
| Compound 12 | EGFR, VEGFR-2 | Liver Cancer (HEPG2) | 0.09 (EGFR) | [12] |
| Tozasertib | Aurora Kinase A | Colon Cancer (HCT116) | 0.004 | [2] |
Conclusion and Future Directions
Substituted pyrazole compounds continue to be a rich source of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of the pyrazole scaffold, coupled with a deep understanding of its structure-activity relationships, has enabled the development of highly potent and selective kinase inhibitors. Future research in this area will likely focus on the development of next-generation pyrazole-based drugs that can overcome mechanisms of drug resistance, as well as the exploration of novel biological targets for this privileged heterocyclic core. The continued application of rational drug design principles and innovative synthetic methodologies will undoubtedly lead to the discovery of new and improved pyrazole-based medicines for the treatment of a wide range of human diseases.
References
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. RJPBCS. [https://www.rjpbcs.com/pdf/2025_16(3)/[3].pdf]([Link]3].pdf)
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Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. ResearchGate. [Link]
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Royal Society of Chemistry. [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Institutes of Health. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, a key building block in medicinal chemistry and drug discovery. The synthesis commences from readily available pyrazole and proceeds through a four-step sequence involving N-methylation, regioselective bromination, nitration, reduction, and subsequent acylation. This guide is designed to be a self-validating system, offering not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices. All procedures are supported by authoritative references to ensure scientific integrity.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The target molecule, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, incorporates several key structural features: a 1-methylpyrazole core, a bromine atom at the 4-position, and a pivalamide group at the 5-position. These features make it a versatile intermediate for further functionalization, for instance, via cross-coupling reactions at the bromine site, while the pivalamide moiety can influence solubility and metabolic stability. This application note provides a robust and reproducible synthetic route to this valuable compound.
Synthetic Strategy Overview
The synthesis is designed as a linear four-step process starting from pyrazole. The key transformations are:
-
N-methylation: Introduction of a methyl group at the N1 position of the pyrazole ring.
-
Regioselective Bromination: Selective introduction of a bromine atom at the C4 position.
-
Nitration and Reduction: Introduction of a nitro group at the C5 position, followed by its reduction to an amino group.
-
Acylation: Formation of the final pivalamide via reaction with pivaloyl chloride.
Pyrazole [label="Pyrazole"]; Methylpyrazole [label="1-Methyl-1H-pyrazole"]; BromoMethylpyrazole [label="4-Bromo-1-methyl-1H-pyrazole"]; NitroBromoMethylpyrazole [label="4-Bromo-1-methyl-5-nitro-1H-pyrazole"]; AminoBromoMethylpyrazole [label="5-Amino-4-bromo-1-methyl-1H-pyrazole"]; TargetMolecule [label="N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrazole -> Methylpyrazole [label=" Step 1:\nN-Methylation "]; Methylpyrazole -> BromoMethylpyrazole [label=" Step 2:\nBromination "]; BromoMethylpyrazole -> NitroBromoMethylpyrazole [label=" Step 3a:\nNitration "]; NitroBromoMethylpyrazole -> AminoBromoMethylpyrazole [label=" Step 3b:\nReduction "]; AminoBromoMethylpyrazole -> TargetMolecule [label=" Step 4:\nAcylation "]; }
Figure 1: Overall synthetic pathway for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Experimental Protocols
PART 1: Synthesis of 1-Methyl-1H-pyrazole
Rationale: The initial N-methylation of pyrazole is a crucial step. Dimethyl sulfate is a potent and efficient methylating agent for N-heterocycles.[1][2] The reaction is performed under basic conditions to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the methylating agent.
Materials:
-
Pyrazole
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole (1.0 eq) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole.
PART 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole
Rationale: The bromination of 1-methylpyrazole is an electrophilic aromatic substitution. The 4-position of the pyrazole ring is electron-rich and sterically accessible, making it the preferred site for bromination.[3] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent that is easier to handle than liquid bromine.[4]
Materials:
-
1-Methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 1-methyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-methyl-1H-pyrazole.
PART 3: Synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole
This part involves a two-step process: nitration followed by reduction.
3a. Nitration of 4-Bromo-1-methyl-1H-pyrazole
Rationale: The introduction of an amino group at the 5-position is achieved via a nitration-reduction sequence. Nitration is an electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) in situ.[5][6] The reaction is performed at low temperatures to control the exothermic reaction and prevent side reactions.
Materials:
-
4-Bromo-1-methyl-1H-pyrazole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-bromo-1-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-bromo-1-methyl-5-nitro-1H-pyrazole.
3b. Reduction of 4-Bromo-1-methyl-5-nitro-1H-pyrazole
Rationale: The nitro group is readily reduced to an amino group using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.[7][8] This method is generally chemoselective for the reduction of nitro groups.
Materials:
-
4-Bromo-1-methyl-5-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
In a round-bottom flask, suspend 4-bromo-1-methyl-5-nitro-1H-pyrazole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize by adding a 10 M NaOH solution until the pH is basic (pH > 10). This may result in the precipitation of tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 5-amino-4-bromo-1-methyl-1H-pyrazole.
PART 4: Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Rationale: The final step is the acylation of the 5-amino group with pivaloyl chloride. This is a nucleophilic acyl substitution reaction. A base, such as pyridine, is used to neutralize the HCl generated during the reaction and to act as a catalyst.
Materials:
-
5-Amino-4-bromo-1-methyl-1H-pyrazole
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Dissolve 5-amino-4-bromo-1-methyl-1H-pyrazole (1.0 eq) in dichloromethane and add pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Quantitative Data Summary
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | Pyrazole | 1-Methyl-1H-pyrazole | Dimethyl sulfate, NaOH | Dichloromethane | 85-95% |
| 2 | 1-Methyl-1H-pyrazole | 4-Bromo-1-methyl-1H-pyrazole | N-Bromosuccinimide | Acetonitrile | 80-90% |
| 3a | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromo-1-methyl-5-nitro-1H-pyrazole | HNO₃, H₂SO₄ | - | 75-85% |
| 3b | 4-Bromo-1-methyl-5-nitro-1H-pyrazole | 5-Amino-4-bromo-1-methyl-1H-pyrazole | SnCl₂·2H₂O, HCl | Ethanol | 80-90% |
| 4 | 5-Amino-4-bromo-1-methyl-1H-pyrazole | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | Pivaloyl chloride, Pyridine | Dichloromethane | 70-85% |
Troubleshooting
-
Low yield in N-methylation: Ensure the pyrazole is fully deprotonated by using a sufficient excess of base. The reaction may also be sensitive to moisture.
-
Formation of di-brominated product in Step 2: Use of a slight excess of NBS should be avoided. Careful monitoring by TLC is crucial to stop the reaction upon consumption of the starting material.
-
Incomplete nitration: Ensure the nitrating mixture is freshly prepared and the reaction temperature is maintained.
-
Difficulties in removing tin salts: Thorough washing of the celite pad with the extraction solvent is important. Adjusting the pH to be strongly basic can help to keep some tin species in solution.
-
Low yield in the final acylation: Ensure the starting amine is dry. The use of a slight excess of pivaloyl chloride and base can drive the reaction to completion.
Safety Precautions
-
Dimethyl sulfate: Highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][10]
-
Nitrating agents (Nitric acid and Sulfuric acid): Highly corrosive and strong oxidizing agents.[5][11] Handle with extreme care in a fume hood, wearing appropriate PPE. Reactions can be highly exothermic and should be cooled appropriately.
-
Pivaloyl chloride: Corrosive and lachrymatory.[12] It reacts with moisture. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals. All reactions should be performed in a well-ventilated fume hood.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Synthesis, 2005(07), 1099–1102.
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Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved January 21, 2026, from [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]
-
Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. Retrieved January 21, 2026, from [Link]
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry.
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved January 21, 2026, from [Link]
-
ICSC 0148 - DIMETHYL SULFATE. (n.d.). International Labour Organization. Retrieved January 21, 2026, from [Link]
- Nitration process. (n.d.). Google Patents.
- Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of New Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 21, 2026, from [Link]
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PIVALOYL CHLORIDE EXTRA PURE. (n.d.). Loba Chemie. Retrieved January 21, 2026, from [Link]
-
Nitric Acid - Hazardous Substance Fact Sheet. (2016, March). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]
-
What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? (2017, September 4). ResearchGate. Retrieved January 21, 2026, from [Link]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. (2022). Chemical Emergency Medical Guidelines.
-
Reduction of aromatic nitro compounds with SnCl2. (n.d.). Reddit. Retrieved January 21, 2026, from [Link]
-
Health Risks of Handling Nitric Acid Daily. (2026, January 14). VRAY Instrument. Retrieved January 21, 2026, from [Link]
-
Do nitration mixture work if both the nitric and sulfuric acid are dilute? (n.d.). Reddit. Retrieved January 21, 2026, from [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
- Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (1949). Journal of the Chemical Society, 2196.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012).
-
Nitric acid: toxicological overview. (2024, August 7). GOV.UK. Retrieved January 21, 2026, from [Link]
-
What groups can be reduced by Sn/HCl? (n.d.). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). University of Northern Iowa. Retrieved January 21, 2026, from [Link]
-
NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara. Retrieved January 21, 2026, from [Link]
-
Pivaloyl Chloride MSDS. (n.d.). KSCL. Retrieved January 21, 2026, from [Link]
-
Purification: How To. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in W
-
The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. Retrieved January 21, 2026, from [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians. Retrieved January 21, 2026, from [Link]
-
What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019, February 10). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pivaloyl chloride. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
Purification of Amino-Pyrazoles. (n.d.). Reddit. Retrieved January 21, 2026, from [Link]
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Application Note: Characterizing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in Kinase Inhibition Assays
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets. The development of novel kinase inhibitors requires robust and reliable assay methodologies to characterize their potency, selectivity, and mechanism of action. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, a novel pyrazole-containing compound, in a suite of kinase inhibition assays. We present a strategic workflow, from initial biochemical screening to cell-based validation, offering insights into the experimental design, execution, and data interpretation. The protocols herein are designed to be self-validating systems, ensuring data integrity and reproducibility.
Introduction to N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide and Kinase Inhibition
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a synthetic organic compound featuring a substituted pyrazole ring, a scaffold known to be a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2] The rationale for investigating this particular molecule stems from the established success of pyrazole derivatives as kinase inhibitors. Its chemical structure (Figure 1) suggests potential interactions with the ATP-binding pocket of kinases.
Figure 1: Chemical Structure of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
IUPAC Name: N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide[]
-
Molecular Weight: 260.13 g/mol []
This application note will guide the user through a multi-tiered approach to characterize the inhibitory activity of this compound. We will begin with a broad biochemical screen to identify potential kinase targets, followed by detailed IC50 determination using a gold-standard radiometric assay. Subsequently, we will explore a continuous, fluorescence-based assay for mechanistic studies and finally, validate the findings in a cellular context.
Strategic Workflow for Kinase Inhibitor Characterization
A systematic approach is crucial for the efficient and accurate characterization of a novel kinase inhibitor. The following workflow (Figure 2) outlines a logical progression from broad screening to in-depth analysis and cellular validation. This tiered approach ensures that resources are focused on the most promising interactions.
Caption: A logical workflow for kinase inhibitor characterization.
Biochemical Assays: Determining Potency and Selectivity
Biochemical assays are fundamental for directly measuring the effect of a compound on the catalytic activity of a purified kinase.[8] They provide a clean system to determine intrinsic inhibitory potency (e.g., IC50) and to understand the mechanism of inhibition.
Initial High-Throughput Screening (HTS)
The first step is to screen N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide against a broad panel of kinases to identify potential targets. A single, high concentration (e.g., 10 µM) is typically used to maximize the chances of detecting an interaction.[9]
Protocol: Single-Dose Luminescence-Based Kinase Assay
This protocol utilizes the principle of measuring the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumption) and vice-versa.[10]
-
Compound Plating: Dispense 100 nL of 1 mM N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (in 100% DMSO) into a 384-well assay plate for a final concentration of 10 µM. Include a known inhibitor as a positive control (e.g., Staurosporine) and DMSO as a negative control.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase of interest, its specific substrate peptide, and assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[11]
-
Kinase/Inhibitor Pre-incubation: Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing ATP (at the Kₘ concentration for each kinase) to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Signal Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
Hypothetical Screening Results:
| Kinase Target | Percent Inhibition (%) @ 10 µM |
| Kinase A | 92 |
| Kinase B | 85 |
| Kinase C | 12 |
| Kinase D | 95 |
| Kinase E | 45 |
| Table 1: Hypothetical screening results for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. |
Based on these hypothetical results, Kinases A, B, and D are identified as primary "hits" for further investigation.
IC50 Determination via Radiometric Assay
The radiometric filter binding assay is considered the "gold standard" for quantifying kinase activity.[12][13] It directly measures the incorporation of a radiolabeled phosphate ([γ-³²P]ATP) onto a substrate, offering high sensitivity and being insusceptible to many forms of assay interference.[14][15]
Protocol: [γ-³²P]ATP Filter Binding Assay
-
Compound Preparation: Perform a serial dilution of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., Kinase D), the specific substrate, assay buffer, and the diluted compound.
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding [γ-³²P]ATP (mixed with cold ATP to achieve the desired specific activity and concentration, typically at Kₘ). Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the paper.[12]
-
Washing: Wash the filter membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Hypothetical IC50 Data:
| Kinase Target | IC50 (nM) |
| Kinase A | 75 |
| Kinase B | 320 |
| Kinase D | 9 |
| Table 2: Hypothetical IC50 values for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide against identified hits. |
These results suggest that the compound is a potent inhibitor of Kinase D and moderately potent against Kinase A.
Mechanistic and Cellular Validation
After establishing biochemical potency, the next steps are to understand how the inhibitor works and to confirm its activity in a more physiologically relevant setting.
Fluorescence-Based Continuous Assay for MoA
Fluorescence-based assays can monitor the kinase reaction in real-time, which is particularly useful for mechanism of action (MoA) studies, such as determining if an inhibitor is ATP-competitive.[16][17] These assays often use a modified peptide substrate that exhibits a change in fluorescence upon phosphorylation.[18]
Caption: Principle of a continuous fluorescence-based kinase assay.
Protocol: MoA Study using a Sox-based Fluorescence Assay
-
Determine Kₘ for ATP: First, determine the Michaelis-Menten constant (Kₘ) for ATP for Kinase D under the assay conditions by measuring the initial reaction rates at various ATP concentrations.
-
IC50 Determination at Multiple ATP Concentrations: Perform IC50 determinations for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide against Kinase D at several ATP concentrations (e.g., 0.5x Kₘ, 1x Kₘ, 5x Kₘ, and 10x Kₘ).
-
Data Analysis: If the IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive inhibitor.[15]
Cell-Based Target Engagement and Functional Assays
It is crucial to verify that the compound can enter cells and engage its intended target.[19][20] Cell-based assays provide a more physiological context, accounting for factors like cell permeability and the presence of high intracellular ATP concentrations.[21]
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture: Culture a cell line known to have an active Kinase D signaling pathway.
-
Compound Treatment: Treat the cells with increasing concentrations of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide for a defined period (e.g., 2 hours).
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody for a known downstream substrate of Kinase D. Also, probe for the total substrate protein as a loading control.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate, confirms that the compound inhibits the kinase's activity within the cell.[22]
Conclusion and Future Directions
This application note has outlined a comprehensive and robust workflow for the characterization of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide as a potential kinase inhibitor. By employing a combination of high-throughput screening, gold-standard radiometric assays, and mechanistic and cell-based validation studies, researchers can confidently determine the potency, selectivity, and cellular efficacy of this and other novel compounds. The hypothetical data presented herein suggest that N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a potent, ATP-competitive inhibitor of "Kinase D." Further studies should include comprehensive kinome profiling to fully assess selectivity, as well as in vivo studies to evaluate its pharmacokinetic properties and therapeutic potential.[8]
References
- A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
- Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (n.d.).
- Radiometric Filter Binding Assay - Reaction Biology. (n.d.).
- In Vitro Kinase Assays - Revvity. (n.d.).
- Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
- What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24).
- Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. (n.d.).
- What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3).
- Choosing the Best Kinase Assay to Meet Your Research Needs - Promega Corporation. (n.d.).
- Kinase & Phosphatase Assays, Enzymes & Substrates | AssayQuant. (n.d.).
- A novel fluorescence-based kinetic kinase assay for use with recombinant protein and cell lysates - AACR Journals. (2006, April 15).
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
- Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6).
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
- Kinase Assay Kit - Sigma-Aldrich. (n.d.).
- Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
- N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide - PubChem - NIH. (n.d.).
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- N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. (n.d.).
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- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
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Application Notes and Protocols: The Strategic Role of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in Modern Drug Discovery
Introduction: The Pyrazole Scaffold and the Utility of a Key Intermediate
In the landscape of medicinal chemistry, pyrazole-containing compounds are of paramount importance, forming the core structure of numerous blockbuster drugs and promising clinical candidates.[1] The pyrazole motif is a versatile scaffold, capable of engaging in various biological interactions, which has led to its incorporation into drugs targeting a wide array of diseases, from cancer to inflammatory disorders. The strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design and development.
This document serves as a comprehensive technical guide to the application of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , a key intermediate designed for efficient and versatile derivatization in drug discovery programs. Its structure, featuring a strategically placed bromine atom and a pivalamide protecting group, offers medicinal chemists a robust platform for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. We will delve into the rationale behind its design, provide detailed protocols for its use, and illustrate its application in the synthesis of pharmacophores relevant to contemporary drug targets such as protein kinases.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis. N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a stable, crystalline solid under standard laboratory conditions, making it convenient to handle and store.
| Property | Value | Source |
| CAS Number | 679394-11-7 | [2] |
| Molecular Formula | C₉H₁₄BrN₃O | [2] |
| Molecular Weight | 260.13 g/mol | Smolecule |
| Appearance | White to off-white solid | Generic Supplier Data |
| Purity | Typically ≥95% | Generic Supplier Data |
| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF | General Chemical Knowledge |
Note: Always refer to the supplier-specific Safety Data Sheet (SDS) for detailed handling and safety information.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide lies in its role as an aryl halide precursor for palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position of the pyrazole ring is well-positioned for reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds. This enables the introduction of a wide variety of substituents, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of biaryl and heteroaryl-aryl linkages in medicinal chemistry.[3] The following protocol provides a reliable method for the coupling of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide with a generic arylboronic acid.
Objective: To synthesize a 4-aryl-1-methyl-1H-pyrazol-5-amine derivative (after potential deprotection) as a key pharmacophore.
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced pre-catalyst like XPhos Pd G2)
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical to prevent the degradation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them. An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvents removes dissolved oxygen.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 4-aryl-1-methyl-1H-pyrazol-5-amine scaffold, readily accessible from N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, is a key pharmacophore in a number of kinase inhibitors, including analogues of BRAF and JNK inhibitors.[4]
The pivalamide group serves as a protecting group for the amine, which can be deprotected in a subsequent step to allow for further functionalization, for example, by acylation or sulfonylation, to introduce moieties that can interact with specific residues in the kinase active site.
Synthetic Pathway to a Kinase Inhibitor Core Structure
The following diagram illustrates a representative synthetic pathway for the elaboration of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide into a core structure found in many kinase inhibitors.
Caption: Synthetic pathway from the intermediate to a kinase inhibitor core.
The Role and Removal of the Pivalamide Protecting Group
The pivalamide group [(CH₃)₃C-CO-] in the starting material serves two important functions:
-
Protection: It protects the exocyclic amine from participating in unwanted side reactions during the Suzuki-Miyaura coupling.
-
Modulation of Physical Properties: The bulky tert-butyl group can influence the solubility and crystallinity of the intermediate, often making it easier to handle and purify.
While the pivalamide is a robust protecting group, its removal is necessary to unmask the amine for further synthetic transformations. The hydrolysis of such a sterically hindered amide can be challenging. However, several methods have been reported for the deprotection of pivalamides, often requiring forcing conditions.
Protocol 2: Pivalamide Deprotection (General Considerations)
Method A: Acidic Hydrolysis
-
Reagents: Strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent like water or ethanol.
-
Conditions: Typically requires elevated temperatures (reflux) for an extended period.
-
Considerations: The harsh acidic conditions may not be suitable for substrates containing other acid-labile functional groups.
Method B: Basic Hydrolysis
-
Reagents: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol).
-
Conditions: Similar to acidic hydrolysis, this often requires prolonged heating at reflux.
-
Considerations: The strong basic conditions can also affect other functional groups in the molecule.
Recent literature has also explored milder conditions for the hydrolysis of hindered amides, which could be applicable in specific cases.[5] The choice of deprotection strategy must be carefully considered based on the overall synthetic plan and the stability of the coupled product.
Conclusion
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a valuable and versatile intermediate in drug discovery. Its well-defined structure allows for the predictable and efficient introduction of molecular diversity at the 4-position of the pyrazole ring through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling. This enables the rapid generation of libraries of compounds for SAR exploration, particularly in the pursuit of novel kinase inhibitors. The strategic use of the pivalamide protecting group further enhances its utility, providing a stable and reliable building block for complex multi-step syntheses. The protocols and insights provided in this document are intended to empower researchers to effectively leverage this key intermediate in their drug discovery endeavors.
References
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Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(7), 103270. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 26(10), 2941. [Link]
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Bavetsias, V. (2004). Advances in Nitrogen Protection and Deprotection. Organic Chemistry Portal. [Link]
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Chemsrc. (n.d.). N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. Retrieved January 21, 2026, from [Link]
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Ferreira, B., et al. (2020). Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation. ACS Medicinal Chemistry Letters, 11(4), 516-522. [Link]
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Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
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Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. PubChem. Retrieved January 21, 2026, from [Link]
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PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. Retrieved January 21, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]
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Zhang, Y., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(10), 3719-3731. [Link]
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Zghab, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4647-4657. [Link]
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PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. Retrieved January 21, 2026, from [Link]
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Bavetsias, V. (2004). Advances in Nitrogen Protection and Deprotection. Organic Chemistry Portal. [Link]
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Zhang, Y., et al. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(10), 3719-3731. [Link]
-
Zghab, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(8), 4647-4657. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
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Wang, Y., et al. (2017). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]
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Protocol for dissolving N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide for in vitro assays
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Topic: Protocol for Dissolving N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide for In Vitro Assays
Abstract
This document provides a comprehensive guide for the solubilization of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide for use in a variety of in vitro biological assays. The protocol emphasizes the preparation of high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent serial dilutions to create aqueous working solutions suitable for cell-based and biochemical assays. Adherence to these guidelines is critical for ensuring compound stability, maximizing data reproducibility, and minimizing solvent-induced artifacts. The causality behind each step is explained to provide researchers with the foundational knowledge to adapt the protocol to their specific experimental needs.
Introduction: The Criticality of Proper Compound Solubilization
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a small molecule containing a pyrazole core, a class of compounds with a broad spectrum of biological activities.[1][2] The reliability and reproducibility of in vitro assay results are fundamentally dependent on the complete dissolution of the test compound. Incomplete solubilization can lead to an inaccurate understanding of dose-response relationships, while compound precipitation in aqueous assay media can cause significant experimental artifacts.[3]
Many small molecules with pharmacological relevance exhibit poor water solubility and are therefore first dissolved in an organic solvent, most commonly DMSO.[4] This application note details a robust, field-proven protocol for handling N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, from initial stock solution preparation to final dilution in assay media, ensuring the integrity of your experimental outcomes.
Compound Properties & Recommended Solvent
A thorough understanding of the compound's physicochemical properties is the first step in developing a successful dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄BrN₃O | [5] |
| Molecular Weight | 260.13 g/mol | [5] |
| CAS Number | 679394-11-7 | [6] |
| Predicted XlogP | 1.8 | [7] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Industry Standard |
| Storage | Store solid at -20°C. Store DMSO stock at -20°C or -80°C. | [8] |
Rationale for Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media.[9][10] The predicted XlogP of 1.8 suggests moderate lipophilicity, making DMSO an ideal choice to achieve a high-concentration stock solution.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for all subsequent dilutions.[11][12] Preparing a concentrated stock is more accurate than weighing small amounts of powder for each experiment and conserves the compound.[13][14]
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (solid)
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Step-by-Step Procedure:
-
Calculation: Determine the mass of the compound required.
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 260.13 g/mol x 1000 mg/g = 2.60 mg
-
-
Weighing: Aseptically weigh 2.60 mg of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide and transfer it to a sterile vial.
-
Expert Insight: Use of an analytical balance with a draft shield is critical for accuracy. For smaller volumes, it is advisable to prepare a larger stock (e.g., 5-10 mL) to minimize weighing errors.[11]
-
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Causality: Vortexing provides mechanical agitation to break up powder aggregates and facilitate dissolution.[11]
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes. This uses ultrasonic waves to further break down stubborn aggregates.
-
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. This is a critical quality control step.[3]
-
Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials.[15] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[16]
Protocol 2: Preparation of Aqueous Working Solutions via Serial Dilution
Directly diluting a high-concentration DMSO stock into aqueous media can cause the compound to precipitate out of solution due to "solvent shock".[3] A serial dilution protocol is essential to prevent this and to create a precise dose-response curve.
Materials:
-
10 mM compound stock solution in DMSO
-
Sterile cell culture medium or biochemical assay buffer
-
Sterile polypropylene tubes and multi-well plates
Step-by-Step Procedure:
-
Thawing: Thaw the 10 mM stock solution aliquot at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Intermediate Dilution: Prepare an intermediate dilution stock. For example, to create a 200 µM intermediate solution for a final assay concentration of 2 µM (at 1:100 dilution):
-
Pipette 98 µL of assay media/buffer into a sterile tube.
-
Add 2 µL of the 10 mM DMSO stock solution.
-
Vortex immediately and thoroughly to ensure rapid mixing and prevent precipitation. This creates a 200 µM solution with 2% DMSO.
-
-
Final Dilution (in Assay Plate):
-
Add the appropriate volume of the intermediate solution to your assay wells. For example, to achieve a final concentration of 2 µM:
-
Add 5 µL of the 200 µM intermediate solution to a well containing 495 µL of media with cells, resulting in a final volume of 500 µL and a final DMSO concentration of 0.02%.
-
Causality: This two-step dilution process gradually lowers the solvent concentration, minimizing the risk of the compound precipitating in the aqueous environment of the final assay plate.[3]
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiment.[17] This control should contain the same final concentration of DMSO as your highest compound concentration wells.
Workflow Visualization
The following diagram illustrates the complete workflow from solid compound to final assay plate.
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Application of Bromo-Pyrazole Compounds in Agrochemical Research: A Technical Guide for Researchers
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, lending its versatile structure to a remarkable breadth of commercial products. The introduction of a bromine atom to this heterocyclic core further enhances its utility, often serving as a crucial anchor for biological activity or a key reactive handle in the synthesis of more complex, high-value active ingredients. This technical guide provides an in-depth exploration of the application of bromo-pyrazole compounds in agrochemical research, with a focus on their synthesis, biological evaluation, and mechanisms of action. Designed for researchers, scientists, and professionals in the field of drug development, this document aims to bridge theoretical knowledge with practical, field-proven insights and methodologies.
The Strategic Importance of Bromo-Pyrazoles in Agrochemicals
Bromo-pyrazole derivatives are pivotal intermediates and, in some cases, active ingredients in their own right, across the spectrum of agrochemical applications: insecticides, fungicides, and herbicides. The bromine substituent can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its uptake, translocation, and persistence in the target organism. Furthermore, the carbon-bromine bond provides a versatile synthetic handle for introducing further structural diversity through cross-coupling reactions, enabling the exploration of vast chemical spaces in the quest for novel and more effective agrochemicals.
Prominent examples of commercial agrochemicals that contain a bromo-pyrazole moiety or are synthesized from bromo-pyrazole intermediates include the highly successful diamide class of insecticides, such as chlorantraniliprole and cyantraniliprole. These compounds have revolutionized pest control with their potent and selective activity against a range of lepidopteran pests.[1]
Synthesis of a Key Bromo-Pyrazole Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a critical multi-step process in the production of several diamide insecticides. The following protocol is a composite of established industrial methods, providing a robust pathway to this key intermediate.[1][2][3]
Experimental Protocol:
Step 1: Hydrazino-substitution
-
To a solution of 2,3-dichloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the consumption of the starting material is observed by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude (3-chloropyridin-2-yl)-hydrazine can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization with Diethyl Maleate
-
In a separate reaction vessel, prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add the (3-chloropyridin-2-yl)-hydrazine obtained from the previous step, followed by the dropwise addition of diethyl maleate.
-
Stir the reaction mixture at room temperature, monitoring the formation of the pyrazolidinone ring by TLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude pyrazolidinone intermediate.
Step 3: Bromination
-
Dissolve the pyrazolidinone intermediate in a solvent such as acetonitrile.
-
Add a brominating agent, for example, phosphorus oxybromide, to the solution.
-
Heat the reaction mixture under reflux until the bromination is complete.
-
Cool the mixture and carefully quench with water.
-
Extract the product, wash the organic layer, and concentrate to yield the brominated pyrazoline.
Step 4: Oxidation
-
Dissolve the brominated pyrazoline in acetonitrile.
-
Add potassium persulfate and a catalytic amount of sulfuric acid to the solution.[4]
-
Heat the mixture to reflux for 1-2 hours to facilitate the oxidation of the pyrazoline to a pyrazole.[4]
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture.
Step 5: Hydrolysis
-
To the reaction mixture containing the ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate, add aqueous methanol.[2]
-
Heat the mixture for approximately one hour to facilitate the hydrolysis of the ester to the carboxylic acid.[2]
-
After cooling, pour the reaction mixture into ice water and acidify with concentrated hydrochloric acid to a pH of 2 to precipitate the product.[2]
-
Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[2] The product can be further purified by recrystallization from isopropanol.[2]
Caption: Synthetic workflow for 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.
Biological Evaluation of Bromo-Pyrazole Derivatives: Insecticidal Activity
The evaluation of the biological activity of novel bromo-pyrazole compounds is a critical step in the discovery process. The following protocol details a standard leaf-dip bioassay for assessing the insecticidal efficacy of a test compound against a common lepidopteran pest, the diamondback moth (Plutella xylostella).
Protocol: Leaf-Dip Bioassay for Plutella xylostella
Materials:
-
Test bromo-pyrazole compound
-
Acetone (for stock solution)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage plants (susceptible variety)
-
Third-instar larvae of Plutella xylostella
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
From the stock solution, prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A typical concentration range for an initial screen might be 0.1, 1, 10, and 100 ppm.
-
A control solution should be prepared with acetone and surfactant in distilled water, but without the test compound.
-
-
Leaf Treatment:
-
Excise fresh cabbage leaves and cut them into discs of a suitable size to fit into the Petri dishes.
-
Using forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete and uniform coverage.
-
Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Infestation:
-
Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.
-
Place a treated leaf disc in each Petri dish.
-
Carefully transfer 10-20 third-instar larvae of P. xylostella onto each leaf disc using a fine brush.
-
-
Incubation and Assessment:
-
Seal the Petri dishes and incubate them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
If a dose-response relationship is observed, the data can be subjected to probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population) value.
-
Caption: Workflow for the insecticidal leaf-dip bioassay.
Mechanism of Action: Diamide Insecticides and the Ryanodine Receptor
Many bromo-pyrazole-derived insecticides, particularly the diamides, exert their toxic effects by targeting the insect ryanodine receptor (RyR).[5][6] The RyR is a large ion channel located in the sarcoplasmic and endoplasmic reticulum membranes of muscle and nerve cells. Its primary function is to regulate the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.
Diamide insecticides act as allosteric modulators of the RyR, locking the channel in an open conformation.[6] This leads to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm. The resulting depletion of intracellular Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels cause rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, death of the insect.[5][6] The high selectivity of diamide insecticides for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
Caption: Mechanism of action of diamide insecticides on the insect ryanodine receptor.
Quantitative Data Summary
The following table summarizes the biological activity of representative bromo-pyrazole-containing agrochemicals.
| Compound | Class | Target Organism | Bioassay Type | Activity Metric | Value | Reference |
| Chlorantraniliprole | Insecticide | Plutella xylostella | Leaf-dip | LC50 | 0.000275 - 0.00037 % | [7] |
| Pyrazole-4-carboxamide (E1) | Fungicide | Rhizoctonia solani | In vitro | IC50 (SDH) | 3.3 µM | [8] |
| Pyrazole-4-carboxamide (8e) | Fungicide | Rhizoctonia solani | In vitro | IC50 (SDH) | 1.30 µM | [9] |
| 5-trifluoromethyl-pyrazole-4-carboxamide (7f) | Fungicide | Phytophthora infestans | In vitro | IC50 (SDH) | 6.9 µg/mL | [10] |
Conclusion
Bromo-pyrazole compounds represent a versatile and highly valuable class of molecules in the field of agrochemical research. Their utility as key synthetic intermediates and their presence in a range of potent active ingredients underscore their continued importance. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of crop protection solutions. A thorough understanding of the synthesis, biological evaluation, and mode of action of these compounds is essential for rationally designing novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
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Application Notes & Protocols: Leveraging N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in Fragment-Based Screening Cascades
Introduction: The Strategic Value of Pyrazole Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD campaigns screen smaller, low molecular weight compounds (typically <300 Da) that, despite initially weak binding affinities, offer highly efficient starting points for optimization into potent, drug-like molecules.[2][3][4] The core principle is that smaller molecules can explore chemical space more effectively and form more efficient, higher-quality interactions with a protein target.[5]
Within the vast universe of chemical fragments, the pyrazole scaffold holds a privileged position in medicinal chemistry.[6] Pyrazole-containing compounds are found in numerous approved drugs, demonstrating their versatility and favorable pharmacological properties.[6][7] The pyrazole ring can act as a bioisostere for other aromatic or heteroaromatic rings, often improving physicochemical properties like solubility while providing key hydrogen bond donor and acceptor features.[8][9] This makes pyrazole derivatives, such as N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , ideal candidates for inclusion in fragment screening libraries.
These application notes provide a comprehensive guide for utilizing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide as a representative pyrazole fragment in a typical FBDD workflow. We will detail its physicochemical properties, outline a strategic screening cascade using state-of-the-art biophysical techniques, and provide actionable protocols for researchers in drug discovery.
Featured Fragment: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
This fragment combines several desirable features for FBDD. The N-methylated pyrazole core provides a stable, aromatic scaffold with defined hydrogen bonding capabilities. The bromine atom offers a useful vector for future chemical elaboration ("fragment evolution") via well-established cross-coupling chemistries, while the pivalamide group provides steric bulk and lipophilicity, potentially probing deeper pockets within a target's binding site.[5]
Table 1: Physicochemical Properties of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
| Property | Value | Data Source |
| CAS Number | 679394-11-7 | [10][11][12] |
| Molecular Formula | C₉H₁₄BrN₃O | [13][14] |
| Molecular Weight | 260.13 g/mol | [13][15] |
| PubChem CID | 2808858 | [13][14] |
| Structure | See Figure 1 | N/A |
| Predicted XlogP | 1.8 | [16] |
| Purity | Typically ≥95% | [13] |
Figure 1: Chemical Structure of the Featured Fragment
Caption: Structure of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
The Fragment Screening Cascade: A Multi-Biophysical Approach
Identifying true, high-quality fragment hits requires a carefully designed screening cascade that employs orthogonal biophysical techniques.[17][18] This strategy is crucial for eliminating false positives and validating genuine interactions.[17] A typical cascade involves a high-throughput primary screen to identify potential binders, followed by more detailed secondary and tertiary validation steps.
Figure 2: The Fragment Screening Workflow
Caption: A multi-step biophysical cascade for fragment screening and validation.
Experimental Protocols
Protocol 1: Fragment Library Preparation
The integrity of any screening campaign begins with a high-quality, well-characterized fragment library.
-
Solubilization: Prepare a high-concentration stock solution of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (e.g., 100 mM) in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a near-universal solvent for organic molecules, enabling high-concentration stocks critical for detecting weak fragment binding.
-
-
Quality Control: Verify the identity, purity (>95%), and concentration of the stock solution using LC-MS and qNMR.
-
Rationale: Impurities can lead to false positives or interfere with assay signals. Accurate concentration is vital for reliable affinity measurements later.
-
-
Plate Generation: Create intermediate "source" plates by diluting the high-concentration stock. For final assay plates, perform a serial dilution to achieve the desired screening concentrations (e.g., 0.1 to 1 mM).
-
Rationale: Screening at high concentrations is necessary to detect the weak affinities typical of fragments.[19]
-
Protocol 2: Primary Screen - Differential Scanning Fluorimetry (DSF / Thermal Shift Assay)
DSF is a rapid, cost-effective method to identify fragments that bind to and stabilize a target protein against thermal denaturation.[19]
-
Reaction Mix Preparation: In each well of a 96- or 384-well PCR plate, prepare a reaction mix containing:
-
Target Protein (e.g., 2-5 µM final concentration)
-
Fluorescent Dye (e.g., SYPRO Orange, 5x final concentration)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Rationale: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).
-
-
Compound Addition: Add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide from the source plate to a final concentration of 200 µM. Include buffer-only and DMSO-only controls.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melt curve for each well.
-
Calculate the first derivative of the curve; the peak corresponds to the melting temperature (Tm).
-
A "hit" is defined as a fragment that induces a significant, concentration-dependent thermal shift (ΔTm) compared to the DMSO control (e.g., ΔTm > 2 standard deviations above the mean of controls).
-
Self-Validation: A clear sigmoidal melt curve must be observed. Poor curves may indicate protein aggregation or interference from the compound.
-
Protocol 3: Secondary Screen - Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and confirms direct binding of the fragment to the target.[20]
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A reference channel should be prepared (e.g., mock immobilization) to subtract non-specific binding.
-
Rationale: Immobilizing the target allows for the detection of binding events as fragments flow over the surface, changing the refractive index.[20]
-
-
Fragment Injection: Prepare a dilution series of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in running buffer (e.g., 100 µM down to 1 µM). Inject each concentration over the target and reference channels.
-
Data Acquisition: Monitor the change in response units (RU) over time. Each cycle consists of an association phase (fragment injection) and a dissociation phase (buffer flow).
-
Data Analysis:
-
After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity).
-
Determine the equilibrium dissociation constant (Kᴅ). A confirmed hit will show a clear, concentration-dependent binding response.
-
Trustworthiness: The binding response should be specific to the target channel, reversible, and reach a steady-state plateau, indicating a well-behaved interaction.
-
Protocol 4: Hit Validation - X-ray Crystallography
Crystallography provides the ultimate validation, offering a high-resolution 3D structure of the fragment bound to the target. This information is invaluable for structure-guided drug design.[20][21]
-
Protein Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the target protein.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration (e.g., 1-10 mM) of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide and cryoprotectant. Allow it to incubate for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.
-
Rationale: Soaking is often higher throughput, but co-crystallization may be necessary if the binding site is not accessible in the initial crystal lattice.
-
-
Data Collection & Structure Solution: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement.
-
Analysis: Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Analyze the specific protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Authoritative Grounding: The solved structure provides definitive proof of binding and reveals the precise binding mode, guiding the next steps in fragment evolution to improve potency.[5]
-
Conclusion and Future Directions
The successful identification and validation of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide as a binder to a target protein marks the beginning of the lead optimization phase. The high-resolution structural information obtained from crystallography is paramount. It allows medicinal chemists to rationally design new analogs by "growing" the fragment from its bromine vector or modifying other positions to engage with nearby amino acid residues, thereby systematically improving binding affinity and developing a potent, selective lead compound.[22] This structured, biophysics-driven approach exemplifies the efficiency and power of FBDD in modern drug discovery.[4]
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Hall, D. R., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. WIREs Computational Molecular Science, 12(3), e1587. [Link]
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Geddes, G. J., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12952-12957. [Link]
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Singh, P., & Kumar, Y. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6566. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. [Link]
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Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]
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BOJNSCI. (n.d.). N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. BOJNSCI. [Link]
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Chemsrc. (n.d.). CAS#:679394-11-7 | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. Chemsrc. [Link]
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Ahmad, S., et al. (2022). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [Link]
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PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. PubChemLite. [Link]
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ChemUniverse. (n.d.). n-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. ChemUniverse. [Link]
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Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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Krimm, S., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17791-17811. [Link]
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Application Note & Protocols: Advanced Cross-Coupling Strategies for the Synthesis of Novel Pyrazole Derivatives Utilizing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed experimental protocols and expert insights for leveraging N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide as a versatile building block in modern synthetic chemistry. We delve into the strategic application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to access a diverse array of functionalized pyrazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel molecular entities with potential therapeutic applications. The protocols herein are designed to be robust and reproducible, with a strong emphasis on the mechanistic rationale behind the chosen conditions.
Introduction: The Pyrazole Scaffold and the Utility of the Pivalamide Protecting Group
The pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Ruxolitinib (a Janus kinase inhibitor). Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets. The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological activity, making the development of efficient synthetic methodologies for its derivatization a high-priority research area.
The substrate, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, is an exceptionally useful starting material. The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The pivalamide group at the C5 amino position serves a dual purpose: it protects the amine from unwanted side reactions and its steric bulk can influence the regioselectivity of certain reactions. This bulky group can be readily removed under acidic or basic conditions post-coupling, revealing the free amine for further elaboration.
General Considerations for Cross-Coupling Reactions
Successful cross-coupling reactions are highly dependent on the meticulous exclusion of oxygen and water from the reaction mixture, as these can lead to catalyst deactivation and unwanted side reactions.
-
Inert Atmosphere: All reactions should be assembled under an inert atmosphere of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes.
-
Reagent Purity: The purity of all reagents, particularly the boronic acids/esters, amines, and terminal alkynes, is crucial for achieving high yields and clean reaction profiles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C4 position of the pyrazole core.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for ensuring efficient turnover of the catalytic cycle. For electron-rich pyrazole systems, palladium catalysts bearing electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps. The base plays a crucial role in the transmetalation step, activating the boronic acid derivative for transfer to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
Arylboronic acid or ester (1.2 equivalents)
-
Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v) or DME
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Stir bar
Procedure:
-
To a reaction vessel, add N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the vessel with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary.
-
Add the palladium catalyst (and ligand, if separate) to the reaction vessel under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | DME | 90 | 8 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C4 position.
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. A key difference is the deprotonation of the amine by a strong base to form the corresponding amide, which then participates in the catalytic cycle. The choice of base is crucial and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The ligand system is also critical for promoting the reductive elimination step, which can be challenging for C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
Amine (1.1-1.5 equivalents)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
-
Bulky phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
NaOtBu or LiHMDS (1.5-2.0 equivalents)
-
Degassed toluene or 1,4-dioxane
-
Reaction vessel
-
Stir bar
Procedure:
-
To a reaction vessel, add N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq) and the base (1.5 eq).
-
Seal the vessel and purge with an inert gas.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent, followed by the amine (1.2 eq).
-
Heat the reaction to the desired temperature (typically 90-110 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.5) | Toluene | 100 | 18 |
| Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 |
| BrettPhos Pd G3 (2) | - | LHMDS (1.8) | THF | 80 | 6 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.
Mechanistic Rationale
The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide. The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
Terminal alkyne (1.2-1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (1-5 mol%)
-
CuI (2-10 mol%)
-
A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Degassed THF or DMF
-
Reaction vessel
-
Stir bar
Procedure:
-
To a reaction vessel, add N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq), the palladium catalyst, and CuI.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA (2) | THF | 25 | 6 |
| Pd(dppf)Cl₂ (2) | CuI (4) | DIPEA (2.5) | DMF | 50 | 4 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 60 | 8 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions; Poor quality reagents. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents and purging of the reaction vessel; Use freshly purified reagents. |
| Formation of Side Products | Homocoupling of the boronic acid or alkyne; Protodebromination of the starting material. | Lower the reaction temperature; Use a different base or solvent; For Suzuki, add the boronic acid slowly. For Sonogashira, ensure the base is not too strong. |
| Difficulty in Product Isolation | Emulsion during work-up; Product is highly polar. | Add brine to break up emulsions; Use a more polar solvent system for extraction and chromatography. |
Deprotection of the Pivalamide Group
The pivalamide protecting group can be removed under standard conditions to reveal the free amine, which can then be used in subsequent synthetic steps.
-
Acidic Conditions: Treatment with strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane, at room temperature or with gentle heating.
-
Basic Conditions: While more robust to base than other acyl groups, forcing conditions such as refluxing with aqueous NaOH or KOH in an alcohol solvent can effect deprotection.
Conclusion
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a highly valuable and versatile building block for the synthesis of complex pyrazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and robust methods for the introduction of a wide range of functional groups at the C4 position. By understanding the mechanistic principles behind these reactions and carefully controlling the reaction conditions, researchers can efficiently access novel chemical matter for drug discovery and development programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
Use of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in synthesizing novel heterocycles
An Application Guide for the Strategic Use of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in the Synthesis of Novel Heterocyclic Scaffolds
Abstract
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a highly versatile and strategically designed building block for modern organic synthesis, particularly in the field of medicinal chemistry. Its structure offers two distinct and orthogonally reactive sites: a C4-bromine atom, ideal for a range of palladium-catalyzed cross-coupling reactions, and a robust pivaloyl-protected C5-amine, which can be unmasked for subsequent cyclization reactions. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols for C-C and C-N bond formation and for the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. The causality behind experimental choices, detailed step-by-step methodologies, and visual workflows are presented to empower researchers in the development of novel molecular entities.
Introduction: A Building Block of Strategic Importance
The pyrazole core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The functionalization of this core is crucial for modulating pharmacological activity. N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide emerges as a superior starting material due to its inherent chemical logic.
-
Orthogonal Reactivity : The pivaloyl (Piv) group is a sterically bulky and chemically stable protecting group for the C5-amino functionality. This stability allows for a wide range of chemical transformations to be performed selectively at the C4-position without interfering with the amine.
-
Versatile C4-Handle : The bromine atom at the C4 position is a classic and reliable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. This position is generally recognized as the least reactive on the pyrazole ring, making pre-functionalized substrates like this particularly valuable.[1]
This combination allows for a sequential and controlled diversification strategy, making it an ideal substrate for building combinatorial libraries of complex molecules.
Physicochemical Properties & Handling
| Property | Value |
| Molecular Formula | C₉H₁₄BrN₃O[2][3][4] |
| Molecular Weight | 260.13 g/mol [2][5] |
| CAS Number | 679394-11-7[2][6] |
| Appearance | Typically an off-white to yellow solid |
| Purity | >95% (commercially available)[2] |
Handling & Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Incompatible with strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Synthetic Pathways & Applications
The primary value of this reagent lies in its capacity for sequential, site-selective functionalization. The following diagram illustrates the key synthetic transformations that can be accessed from this single starting material.
Caption: Key synthetic transformations using the title reagent.
PART I: Palladium-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo substituent is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The inert pivaloyl group ensures that these reactions proceed with high regioselectivity.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[7][8] It allows for the coupling of the 4-bromopyrazole with a vast array of commercially available aryl and heteroaryl boronic acids or esters. This reaction is fundamental for creating biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with a phosphine ligand is common. For challenging substrates, more sophisticated ligands like XPhos can improve yields and reaction times.[9]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrate and catalyst.
Detailed Protocol 1: Synthesis of N-(1-Methyl-4-phenyl-1H-pyrazol-5-yl)pivalamide
-
Reagent Setup: To an oven-dried Schlenk flask, add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 mmol, 260 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired product.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[10][11] This reaction allows for the coupling of the 4-bromopyrazole with a wide variety of primary and secondary amines, including anilines, aliphatic amines, and N-heterocycles. This is a direct route to 4-aminopyrazole derivatives, which are valuable for drug discovery.
Causality of Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like tBuDavePhos or XPhos are often effective for coupling with heterocyclic bromides.[12][13] The palladium source can be Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol 2: Synthesis of N-(1-Methyl-4-morpholino-1H-pyrazol-5-yl)pivalamide
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18 mg), tBuDavePhos (0.08 mmol, 28 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent & Substrates: Add anhydrous toluene (5 mL). Add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 mmol, 260 mg) and morpholine (1.2 mmol, 105 µL).
-
Reaction: Heat the mixture to 100 °C for 16-24 hours. Monitor for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature, and quench by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Application Note 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling reaction provides a direct method for linking terminal alkynes to aryl halides, forming C(sp²)-C(sp) bonds.[15][16] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, often used in materials science and as precursors for more complex heterocycles via subsequent cyclization reactions.
Causality of Protocol Choices:
-
Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles.[15] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl halide, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne by forming a copper acetylide intermediate.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as the solvent and as the base to deprotonate the alkyne and neutralize the HBr generated during the reaction.
Detailed Protocol 3: Synthesis of N-(1-Methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazol-5-yl)pivalamide
-
Reagent Setup: In a Schlenk flask, dissolve N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 mmol, 260 mg) in a mixture of anhydrous triethylamine (10 mL) and THF (5 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg) and copper(I) iodide (CuI) (0.06 mmol, 11 mg).
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 mmol, 212 µL) via syringe.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired alkynylated pyrazole.
PART II: Synthesis of Fused Heterocycles via the C5-Amine
The second major synthetic route involves the deprotection of the pivaloyl group to reveal the C5-amino functionality. This primary amine is a powerful nucleophile for constructing fused heterocyclic rings.
Application Note 4: Pivaloyl Group Deprotection
The pivaloyl group is highly stable to the conditions of many cross-coupling reactions but can be removed under forceful acidic or basic hydrolysis. Acidic hydrolysis is generally cleaner.
Detailed Protocol 4: Synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask, suspend N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 mmol, 260 mg) in a 6 M aqueous solution of hydrochloric acid (10 mL).
-
Reaction: Heat the suspension to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours, until LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath. Carefully neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aminopyrazole, which can often be used in the next step without further purification.
Application Note 5: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological activity, including as kinase inhibitors.[18][19] They are readily synthesized by the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Caption: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Protocol 5: Synthesis of a 4-Bromopyrazolo[1,5-a]pyrimidine Core
-
Reagent Setup: To a solution of sodium ethoxide (NaOEt), prepared by carefully dissolving sodium metal (2.2 mmol, 50 mg) in absolute ethanol (15 mL), add 5-Amino-4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 176 mg).
-
Dicarbonyl Addition: Add diethyl malonate (1.1 mmol, 167 µL) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 24 hours.[18]
-
Workup: Cool the reaction to room temperature and pour it into ice-water. Acidify the mixture with dilute HCl to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the dihydroxy-pyrazolo[1,5-a]pyrimidine derivative. This intermediate can be further functionalized, for example, by chlorination with POCl₃ followed by nucleophilic substitution.[18]
Conclusion
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a masterful tool for synthetic chemists. The strategic placement of a stable protecting group and a versatile reactive handle allows for the logical and efficient construction of complex, highly substituted pyrazole-containing molecules. The protocols outlined in this guide demonstrate its utility in modern cross-coupling chemistry and in the synthesis of valuable fused heterocyclic systems, providing a reliable foundation for innovation in drug discovery and materials science.
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information. Available at: [Link]
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Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
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N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. PubChemLite. Available at: [Link]
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N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. PubChem. Available at: [Link]
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N-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)PIVALAMIDE. ChemUniverse. Available at: [Link]
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Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Center for Biotechnology Information. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
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Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science. Available at: [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. Available at: [Link]
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Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available at: [Link]
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Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Center for Biotechnology Information. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]
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Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ResearchGate. Available at: [Link]
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Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available at: [Link]
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Introduction: The Pyrazole Scaffold in Modern Drug Discovery
An Application Guide to Cell-Based Assay Protocols for Pyrazole-Containing Compounds
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3] This has led to the development of numerous pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for a wide range of clinical applications, including oncology, inflammation, and neurological disorders.[1][3]
Many of these compounds exert their therapeutic effects by modulating key cellular proteins such as protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[4][5][6] Consequently, the robust in vitro evaluation of pyrazole derivatives using cell-based assays is a cornerstone of the drug discovery pipeline. This guide provides a comprehensive overview of essential cell-based assay protocols, explains the causality behind experimental choices, and offers field-proven insights for researchers, scientists, and drug development professionals working with this important class of compounds.
Part 1: Foundational Assays: Assessing Cytotoxicity and Viability
Before investigating target-specific effects, the primary step is to determine a compound's general cytotoxicity and its impact on cell viability and proliferation. This establishes the therapeutic window and informs the concentration range for subsequent mechanistic studies. The most common methods rely on the metabolic activity of viable cells to convert a tetrazolium salt into a colored formazan product.[7]
MTT Assay: The Classic Method for Viability Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective method to assess the metabolic activity of a cell population.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The formazan crystals must then be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, before the absorbance can be quantified.[8]
Principle: Mitochondrial reductases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)[9][10]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Test pyrazole compound(s) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000–5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest test concentration, typically <0.5%) and an untreated control.[11]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[10][11][12]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][10] During this time, visible purple precipitates will form in the wells containing viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][10]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability versus the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).[13]
XTT Assay: A Water-Soluble Alternative
The XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assay is a second-generation tetrazolium assay. Its primary advantage is that the formazan product is water-soluble, eliminating the need for a final solubilization step.[8] This simplifies the protocol and reduces potential errors associated with dissolving formazan crystals.
Principle: The reduction of the yellow XTT reagent by mitochondrial enzymes in metabolically active cells produces a water-soluble orange formazan product. The intensity of the orange color is directly proportional to the number of viable cells.
The protocol for the XTT assay is similar to the MTT assay, with the key difference being the reagent used and the absence of a solubilization step. The absorbance of the orange formazan is typically measured between 450-500 nm.
Part 2: Target-Oriented Assays for Mechanistic Insights
Pyrazole derivatives are renowned for their ability to inhibit specific protein targets.[3][4] Cell-based assays are crucial for confirming that the observed cytotoxicity is due to the intended mechanism of action.
Kinase Inhibition Assays
Protein kinases are one of the most common targets for pyrazole-based drugs, particularly Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation.[2][9][14][15]
Principle: This assay measures the ability of a pyrazole compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase within the cell. For a CDK2 inhibitor, a common readout is the phosphorylation level of the Retinoblastoma protein (Rb).[15]
Materials:
-
Test pyrazole compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Rb (Thr821), anti-total-Rb, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a relevant time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and apply the chemiluminescence substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., GAPDH). A dose-dependent decrease in the phospho-Rb signal indicates cellular inhibition of CDK2 activity.[15]
GPCR Modulation Assays
While less common than kinase inhibitors, some pyrazole compounds modulate GPCR signaling.[1] Key assays measure the generation of second messengers like cyclic AMP (cAMP) or the recruitment of β-arrestin to the receptor upon activation.[17][18]
Principle: This is a bioluminescence-based assay that measures intracellular cAMP levels. The assay uses a cAMP-dependent protein kinase that, when active in the absence of cAMP, depletes ATP. After compound treatment, cells are lysed to release cAMP. The remaining ATP is then quantified using a luciferase reaction (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the cAMP concentration.[18]
Materials:
-
Cells expressing the target GPCR
-
Test pyrazole compound
-
GPCR agonist/antagonist controls
-
cAMP-Glo™ Assay Kit (Promega or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in white, opaque-walled plates and allow them to attach.
-
Compound Incubation: Treat cells with the test pyrazole compounds and controls. For antagonists, pre-incubate with the compound before adding a known agonist.
-
Cell Lysis and cAMP Detection: Following the manufacturer's protocol, add the lysis buffer containing reagents that stop endogenous phosphodiesterase activity. Then, add the cAMP detection solution, which contains a protein kinase.
-
Kinase Reaction: Incubate to allow the kinase reaction to proceed.
-
ATP Detection: Add the Kinase-Glo® reagent.
-
Luminescence Reading: Measure the luminescence. A lower light signal indicates a higher concentration of cAMP.
Ion Channel Activity Assays
Certain pyrazole derivatives can modulate the activity of ion channels.[6] While patch-clamp electrophysiology is the gold standard for studying ion channels, it is low-throughput.[19][20] High-throughput alternatives often use fluorescent indicators to measure changes in ion concentration or membrane potential.
Principle: This assay is used for channels that flux calcium (Ca²⁺) or for GPCRs that signal through Ca²⁺ mobilization. Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). When the channel opens or the GPCR is activated, intracellular Ca²⁺ levels rise, causing a significant increase in fluorescence. This change is monitored in real-time using an instrument like the Fluorometric Imaging Plate Reader (FLIPR®).
Materials:
-
Cells expressing the target ion channel or GPCR
-
Test pyrazole compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
FLIPR® instrument or similar plate-based fluorescence reader with liquid handling
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Incubate the cells with the Ca²⁺-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. The instrument's integrated pipettor adds the test compounds while simultaneously recording the fluorescence from each well.
-
Data Acquisition: Fluorescence is measured kinetically, typically for 1-3 minutes, to capture the rapid change in intracellular calcium.
-
Data Analysis: The response is measured as the peak fluorescence intensity or the area under the curve. This data is used to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Part 3: Functional Cellular Response Assays
These assays investigate the downstream consequences of target engagement, linking molecular activity to a cellular phenotype like cell cycle arrest or apoptosis.
Cell Cycle Analysis by Flow Cytometry
Principle: For compounds targeting cell cycle regulators like CDKs, it is essential to confirm their effect on cell cycle progression.[9] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G1, S, and G2/M).[21]
Materials:
-
Cancer cells
-
Test pyrazole compound
-
6-well plates
-
Ice-cold 70% Ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its IC₅₀ concentration for 24, 48, or 72 hours.[21]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.[21]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[21]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[21]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1 arrest for a CDK2 inhibitor) indicates the compound's effect on the cell cycle.[9]
Apoptosis Assay using Annexin V-FITC and PI
Principle: Apoptosis, or programmed cell death, is a desired outcome for many anticancer agents.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells, which have lost membrane integrity.
Materials:
-
Cancer cells
-
Test pyrazole compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the pyrazole compound as described for the cell cycle assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of the 1x Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: The results are typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the compound induces apoptosis.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel pyrazole-containing compound.
Caption: General experimental workflow for pyrazole compound evaluation.
CDK-Mediated Cell Cycle Regulation Pathway
This diagram shows a simplified view of the G1/S transition of the cell cycle and the inhibitory action of a pyrazole-based CDK2 inhibitor.
Caption: Inhibition of CDK2 by a pyrazole compound blocks S-phase entry.
Quantitative Data Summary
The following tables provide examples of the inhibitory potency of various pyrazole derivatives against different cancer cell lines and protein kinases, illustrating the type of data generated from the described assays.
Table 1: Antiproliferative Activity (IC₅₀/GI₅₀) of Representative Pyrazole Compounds
| Compound Reference | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Citation |
|---|---|---|---|---|
| Compound 7d | Various | Colon, Breast, etc. | 14.12 (MCF-7) | [9] |
| Compound 10b | Various | Colon, Breast, etc. | 10.05 (MCF-7) | [9] |
| Compound 4 | NCI-60 Panel | Various | 3.81 (mean) | [16] |
| Compound 15 | A2780 | Ovarian | 0.127 - 0.560 | [15] |
| Compound 5b | K562 | Leukemia | 0.021 | [10] |
| Compound L2 | CFPAC-1 | Pancreatic | 61.7 |[12][13] |
Table 2: Kinase Inhibitory Activity (IC₅₀/Kᵢ) of Pyrazole Derivatives
| Compound Reference | Target Kinase | IC₅₀ / Kᵢ (nM) | Assay Type | Citation |
|---|---|---|---|---|
| Compound 9 | CDK2 | 960 | Biochemical | [16] |
| Compound 15 | CDK2 | 5 | Biochemical | [15] |
| Compound 43d | CDK16 | 33 (EC₅₀) | Cell-Based (NanoBRET) | [2] |
| Crizotinib | ALK | 24 | Biochemical | [3] |
| Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 | Biochemical |[3] |
References
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). RSC Publishing.
- Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery. (n.d.). BenchChem.
- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (n.d.). BenchChem.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). SpringerLink.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
- Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025).
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.). PubMed.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. (n.d.). ScienceDirect.
- Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry p
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- Recent progress in assays for GPCR drug discovery. (2022). PubMed.
- GPCR Signaling Assays. (n.d.).
- Tools for GPCR drug discovery. (2011). ScienceOpen.
- Ion Channel Screening. (2012). NCBI Bookshelf.
- High-throughput electrophysiological assays for voltage gated ion channels using SyncroP
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed Central.
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Troubleshooting & Optimization
"N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide" solubility issues in organic solvents
Technical Support Center
Guide: Troubleshooting Solubility Issues for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Welcome to the technical support guide for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (CAS No. 679394-11-7). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As a specialized building block in organic synthesis and medicinal chemistry, understanding its physicochemical properties is critical for successful experimental outcomes. This guide provides in-depth analysis, field-proven troubleshooting protocols, and a framework for rational solvent selection.
Understanding the Molecular Structure and its Impact on Solubility
The solubility of a compound is not a singular property but a complex interplay between its intrinsic characteristics and the nature of the solvent.[1] For N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, poor solubility often arises from a combination of strong intermolecular forces in its solid state and a molecular structure with balanced, competing functionalities.
Let's deconstruct the molecule to understand its behavior:
| Molecular Component | Structure | Physicochemical Influence on Solubility |
| Pivalamide Group | -(C=O)NH-C(CH₃)₃ | The secondary amide group (-C(=O)NH-) is polar and can act as both a hydrogen bond donor and acceptor, which favors solubility in polar solvents.[2][3][4] However, the bulky tert-butyl group is highly lipophilic (non-polar), significantly increasing the hydrocarbon character and sterically hindering solvent access to the polar amide core, thus favoring solubility in less polar organic solvents.[5] |
| 1-Methyl-Pyrazole Core | C₄H₅N₂- | The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This system imparts a degree of polarity. However, the nitrogen at position 1 is methylated, preventing it from acting as a hydrogen bond donor, which can reduce solubility in protic solvents compared to an unsubstituted pyrazole.[6] |
| Bromo Substituent | -Br | The bromine atom at position 4 significantly increases the molecule's molecular weight and van der Waals forces. This can lead to a more stable crystal lattice structure, requiring more energy to break apart during dissolution and thereby lowering solubility.[7] It also adds considerable lipophilicity. |
In essence, the molecule possesses a dual nature: a polar amide group fighting for dominance against large, non-polar tert-butyl and bromo substituents. This internal tug-of-war means it is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., water or hexane) and requires careful selection of an intermediate-polarity solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a practical, question-and-answer format.
Q1: I tried dissolving the compound in Toluene and Hexane without success. Why are these non-polar solvents ineffective?
Answer: While the molecule has significant non-polar character from the tert-butyl and bromo groups, the polarity of the amide linkage and the pyrazole ring's nitrogen atoms is dominant enough to prevent dissolution in purely non-polar hydrocarbon solvents. The principle of "like dissolves like" dictates that a solvent must be able to interact favorably with all parts of the solute. Hexane and Toluene cannot effectively solvate the polar amide group, making dissolution energetically unfavorable.
Q2: My compound shows poor solubility in polar protic solvents like Ethanol and Methanol. Isn't the amide group supposed to help here?
Answer: This is a classic case of competing structural features. While the amide group can hydrogen bond with ethanol and methanol, the large, hydrophobic surface area of the rest of the molecule disrupts the solvent's hydrogen-bonding network.[8] The energy gained from solvating the amide is insufficient to overcome both the compound's crystal lattice energy and the energy cost of creating a cavity in the highly structured protic solvent for the non-polar moieties.
Q3: What are the recommended starting solvents for solubilizing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide?
Answer: Based on its structure, the most promising solvents are polar aprotic and moderately polar solvents that can interact with the amide dipole without being overly structured. We recommend a tiered approach for solvent screening.
| Recommended Solvents | Polarity Index | Boiling Point (°C) | Rationale for Use |
| Dichloromethane (DCM) | 3.1 | 40 | Excellent starting point. Moderately polar, capable of disrupting the crystal lattice without the strong self-association of protic solvents. |
| Tetrahydrofuran (THF) | 4.0 | 66 | A good alternative to DCM, slightly more polar. Its ether oxygen can act as a hydrogen bond acceptor for the amide N-H. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Balances polarity and has good solvating power for molecules with both polar and non-polar regions. |
| Acetonitrile (ACN) | 5.8 | 82 | A more polar aprotic solvent that is often effective for pyrazole derivatives.[7][9] |
| Dimethylformamide (DMF) | 6.4 | 153 | A powerful, high-boiling polar aprotic solvent. Often considered a "solvent of last resort" for difficult compounds due to its high solvating power. Use sparingly as it can be difficult to remove.[10] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Similar to DMF, DMSO is an extremely strong polar aprotic solvent capable of dissolving a wide range of compounds. Its high boiling point is a significant consideration for product isolation.[10] |
Q4: I've tried the recommended solvents, but solubility is still too low for my reaction concentration. What are my next steps?
Answer: If initial solvent screening at room temperature is insufficient, you can employ several techniques to enhance solubility. Follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for enhancing solubility.
Protocol 1: Enhancing Solubility with Gentle Heating
The solubility of most organic solids increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it consumes heat. Adding thermal energy helps overcome the solute's crystal lattice energy.
-
Select an appropriate solvent from the recommended list.
-
Add the solid compound and a stir bar to a flask equipped with a reflux condenser to prevent solvent loss.
-
Place the flask in a water or oil bath on a stirrer hotplate.
-
Slowly increase the temperature while stirring. Do not exceed 50% of the solvent's boiling point initially (e.g., for DCM, do not exceed 20°C without a condenser; with a condenser, you can go up to its boiling point of 40°C).
-
Visually monitor for dissolution. Hold the flask up to a light source to ensure no solid particles remain.
-
Caution: Before proceeding with a reaction, allow the solution to cool to the desired reaction temperature. Supersaturation can occur, and the compound may crash out upon cooling. If this happens, the maximum solubility at that temperature has been reached.
Protocol 2: Utilizing a Co-Solvent System
If a single solvent doesn't work, a mixture can fine-tune the polarity to match the solute's needs.[9] This often involves a primary solvent that is "good but not great" and a small amount of a very strong solvent.
-
Attempt to dissolve the compound in a primary solvent (e.g., 10 mL of Dichloromethane).
-
If undissolved solid remains, add a small aliquot (e.g., 0.5-1.0 mL) of a strong polar aprotic solvent like DMF or DMSO.
-
Stir vigorously at room temperature.
-
If necessary, continue adding the strong solvent dropwise until a clear solution is obtained.
-
Note: Be mindful of the co-solvent's compatibility with your subsequent experimental steps.
Q5: I need to use this compound in an aqueous assay, but it's insoluble in water. How can I prepare my dose?
Answer: This is a common challenge in biological assays. The standard method is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous buffer.[11]
-
Prepare a High-Concentration Stock: Dissolve the compound in a minimal amount of 100% DMSO or DMF to the highest possible concentration (e.g., 10-50 mM).
-
Perform Serial Dilution: Add this stock solution to your aqueous buffer in a stepwise manner. For example, to achieve a 1:100 dilution, add 10 µL of the DMSO stock to 990 µL of buffer.
-
Vortex Thoroughly: Vortex immediately after adding the stock to the buffer to ensure rapid dispersion and prevent localized precipitation.
-
Observe for Precipitation: Check the final solution for any cloudiness or precipitate. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid impacting the biological system. If precipitation occurs, you have exceeded the compound's aqueous solubility under these conditions, and you must work at a lower final concentration.
Validating Compound Integrity
Whenever you employ methods like heating, it is crucial to ensure the compound remains stable.
-
Self-Validating Check: After dissolving the compound with heat, allow the solution to cool slowly to room temperature. If the compound precipitates, you can recover it by filtration. Run a simple purity check (e.g., TLC or melting point) and compare it to the starting material.
-
Analytical Confirmation: For critical applications, obtaining an NMR spectrum or an LC-MS trace of the material after a solubility test is the most definitive way to confirm its chemical identity and purity have not changed.
By approaching solubility challenges systematically and understanding the underlying chemical principles, you can develop robust protocols for using N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide effectively in your research.
References
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Fiveable. (n.d.). Amides. Organic Chemistry II Class Notes. [Link]
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Solubility of Things. (n.d.). Pyrazole. [Link]
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Mavri, J., & Ben-Naim, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Saldinger, J., & Voth, G. A. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. [Link]
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Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]
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Principles of Drug Action 1. (2005). Amides. [Link]
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ResearchGate. (n.d.). Solubility studies of the synthesized compounds in different solvents. [Link]
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Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
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Abraham, M. H., et al. (2010). Partition of compounds from water and from air into amides. PMC - NIH. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. (n.d.). Fengchen Group Co., Ltd. [Link]
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Quora. (2019). What are the sources of errors encountered in an experiment to determine the identity of an organic compound by its solubility?[Link]
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Scribd. (n.d.). Solubility Behavior of Organic Compounds. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]
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Scott, E. E., et al. (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]
-
Wikipedia. (n.d.). Pivalamide. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
PubChemLite. (n.d.). N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Al-Matar, H. M., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Bachovchin, D. A., et al. (2014). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]
-
Grokipedia. (n.d.). Pivalamide. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. PubChem Compound Summary for CID 2808858. [Link]
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Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]
-
Pieczonka, A., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH. [Link]
-
Pieczonka, A., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of the N-acyl pyrazole derivatives. [Link]
-
ResearchGate. (2025). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
IUPAC. (n.d.). Solubility Data Series. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. The following question-and-answer format is based on extensive laboratory experience and aims to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am seeing low conversion of my starting material, 4-bromo-1-methyl-1H-pyrazol-5-amine. What are the likely causes and how can I improve the yield?
A1: Low conversion in the N-acylation of 4-bromo-1-methyl-1H-pyrazol-5-amine with pivaloyl chloride is a common issue that can often be traced back to several key factors. Let's break them down.
-
Insufficient Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. A stoichiometric amount of a non-nucleophilic base is crucial to neutralize the HCl and drive the reaction to completion. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure you are using at least 1.1 to 1.5 equivalents of the base.
-
Reaction Temperature: While many acylations proceed well at room temperature, the steric hindrance from the pivaloyl group and the electronic nature of the pyrazole ring can slow the reaction down. If you are running the reaction at 0 °C to room temperature, consider gradually increasing the temperature to 40-50 °C. Monitor the reaction by TLC or LC-MS to avoid potential side product formation at elevated temperatures.
-
Solvent Choice: The choice of solvent is critical for ensuring all reactants are fully dissolved and can interact effectively. Dichloromethane (DCM) and tetrahydrofuran (THF) are generally good starting points. If solubility is an issue, consider exploring other aprotic solvents like acetonitrile or 1,4-dioxane.
-
Purity of Reagents: Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Ensure you are using a fresh bottle or a properly stored reagent. The starting pyrazole amine should also be of high purity, as impurities can interfere with the reaction.
Q2: My reaction is complete, but I am struggling with the purification. What are the common impurities and the best methods to remove them?
A2: Purification challenges often arise from unreacted starting materials, excess reagents, and side products. Here’s a breakdown of what to look for and how to address it.
-
Common Impurities:
-
Unreacted 4-bromo-1-methyl-1H-pyrazol-5-amine: This can be removed by an acidic wash (e.g., 1M HCl) of your organic layer during workup. The protonated amine will move into the aqueous phase.
-
Pivalic Acid: Formed from the hydrolysis of pivaloyl chloride, this can be removed with a basic wash (e.g., saturated sodium bicarbonate solution).
-
Diacylated Product: While less common due to steric hindrance, it's a possibility. This impurity will be less polar than your desired product.
-
-
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup involving sequential washes with dilute acid, dilute base, and brine is your first line of defense.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[3] Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.[3]
-
Silica Gel Chromatography: This is a reliable method for separating your product from impurities. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. To prevent the product from sticking to the silica, which can be an issue with nitrogen-containing heterocyles, you can add a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[3]
-
Q3: I am observing a significant amount of a non-polar side product in my reaction mixture. What could this be and how can I prevent its formation?
A3: A common, yet sometimes unexpected, side reaction with pivaloyl chloride is decarbonylation.[4][5]
-
The Culprit: Decarbonylation Under certain conditions, particularly with Lewis acid catalysis or at elevated temperatures, the pivaloyl acylium ion intermediate can lose a molecule of carbon monoxide to form a stable tert-butyl carbocation.[4][5] This carbocation can then act as an alkylating agent, leading to the formation of tert-butylated byproducts on your pyrazole ring or other nucleophilic species present.
-
Prevention Strategies:
-
Avoid Lewis Acids: If you are using any Lewis acidic additives, discontinue their use. The reaction should proceed efficiently with a suitable organic base.
-
Control the Temperature: As mentioned, higher temperatures can promote decarbonylation. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Order of Addition: Adding the pivaloyl chloride slowly to the mixture of the amine and base can help to keep the instantaneous concentration of the acylating agent low, which can disfavor side reactions.
-
Troubleshooting Guide
This section provides a more structured approach to diagnosing and solving common problems encountered during the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Problem: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Pivaloyl Chloride | Check the appearance and odor of the pivaloyl chloride. It should be a clear, fuming liquid with a pungent smell.[1][2] | Use a fresh bottle of pivaloyl chloride or distill the existing stock under reduced pressure. |
| Insufficient Base | Check the pH of the reaction mixture (if aqueous). It should be basic. | Add an additional 0.5-1.0 equivalent of triethylamine or DIPEA. |
| Low Reaction Temperature | Monitor the reaction progress by TLC or LC-MS over several hours at your current temperature. | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side reactions. |
| Poor Solubility of Starting Material | Visually inspect the reaction mixture. Is the starting amine fully dissolved? | Switch to a more polar aprotic solvent such as acetonitrile or 1,4-dioxane. |
Problem: Multiple Spots on TLC/LC-MS (Impure Product)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Compare the TLC/LC-MS to your starting material. Is the starting amine still present? | Increase the reaction time or temperature as described above. |
| Formation of Pivalic Acid | Run a co-spot on TLC with a known sample of pivalic acid. | During workup, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate. |
| Decarbonylation Side Product | Look for a significantly less polar spot on your TLC. | Lower the reaction temperature and avoid the use of any Lewis acid catalysts.[4][5] |
| Diacylation | Check the mass spectrum for a peak corresponding to the addition of two pivaloyl groups. | Use a slight excess of the amine relative to the pivaloyl chloride (e.g., 1.1:1). |
Experimental Protocols
Optimized Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
-
To a solution of 4-bromo-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Caption: Nucleophilic acyl substitution pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for addressing common issues during the synthesis.
Caption: A decision tree for troubleshooting low yield.
References
Sources
Technical Support Center: Purification of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Introduction
Welcome to the technical support guide for the purification of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. This molecule is a key building block in synthetic chemistry, and achieving high purity is critical for downstream applications, particularly in drug development and materials science. This document provides a comprehensive, experience-driven resource structured in a question-and-answer format to address common and complex challenges encountered during its purification. We will delve into the causality behind experimental choices, offering robust, self-validating protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide?
The two most effective and widely applicable purification techniques for this compound are flash column chromatography and recrystallization .[1] The choice between them is dictated by the initial purity of the crude material, the quantity to be purified, and the nature of the impurities present. Often, a combination of both methods is employed for achieving the highest analytical purity.
-
Flash Column Chromatography: This is the workhorse method for separating the target compound from a wide range of impurities, including unreacted starting materials, regioisomers, and other side-products. It is particularly useful when the crude purity is low (<90%) or when dealing with oily or non-crystalline materials.[2][3]
-
Recrystallization: This is the most efficient method for achieving very high purity (>99.5%) for solid compounds that already have a reasonably high initial purity (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[1][4]
Q2: My synthesis involves a Knorr-type pyrazole synthesis. What are the likely impurities I need to remove?
In a typical synthesis, such as the Knorr pyrazole synthesis or subsequent bromination and acylation steps, several impurities can arise:
-
Unreacted Starting Materials: Residual amounts of the precursor amine (5-amino-1-methyl-pyrazole) or pivaloyl chloride.
-
Regioisomers: Depending on the synthetic route, isomeric pyrazole derivatives can form. For instance, if the pyrazole ring is formed from an unsymmetrical 1,3-dicarbonyl compound, regioisomers are a common issue.[5][6]
-
Over-brominated or Under-brominated Species: If bromination is a step in your synthesis, you may have species with no bromine or multiple bromine atoms.
-
Hydrolysis Products: The pivalamide group can be susceptible to hydrolysis back to the amine under strongly acidic or basic workup conditions.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may inhibit crystallization.[7]
Q3: How do I decide which purification method to start with?
This decision tree provides a logical workflow for selecting the optimal purification strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Column Chromatography Issues
Q4: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's happening?
Streaking is often a sign of compound interaction with the stationary phase or overloading. Pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor recovery.[1][8]
-
Causality: The lone pairs on the pyrazole nitrogens form strong hydrogen bonds with the acidic Si-OH groups of silica. This causes the compound to "stick" and elute slowly and unevenly.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is highly effective.[8] It protonates in the presence of the acidic silica, and the resulting triethylammonium cation competes for binding sites, allowing your compound to elute more cleanly.
-
Use an Alternative Stationary Phase: Neutral alumina can be an excellent alternative for purifying basic compounds like pyrazoles, as it lacks the strong acidity of silica.[8]
-
Check Solvent Polarity: Ensure your chosen eluent is not too polar, which can cause compounds to move too quickly and with poor resolution, or not polar enough, which can exacerbate tailing.
-
Q5: I have very low recovery of my compound from the column. Where did it go?
This is a common and frustrating issue, typically caused by irreversible adsorption or degradation on the column.
-
Causality: If the compound is particularly sensitive, prolonged exposure to the acidic environment of the silica gel can cause it to decompose. Alternatively, if it is highly polar, it may have simply remained adsorbed at the top of the column.
-
Solutions:
-
Run the Column "Faster": Use flash chromatography with applied pressure rather than gravity chromatography. This minimizes the residence time of the compound on the silica, reducing the opportunity for degradation.[1][2]
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel (or Celite) before loading it onto the column can improve band sharpness and subsequent separation. This prevents the use of a strong, highly polar solvent to dissolve the sample for loading, which can disrupt the top of the column.
-
Use a "Plug" of Alumina: If you must use silica, placing a small layer of neutral alumina on top of your silica column before adding your sample can sometimes mitigate degradation of acid-sensitive compounds.
-
Recrystallization Issues
Q6: My compound "oiled out" during cooling instead of forming crystals. How do I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase instead of a solid crystalline lattice. This is often due to impurities or cooling the solution too rapidly.[1]
-
Causality: The presence of impurities disrupts the crystal lattice formation. Rapid cooling doesn't allow sufficient time for molecules to orient themselves into an ordered solid.
-
Solutions:
-
Slow Down the Cooling: After dissolving the compound in the hot solvent, allow it to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow this process.[1]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is homogeneous, and then attempt to cool it slowly again.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
"Seed" the Solution: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a seed crystal) to the cooled solution to initiate crystallization.[1]
-
Q7: My recrystallized product is still colored, but the ¹H NMR looks clean. How can I remove the color?
Colored impurities are often large, conjugated organic molecules that can be present in very small amounts but are highly visible.
-
Causality: These chromophores may co-crystallize with your product or be trapped within the crystal lattice.
-
Solution:
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[1]
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal before allowing the clear solution to cool and crystallize.[1] Caution: Adding charcoal to a boiling solution can cause it to bump violently. Always cool the solution slightly before adding charcoal.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
1. Preparation:
- Select an appropriate column size (e.g., 40g silica cartridge for 1g crude).
- Prepare the eluent. A common starting point for compounds of this type is a gradient of ethyl acetate (EtOAc) in hexanes.[9][10] Start with 10% EtOAc/Hexanes and gradually increase to 30-40%. Add 0.5% triethylamine (Et₃N) to both solvents to prevent streaking.
- Analyze the crude material by TLC using several EtOAc/Hexane ratios to determine the optimal separation conditions.
2. Column Packing:
- If using a glass column, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).
- Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[1]
3. Sample Loading (Dry Loading Recommended):
- Dissolve the ~1g of crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add ~2-3g of silica gel to this solution.
- Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully layer this powder onto the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting the column with the starting solvent mixture (10% EtOAc/Hexanes + 0.5% Et₃N).
- Collect fractions (e.g., 20 mL per tube) as the solvent drips from the bottom.
- Gradually increase the polarity of the eluent as the column runs.
- Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.[2]
5. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is suitable for material that is >90% pure as determined by ¹H NMR or TLC.
1. Solvent Selection:
- The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Ethanol, methanol, and ethyl acetate are good starting points for pyrazole derivatives.[4][8][11] Test small amounts in test tubes to find the best solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).
2. Dissolution:
- Place the solid crude material in an Erlenmeyer flask.
- Add the chosen solvent portion-wise and heat the mixture to boiling with stirring (using a hot plate). Continue adding solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
- If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[1]
- Perform a hot filtration through fluted filter paper to remove the charcoal.
4. Crystallization:
- Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin.[1]
- Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[1]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][4]
- Dry the crystals under high vacuum to remove all residual solvent.
Data Summary
| Technique | Parameter | Recommended System | Comments |
| Flash Chromatography | Stationary Phase | Silica Gel | Standard choice. |
| Eluent System | 10-40% Ethyl Acetate in Hexanes | Gradient elution is recommended for best separation. | |
| Additive | 0.5-1% Triethylamine (Et₃N) | Crucial for preventing peak tailing of the basic pyrazole.[8] | |
| Recrystallization | Single Solvent | Ethanol, Methanol, or Ethyl Acetate | Good general-purpose polar solvents.[4][11] |
| Solvent Pair | Ethyl Acetate / Hexanes | Dissolve in hot EtOAc, add hot Hexanes until cloudy, then cool. | |
| Solvent Pair | Ethanol / Water | Dissolve in hot EtOH, add hot water until cloudy, then cool.[8] |
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry. [Link]
-
Unit 4 Pyrazole | PDF. (n.d.). Slideshare. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science. [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? (2017). ResearchGate. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. goldbio.com [goldbio.com]
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- 5. Unit 4 Pyrazole | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
Common side products in the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Technical Support Center: Synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Welcome to the technical support guide for the synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following question-and-answer format directly addresses specific experimental challenges, providing in-depth explanations and actionable protocols to identify and mitigate the formation of common side products.
Troubleshooting Guide and FAQs
FAQ 1: My reaction is complete, but I have a significant amount of a non-polar impurity that is difficult to separate from my desired product. What is it likely to be?
Answer:
A common non-polar impurity in this synthesis is pivalic anhydride . This side product arises from the reaction of pivalic acid with unreacted pivaloyl chloride. Pivalic acid is often present due to the hydrolysis of pivaloyl chloride by trace amounts of water in the reaction solvent or on the glassware.[1][2]
Causality:
-
Pivaloyl chloride hydrolysis: Pivaloyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, yielding pivalic acid and hydrochloric acid.[1]
-
Anhydride formation: The generated pivalic acid can then act as a nucleophile, attacking another molecule of pivaloyl chloride to form pivalic anhydride. This reaction is often accelerated by the base used in the acylation step.
Troubleshooting and Mitigation:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; freshly distilled or from a solvent purification system is recommended.
-
High-Quality Pivaloyl Chloride: Use a fresh bottle of pivaloyl chloride. Older bottles may have already undergone partial hydrolysis.
-
Purification: Pivalic anhydride can often be removed by careful column chromatography. A non-polar eluent system will typically elute the anhydride before the more polar pivalamide product.
FAQ 2: I've isolated my product, but NMR analysis shows a second, isomeric product. What could this be?
Answer:
The most probable isomeric impurity is the regioisomer N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pivalamide . This impurity arises if the starting material, 1-methyl-pyrazol-5-amine, is contaminated with its regioisomer, 1-methyl-pyrazol-3-amine, before the bromination and acylation steps. The bromination of 1-methyl-pyrazole can lead to a mixture of 4-bromo and 5-bromo isomers, with the regioselectivity being influenced by the reaction conditions.[3][4][5]
Causality:
-
Pyrazole Synthesis: The synthesis of 1-methyl-pyrazole from methylhydrazine and a suitable three-carbon precursor can result in a mixture of regioisomers.
-
Electrophilic Bromination: The bromination of the pyrazole ring is an electrophilic aromatic substitution. The directing effects of the two nitrogen atoms and the methyl group determine the position of bromination. While the 4-position is often favored, changes in reaction conditions can lead to the formation of other isomers.[3][4]
Troubleshooting and Mitigation:
-
Starting Material Purity: Ensure the purity of the 4-bromo-1-methyl-1H-pyrazol-5-amine starting material by NMR and LC-MS before proceeding with the acylation.
-
Controlled Bromination: If you are performing the bromination yourself, careful control of temperature and the brominating agent (e.g., using N-bromosuccinimide instead of Br2) can improve regioselectivity.[6]
| Isomer Comparison | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (Desired) | N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)pivalamide (Impurity) |
| Structure | Bromine adjacent to the pivalamide group | Bromine separated from the pivalamide group by a carbon |
| Expected ¹H NMR | A single pyrazole ring proton singlet | A single pyrazole ring proton singlet, likely with a different chemical shift |
| Expected ¹³C NMR | Distinct chemical shifts for the pyrazole ring carbons | Different chemical shifts for the pyrazole ring carbons compared to the desired product |
FAQ 3: My mass spectrometry results show a peak corresponding to the di-acylated product. How can I prevent this?
Answer:
The di-acylated side product is likely N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-pivaloylpivalamide or acylation on one of the pyrazole ring nitrogens. While the exocyclic amine is generally more nucleophilic, under certain conditions, a second acylation can occur.[7][8]
Causality:
-
Excess Acylating Agent: Using a large excess of pivaloyl chloride can drive the reaction towards di-acylation.
-
Strong Base: A very strong base can deprotonate the newly formed amide, making it nucleophilic enough to react with another molecule of pivaloyl chloride.
-
Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the less favorable second acylation.
Troubleshooting and Mitigation:
-
Stoichiometry: Use a controlled amount of pivaloyl chloride, typically 1.05 to 1.2 equivalents.
-
Controlled Addition: Add the pivaloyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine.
Reaction Workflow to Minimize Di-acylation
Caption: Optimized workflow for the acylation step.
FAQ 4: I have a water-soluble impurity that is removed during aqueous workup, but it affects my reaction yield. What is it?
Answer:
This is likely pivalic acid , formed from the hydrolysis of pivaloyl chloride.[1] As mentioned in FAQ 1, any moisture in the reaction will lead to the formation of pivalic acid.
Causality:
-
Moisture Contamination: The presence of water in the solvent, reagents, or on the glassware.
Troubleshooting and Mitigation:
-
Anhydrous Conditions: As with preventing pivalic anhydride formation, strict anhydrous conditions are paramount.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric moisture from entering the reaction.
Visualizing the Reaction and Key Side Reactions
Caption: Reaction scheme showing the desired product and major side products.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
Regioselectivity of pyrazole bromination : r/chemhelp. Reddit. Available at: [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
-
Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Taylor & Francis Online. Available at: [Link]
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Regioselectivity in pyrazole EAS : r/OrganicChemistry. Reddit. Available at: [Link]
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Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
- Method for separating pivalic acid from spent reaction mixture. Google Patents.
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Pivaloyl chloride patented technology retrieval search results. Patsnap. Available at: [Link]
- Continuous process for the preparation of pivaloyl chloride and of aroyl... Google Patents.
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Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Pyrazole Ring Halogenation
Welcome to the technical support center for the halogenation of pyrazole rings. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered during this critical synthetic transformation. The inherent aromaticity and unique electronic distribution of the pyrazole ring present distinct challenges, particularly concerning regioselectivity and reactivity. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses specific issues that may arise during the halogenation of pyrazoles in a practical question-and-answer format.
Part 1: Regioselectivity—Controlling the Position of Halogenation
Q1: My halogenation reaction is giving me a mixture of products, primarily at the C4 and C5 positions. How can I achieve selective C4-halogenation?
A: This is the most common challenge in pyrazole chemistry. The C4 position is electronically favored for electrophilic aromatic substitution (SEAr). The electron density of the pyrazole's aromatic system is highest at the C4 carbon, making it the most nucleophilic position and thus the kinetic site of attack for electrophiles like "X+".[1][2][3]
Troubleshooting & Optimization:
-
Reagent Choice is Key: For selective C4-halogenation, N-halosuccinimides (NXS) are the reagents of choice.[4][5]
-
N-Bromosuccinimide (NBS) for bromination.
-
N-Chlorosuccinimide (NCS) for chlorination.
-
These reagents are milder than diatomic halogens (Br₂, Cl₂) and provide a low concentration of the electrophilic halogen species, which favors attack at the most reactive C4 position.
-
-
Solvent and Temperature Control:
-
Running the reaction in solvents like CCl₄, DMF, or even water at room temperature or 0 °C can significantly enhance selectivity.[4][5][6] Water can sometimes accelerate the reaction and improve yields over other organic solvents.[5]
-
Avoid high temperatures, which can lead to reduced selectivity and the formation of di-halogenated byproducts.[5]
-
-
Mechanism Insight: The reaction proceeds through a Wheland intermediate (also known as an arenium ion).[7] Attack at C4 results in a more stable intermediate compared to attack at C3 or C5, because the positive charge is better delocalized without placing it on the already electron-deficient "pyridine-like" N2 nitrogen.[3][7]
Q2: I need to install a halogen at the C5 position, but my reactions keep favoring C4. What strategies can I use to direct the halogen to C5?
A: Directing an electrophilic halogenation to the C5 position is challenging due to the inherent electronic preference for C4. This typically requires a multi-step approach or specific substrate pre-functionalization.
Strategic Approaches:
-
Lithiation-Halogenation Sequence: This is the most reliable method for achieving C5-iodination or bromination.[8]
-
Step 1: Deprotonation. Treat the N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This selectively removes the proton at the C5 position, which is the most acidic carbon proton.
-
Step 2: Halogen Trapping. Quench the resulting pyrazole anion with an electrophilic halogen source, such as molecular iodine (I₂) for iodination or 1,2-dibromoethane for bromination.[8] This directs the halogen exclusively to the C5 position.[8]
-
-
Blocking Group Strategy:
-
If your pyrazole is unsubstituted at C4, you can first install a removable blocking group at this position (e.g., a sulfonic acid group).
-
Perform the halogenation, which will now be directed to the C5 position.
-
Remove the blocking group in a subsequent step. This approach is more synthetically intensive but can be effective.
-
Part 2: Reactivity and Substrate Effects
Q3: My pyrazole is decorated with a strong electron-withdrawing group (EWG), and it's completely unreactive towards NBS/NCS. How can I promote the halogenation?
A: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₂R) significantly deactivate the pyrazole ring towards electrophilic substitution by reducing its nucleophilicity.[5][9] Standard NXS conditions often fail.
Troubleshooting & Optimization:
-
Harsher Conditions:
-
For bromination of deactivated rings, using a strong acid solvent like concentrated sulfuric acid with NBS can force the reaction to proceed.[10]
-
For chlorination, stronger reagents like trichloroisocyanuric acid (TCCA) can be effective where NCS fails.[11][12][13] TCCA can act as both an oxidant and a chlorine source.[13]
-
-
Catalysis:
-
The use of a catalyst can enhance the electrophilicity of the halogenating agent. For example, organocatalysts like gallocyanine have been shown to activate N-halosuccinimides, allowing for the halogenation of less reactive pyrazoles under mild conditions.[14]
-
For iodination, oxidative systems like I₂ with a co-oxidant (e.g., hydrogen peroxide, CAN, or KIO₃) generate a more potent electrophilic iodine species ("I+"), which can overcome the deactivation.[8][15][16]
-
Q4: I am attempting to fluorinate my pyrazole using Selectfluor®, but I am getting low yields and decomposition. What are the best practices for fluorination?
A: Direct electrophilic fluorination is often challenging due to the high reactivity of fluorinating agents, which can lead to low regioselectivity and substrate degradation.[17]
Troubleshooting & Optimization:
-
Microwave Irradiation: Microwave-mediated fluorination with Selectfluor® in a solvent like acetonitrile can improve yields and reduce reaction times significantly compared to conventional heating.[17] This method often maintains good regioselectivity for the C4 position.[18]
-
One-Pot Condensation/Fluorination: An alternative strategy is to synthesize the pyrazole ring in the presence of the fluorinating agent. A one-pot method involving the acid-catalyzed condensation of a 1,3-diketone with a hydrazine in the presence of Selectfluor® can directly yield 4-fluoropyrazoles.[17]
-
Building Block Approach: Often, a more reliable route to fluorinated pyrazoles is to start with already fluorinated precursors and then construct the pyrazole ring.[17][19]
Visualization of Halogenation Strategy
The choice of halogenation strategy is a critical decision point dictated by the desired regiochemistry and the electronic nature of the pyrazole substrate.
Caption: Decision workflow for regioselective pyrazole halogenation.
Summary of Common Halogenating Reagents
| Reagent | Halogen | Target Position (Unsubstituted) | Typical Conditions & Notes |
| NBS (N-Bromosuccinimide) | Br | C4 | Mild, selective. DMF or CCl₄, RT.[4][6] |
| NCS (N-Chlorosuccinimide) | Cl | C4 | Mild, selective. Water or CCl₄ can be effective solvents.[5][11] |
| TCCA (Trichloroisocyanuric acid) | Cl | C4 | More reactive than NCS; good for deactivated rings.[11][12][13] |
| I₂ / H₂O₂ | I | C4 | "Green" iodination method generating water as the only byproduct.[15] |
| n-BuLi then I₂ | I | C5 | Directed lithiation-iodination for selective C5 functionalization.[8] |
| Selectfluor® | F | C4 | Electrophilic fluorination, often requires microwave or specific catalysis.[17][18] |
Key Experimental Protocol: Selective C4-Bromination of 3,5-Dimethylpyrazole
This protocol describes a standard, reliable method for the selective bromination of an activated pyrazole substrate at the C4 position using N-Bromosuccinimide (NBS).
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Aqueous Workup:
-
Wash the organic layer sequentially with saturated aq. Na₂S₂O₃ (to quench any remaining bromine), saturated aq. NaHCO₃, and finally, brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromo-3,5-dimethylpyrazole.
References
- Abbiati, G., Arcadi, A., Bianchi, G., Di Giuseppe, S., Marinelli, F., & Rossi, E. (2002). Palladium-Catalyzed Reaction of 1-(2-Bromo-2-nitroethenyl)arenes with 1,3-Dicarbonyl Compounds: a Novel Entry to Polysubstituted Pyrazoles. The Journal of Organic Chemistry, 67(22), 7779–7784.
- Yin, G., Li, G., & Liu, Z. (2018). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 20(10), 2215-2219.
- Guchhait, S. K., Chaudhary, P., & Kushwaha, N. (2013). Regioselective C3 Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent Iodine(III) Under Aqueous and Ambient Conditions. The Journal of Organic Chemistry, 78(15), 7624–7631.
- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.).
- Krasavin, M., & Parchinsky, V. (2012). Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Al-Mokhanam, A. S., Al-Zahrani, N. A., & El-Metwaly, N. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.).
- Pyrazole. (n.d.). SlideShare.
- Bar-Natan, R., et al. (2019). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- Regioselectivity of pyrazole bromin
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.
- Microwave-mediated pyrazole fluorinations using Selectfluor®. (2009).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2013). PMC - NIH.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2017). PMC - NIH.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Technical Support Center: N-Alkylation of Bromin
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021).
- Selective Fluorination Str
- Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
- Selective Boc-Protection and Bromination of Pyrazoles. (n.d.).
- Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2006).
- Zhao, Z.-G., & Wang, Z.-X. (2006). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water.
- Fluorinated Pyrazoles: From Synthesis to Applic
- Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. (1980). The Journal of Organic Chemistry.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2021). MDPI.
- Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. (2019). PMC.
- Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices. (2021).
- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2015).
- Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermedi
- Halogenation of the pyrazole scaffold. (n.d.).
- Selective Incorporation of Fluorine in Pyrazoles. (2015).
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2020). The Journal of Organic Chemistry.
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.).
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023).
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018). ACS Omega.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2023). PMC - NIH.
- Active/inactive aromatic ring bromination: Bromination reactions th
- New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. (n.d.). Dalton Transactions.
- Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. (2022). Organic & Biomolecular Chemistry.
- Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Eflcient Donor and Acceptor Materials for Photovoltaic Devices. (2025). Dr. Aijaz Rasool Chaudhry.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). MDPI.
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methyl
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing the formation of pyrazole regioisomers. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in medicinal chemistry, often involves the condensation of a 1,3-dicarbonyl compound with an unsymmetrical hydrazine.[1][2][3] A frequent challenge in this classic approach, known as the Knorr pyrazole synthesis, is the formation of a mixture of two regioisomers when both reactants are unsymmetrical.[4][5][6] This lack of regioselectivity can lead to tedious separation processes and reduced yields of the desired product. This guide will provide a comprehensive overview of the factors influencing regioselectivity and practical strategies to steer the reaction toward your target isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
A1: The regiochemical outcome is a delicate balance of several interconnected factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a pivotal role. Electron-withdrawing groups will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[4]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulkier substituent on either reactant will generally direct the initial attack to the less sterically hindered carbonyl group.[4]
-
Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically alter the regioselectivity.[4][5] For instance, acidic conditions can modulate the nucleophilicity of the two nitrogen atoms of the hydrazine, potentially reversing the selectivity observed under neutral conditions.[4]
Q2: How can I predict the major regioisomer that will be formed in my pyrazole synthesis?
A2: Predicting the major regioisomer requires a careful analysis of your starting materials and reaction conditions. As a general rule of thumb:
-
Under neutral or basic conditions, the more nucleophilic nitrogen of the unsymmetrical hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl.
-
Under acidic conditions, the reaction mechanism can become more complex. Protonation of the hydrazine can alter which nitrogen atom acts as the primary nucleophile.
The interplay of steric and electronic effects must also be considered. For a more detailed prediction, it is often helpful to consult literature precedents with similar substrates.
Q3: Can the choice of solvent significantly impact the regioselectivity of my reaction?
A3: Absolutely. The solvent can influence the reaction pathway through its polarity, proticity, and ability to form hydrogen bonds.[7] A notable example is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation, likely due to their strong hydrogen-bonding capabilities which can preferentially activate one of the carbonyl groups.[7]
Troubleshooting Guide
Problem: My reaction is producing a nearly 1:1 mixture of pyrazole regioisomers.
This is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl are minimal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a 1:1 regioisomeric mixture.
Detailed Steps:
-
Analyze Reactant Structure: Re-evaluate the electronic and steric properties of your 1,3-dicarbonyl and hydrazine. Are there subtle differences that could be exploited?
-
Solvent Screening: If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as TFE or HFIP, which have been demonstrated to significantly enhance regioselectivity.[7]
-
Temperature Optimization: Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures could favor the thermodynamically more stable isomer.
-
pH Adjustment: Introduce a catalytic amount of acid (e.g., acetic acid, HCl) or base. This can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl, thereby influencing the regiochemical outcome.[4]
Problem: The undesired regioisomer is the major product.
This indicates that the inherent electronic and steric factors, under your current reaction conditions, favor the formation of the unwanted isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for favoring the desired regioisomer.
Detailed Steps:
-
Re-evaluate the Mechanism: Understand why the undesired isomer is favored. Is it due to the more nucleophilic nitrogen attacking the more electrophilic carbonyl, or are steric interactions dictating the outcome?
-
Systematic Condition Screen: Perform a systematic screen of solvents, temperatures, and catalysts. The goal is to find conditions that reverse the natural preference of the reactants.
-
Solvent Effects: As mentioned, fluorinated alcohols can be particularly effective.[7] Their unique properties can alter the relative reactivity of the carbonyl groups.
-
Catalyst Screening: Experiment with both Brønsted and Lewis acids, as well as various bases. The choice of catalyst can have a profound impact on the reaction pathway.
-
Alternative Synthetic Routes: If optimizing the current reaction proves unsuccessful, consider alternative synthetic strategies that offer better regiocontrol. This could involve using different starting materials or a different type of cyclization reaction.[8][9]
Experimental Protocols
Protocol 1: Improving Regioselectivity using a Fluorinated Solvent
This protocol provides a general method for enhancing the regioselectivity of pyrazole synthesis by utilizing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add HFIP to dissolve the dicarbonyl compound (concentration will depend on the specific substrates, a starting point is 0.1-0.5 M).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the major regioisomer.
Data Presentation
The following table summarizes the effect of solvent on the regioisomeric ratio for a representative reaction.
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 75:25 | [7] |
| 2 | 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 95:5 | [7] |
| 3 | 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
Mechanistic Insights
The regioselectivity in the Knorr pyrazole synthesis is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons.
Caption: General mechanistic pathways leading to two possible regioisomers.
The key to controlling regioselectivity is to influence which of these initial attacks is favored. This can be achieved by modifying the relative nucleophilicity of N1 and N2, and the relative electrophilicity of C1 and C2, through the strategies discussed in this guide.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
FirstHope. (2025, September 11). Synthesis of Pyrazole. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchG
- RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- MDPI. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- PubMed Central. (2022, September 8).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
- ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
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- 9. Pyrazole synthesis [organic-chemistry.org]
"N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide" storage and handling guidelines
Technical Support Center: N-(4--Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Welcome to the technical support guide for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (CAS No. 679394-11-7). This document provides essential storage and handling guidelines, alongside troubleshooting advice to ensure the integrity of your experiments and the safety of laboratory personnel. The information herein is synthesized from publicly available safety data sheets and chemical properties information to provide a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal stability and to preserve purity, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated area[1][2][3]. Some suppliers also recommend storage under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric components[1]. While a specific temperature range is not universally defined, storage in a standard laboratory refrigerator (2-8°C) is a common and prudent practice for compounds of this nature to minimize thermal degradation over time.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: Due to its hazard profile, comprehensive PPE is required. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[3].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) appropriate for handling organic compounds.
-
Body Protection: A standard laboratory coat or impervious clothing should be worn to prevent skin contact[3][4].
-
Respiratory Protection: If you are working with the solid form where dust generation is possible, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5] Always handle this compound within a certified chemical fume hood.
Q3: Is this compound sensitive to air, light, or moisture?
Q4: What are the primary hazards associated with this compound?
A: According to GHS classifications, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is considered hazardous. The primary concerns are:
-
Causes skin irritation (H315)[6].
-
Causes serious eye irritation (H319)[6].
-
May cause respiratory irritation (H335)[6].
Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
Q5: How should I properly dispose of waste containing this compound?
A: Waste disposal must be handled in accordance with local, regional, and national regulations. The compound should be disposed of via an approved waste disposal plant[1][2]. Do not allow the material to be released into the environment or enter sewer systems[2][3]. Contaminated containers should be treated as hazardous waste and disposed of through the same channels.
Troubleshooting and Experimental Guides
Q: My reaction yield is significantly lower than expected. Could the handling of the starting material be the issue?
A: Absolutely. The purity and integrity of your starting material are critical for successful synthesis. If you are experiencing low yields, consider the following points related to the handling of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide:
-
Improper Storage: Has the compound been stored correctly? Exposure to moisture or high temperatures can cause degradation, reducing the amount of active starting material. Always ensure the container is tightly sealed after use and stored in a cool, dry place[1][3].
-
Weighing and Transfer: This compound is a solid that can form dust. When weighing, do so in a fume hood and avoid creating airborne particles. Inaccurate weighing due to static or loss of material can directly impact stoichiometry and, consequently, yield.
-
Cross-Contamination: Ensure that spatulas and glassware are scrupulously clean. This compound is noted to be incompatible with strong oxidizing agents and bases[1]. Contamination from these substances could neutralize or destroy your starting material before the reaction begins.
Q: The solid material appears discolored/clumped. Is it still viable for my experiment?
A: A change in physical appearance, such as discoloration or clumping, is a primary indicator of potential degradation or moisture absorption.
-
Clumping: This often suggests moisture has been introduced into the container. While the compound may still be usable, the purity is compromised, and it will affect the accuracy of your measurements. For non-critical applications, you could attempt to dry a small amount in a vacuum desiccator, but for sensitive reactions, using a fresh, unopened batch is strongly recommended.
-
Discoloration: This is a more serious sign of chemical degradation. The chromophores responsible for the color change are new impurities that could interfere with your reaction. It is highly advisable to discard the discolored material as per hazardous waste guidelines and procure a fresh supply.
Troubleshooting Workflow: Investigating a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting a reaction where the integrity of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is suspected as a root cause.
Caption: Troubleshooting workflow for reaction failure.
Summary of Storage and Handling Parameters
| Parameter | Guideline | Source(s) |
| CAS Number | 679394-11-7 | [6][7][8] |
| Molecular Formula | C₉H₁₄BrN₃O | [6][8][9] |
| Molecular Weight | 260.13 g/mol | [8] |
| Storage Temperature | Cool, dry place (e.g., 2-8°C recommended) | [1][3] |
| Atmosphere | Keep container tightly sealed; store under inert gas for best results. | [1][2] |
| Incompatibilities | Strong oxidizing agents, Bases | [1] |
| GHS Signal Word | Warning | [6] |
| Key Hazard Statements | H302, H315, H319, H335 | [6] |
References
-
N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide - BIOFOUNT. Available at: [Link]
-
CAS#:679394-11-7 | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | Chemsrc. Available at: [Link]
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide - PubChem. Available at: [Link]
-
4-Bromo-1H-pyrazole - SAFETY DATA SHEET. Available at: [Link]
-
N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide - PubChemLite. Available at: [Link]
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide - LookChem. Available at: [Link]
-
CARBOXYETHYLSILANETRIOL, DISODIUM SALT, 25% in water - Gelest, Inc. Available at: [Link] (Note: Representative SDS for GHS labeling).
-
4-bromo-1-methyl-1H-pyrazol-5-ol - PubChem. Available at: [Link]
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- 3. echemi.com [echemi.com]
- 4. 679394-11-7|N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide|N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide|-范德生物科技公司 [bio-fount.com]
- 5. fishersci.com [fishersci.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS#:679394-11-7 | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. PubChemLite - N-(4-bromo-1-methyl-1h-pyrazol-5-yl)pivalamide (C9H14BrN3O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromo-pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we will move beyond generic advice and delve into the mechanistic reasoning behind common failures and provide structured, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling of a bromo-pyrazole is giving very low to no yield. What are the most common initial culprits?
Low or no yield in the Suzuki coupling of bromo-pyrazoles often points to a few critical, interacting parameters. Before undertaking a complex optimization, it's essential to verify the fundamentals of your reaction setup.
Answer: The primary reasons for low yields often revolve around catalyst activity, the integrity of your reagents, and the reaction conditions. Here’s a breakdown of what to check first:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its inactivation is a frequent cause of failure. This can be due to:
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen, which can lead to the formation of palladium black (inactive aggregated palladium) and homocoupling of the boronic acid.[1][2][3] Rigorous degassing of solvents and running the reaction under a positive pressure of an inert gas (Argon or Nitrogen) is non-negotiable.
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction is often facilitated by the phosphine ligand. If this process is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or modern precatalysts where this is less of an issue.[4]
-
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Decomposition: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeborylation (hydrolysis), particularly at elevated temperatures or in the presence of water.[1][2][5] It is crucial to use high-quality boronic acids or consider more stable alternatives like boronate esters (e.g., pinacol esters) or MIDA boronates.[2][6]
-
Solvent and Base Quality: Ensure your solvents are anhydrous (unless water is an intended co-solvent) and of high purity.[4] The base should be finely ground to ensure good solubility and reactivity.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish, a modest increase in temperature could be beneficial. However, be mindful that higher temperatures can also accelerate side reactions.[4][7]
-
Concentration: If the reaction is too dilute, the rate of productive catalytic turnovers will be low. Ensure your reaction concentration is within the generally accepted range for these couplings (typically 0.1-0.5 M).
-
Here is a logical workflow for initial troubleshooting:
Caption: Initial troubleshooting workflow for low-yield Suzuki couplings.
Question 2: I'm observing significant debromination of my pyrazole starting material. How can I minimize this side reaction?
Debromination is a common and frustrating side reaction in Suzuki couplings of heteroaryl halides, leading to the formation of the corresponding proto-dehalogenated pyrazole and consuming your starting material.
Answer: The mechanism of debromination often involves the formation of a palladium-hydride species which can then undergo reductive elimination with the pyrazole moiety.[1] Suppressing this pathway requires careful selection of your reaction components.
-
The Role of the Pyrazole N-H Group: If your pyrazole is N-unprotected, the acidic N-H proton can be a source of problems. The resulting pyrazolate anion can interact with the palladium center and may promote dehalogenation. Protecting the pyrazole nitrogen (e.g., with a BOC or SEM group) can significantly reduce or eliminate this side reaction.
-
Choice of Base and Solvent: The base and solvent system is critical.
-
Base Strength: Strong, hard bases like NaOH or KOH in protic solvents can favor debromination. Switching to milder inorganic bases like K₃PO₄ or Cs₂CO₃, or even fluoride sources like CsF, is often beneficial.[8]
-
Solvent Polarity: Less polar, aprotic solvents can sometimes disfavor the pathways leading to palladium-hydride formation.
-
-
Catalyst System Selection: The ligand on the palladium center has a profound impact.
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are generally more effective at promoting the desired cross-coupling over debromination compared to less bulky ligands like PPh₃. These ligands accelerate the reductive elimination step of the desired product, outcompeting the debromination pathway.
-
Comparative Table for Minimizing Debromination:
| Parameter | Condition Prone to High Debromination | Recommended Condition for Low Debromination | Mechanistic Rationale |
| Pyrazole Substrate | Unprotected N-H pyrazole | N-Protected pyrazole (e.g., N-Boc) | Prevents formation of pyrazolate anion which can interfere with the catalyst. |
| Base | Strong inorganic bases (NaOH, KOH) | Milder bases (K₃PO₄, Cs₂CO₃, CsF) | Milder bases are less likely to promote the formation of palladium-hydride species.[8] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (XPhos, SPhos) | These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway. |
| Halogen on Pyrazole | Iodo-pyrazole | Bromo- or Chloro-pyrazole | Bromo and chloro derivatives have shown a reduced tendency for dehalogenation compared to iodo-pyrazoles.[2][9] |
Question 3: My boronic acid appears to be decomposing, and I'm seeing significant homocoupling. What strategies can I employ?
Boronic acid instability is a major hurdle, leading to two primary side reactions: protodeborylation (loss of the boron group) and homocoupling (dimerization of the boronic acid).
Answer: Both of these side reactions reduce the amount of boronic acid available for the desired cross-coupling. Addressing them requires a multi-faceted approach.
-
Minimizing Protodeborylation: This side reaction is essentially the hydrolysis of the C-B bond and is catalyzed by acid, base, and even some metal salts.[6]
-
Use Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable than the corresponding boronic acids.[2][6] MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.
-
Control Water Content: While Suzuki couplings often benefit from a small amount of water, excessive water can accelerate hydrolysis. If using a boronic acid, try minimizing the water content or using anhydrous conditions initially.
-
-
Preventing Homocoupling: This side reaction is often driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote the homocoupling of boronic acids.[1]
-
Rigorous Degassing: This is the most effective way to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before and during the reaction. A common method is to bubble an inert gas through the solvent for 30 minutes prior to use and to maintain a positive pressure of inert gas throughout the reaction.[8]
-
Use High-Purity Reagents: Ensure your boronic acid is not already partially oxidized.
-
Decision Tree for Boron Reagent Strategy:
Caption: Decision-making process for addressing boronic acid instability.
Question 4: How do I select the optimal catalyst, ligand, base, and solvent for a challenging bromo-pyrazole coupling?
For difficult couplings, such as those with sterically hindered substrates or electron-rich pyrazoles, a systematic approach to optimization is necessary.
Answer: The interplay between the catalyst, ligand, base, and solvent is complex and often substrate-dependent. A screening approach is typically the most effective way to identify the optimal conditions.
-
Catalyst and Ligand Screening:
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable.[1] These are air-stable and efficiently generate the active Pd(0) species in a controlled manner.
-
Ligand Choice: For heteroaryl bromides, bulky and electron-rich monodentate phosphine ligands are the gold standard. The Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent starting points.[8] N-heterocyclic carbene (NHC) ligands, often found in PEPPSI-type precatalysts, are also highly effective for challenging substrates.[1][8]
-
-
Base and Solvent Screening:
-
Bases: A good screen should include a phosphate (K₃PO₄), a carbonate (Cs₂CO₃ or K₂CO₃), and potentially a fluoride (CsF). The choice of base modulates the activation of the boronic acid to the more nucleophilic boronate species.[8]
-
Solvents: Common choices include ethereal solvents (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF). Often, a mixture with water (e.g., dioxane/water 4:1) is beneficial for dissolving the base and facilitating the catalytic cycle.[8][10]
-
Protocol: Small-Scale Reaction Screen for Optimization
This protocol outlines a parallel screening experiment to efficiently identify optimal conditions.
-
Preparation: In an array of reaction vials within a glovebox or under an inert atmosphere, add the bromo-pyrazole (1.0 equiv) and the boronic acid or ester (1.2-1.5 equiv).
-
Dispensing Stock Solutions:
-
Prepare stock solutions of different bases (e.g., K₃PO₄, Cs₂CO₃) in water, if applicable.
-
Prepare a stock solution of the palladium precatalyst and ligand in the chosen organic solvent.
-
-
Reaction Setup: To each vial, add the appropriate base. Then, add the palladium/ligand stock solution. Seal the vials tightly.
-
Execution: Place the array of vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of major byproducts.
Example Screening Table:
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | % Conversion (Product) |
| 1 | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85% |
| 2 | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78% |
| 3 | XPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 92% |
| 4 | XPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 65% |
References
- Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
- Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate.
- Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA.
- Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH.
- Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling with 1,5-Dimethyl-3-phenylpyrazole Ligands. Benchchem.
- Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
Overcoming poor reactivity of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support center for N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block and may encounter challenges due to its unique structural characteristics. As Senior Application Scientists, we understand that frustratingly low yields or stalled reactions can be a significant bottleneck. This document synthesizes our in-house expertise with peer-reviewed literature to provide you with a logical, in-depth framework for troubleshooting and optimizing your reactions.
Part 1: Understanding the Substrate: Why Can Reactivity Be Poor?
Before troubleshooting specific reactions, it's crucial to understand the inherent properties of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide that can impede its reactivity in common cross-coupling reactions. The challenges are primarily rooted in a combination of steric and electronic effects.
Question: What specific features of this molecule contribute to its low reactivity?
Answer: The molecule's reactivity profile is governed by three main features:
-
Steric Hindrance: The bulky pivalamide group (-C(O)C(CH₃)₃) is positioned directly adjacent to the C-Br bond at the 4-position. This creates significant steric congestion around the reaction center, which can hinder the approach of a bulky palladium catalyst complex, a critical first step (oxidative addition) in many cross-coupling cycles.[1]
-
Electronic Effects of the Pyrazole Ring: Pyrazoles are electron-rich heterocyclic systems.[1][2] While this property is useful in many contexts, the two nitrogen atoms can act as potential coordination sites for the palladium catalyst. This can lead to catalyst sequestration or the formation of off-cycle, unreactive complexes, effectively reducing the concentration of the active catalyst.[3]
-
The Pivalamide Group: Beyond sterics, the amide functionality itself can potentially chelate with the palladium center under certain conditions, further complicating the catalytic cycle.[4]
The interplay of these factors means that standard, off-the-shelf cross-coupling conditions developed for simpler aryl bromides often fail or give poor results.
Caption: Key structural features governing the reactivity of the title compound.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides targeted advice for the most common C-C and C-N bond-forming reactions where this substrate is employed.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation but is highly sensitive to the factors discussed above.[5][6]
Question: My initial Suzuki-Miyaura reaction with N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, a standard arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ has failed. Where do I start?
Answer: This is a common outcome. The failure can typically be traced to an insufficiently active catalytic system that cannot overcome the substrate's steric and electronic challenges. The Pd(PPh₃)₄ catalyst, while excellent for many substrates, often lacks the activity needed here. Your troubleshooting should follow a logical progression, starting with the catalyst system.
Caption: A logical troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Question: Which specific ligands and palladium sources do you recommend for this substrate?
Answer: For sterically hindered heteroaryl bromides, you need a catalyst system that promotes a high rate of oxidative addition and is stable at elevated temperatures. We strongly recommend moving away from Pd(PPh₃)₄ and using a combination of a palladium(II) or palladium(0) source with a specialized ligand.
| Component | Recommended Starting Points | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ.[7] |
| Ligand | XPhos or SPhos (1.1 - 1.5 eq. relative to Pd) | These are bulky, electron-rich biaryl phosphine ligands. Their size promotes the formation of a monoligated, highly reactive "L₁Pd(0)" species, which is crucial for the oxidative addition step with challenging substrates.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These stronger bases are more effective than Na₂CO₃ at promoting the transmetalation step, which involves activating the boronic acid.[5][9] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) | These solvent systems offer good solubility for both organic and inorganic reagents and allow for higher reaction temperatures. Water is often essential for activating the boronic acid with the base.[10][11] |
| Temperature | 90-110 °C | Higher temperatures are typically required to overcome the activation energy for this substrate. |
Question: I am seeing significant debromination of my starting material. What causes this and how can I prevent it?
Answer: Debromination (protodehalogenation) is a common side reaction, especially with electron-rich heteroaromatics. It occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through transmetalation.
To mitigate debromination:
-
Use Anhydrous Conditions (Carefully): While water is often needed to activate the boronic acid, excess water can be a proton source. Try using anhydrous solvents and meticulously dried K₃PO₄ or KF as the base.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can accelerate the rate of transmetalation, making it more competitive with the debromination pathway.
-
Change the Base: Sometimes, switching to a non-hydroxide, non-aqueous base like potassium tert-butoxide (KOtBu) can be effective, although this may require re-optimization of other parameters.
B. Sonogashira Coupling
The Sonogashira coupling is used to form C(sp²)-C(sp) bonds and is also sensitive to the substrate's steric bulk.[12][13]
Question: My copper-cocatalyzed Sonogashira reaction is giving a messy profile with a lot of alkyne homocoupling (Glaser coupling). What should I do?
Answer: Glaser homocoupling is a classic side reaction in Sonogashira chemistry, often promoted by the copper(I) cocatalyst, especially if the cross-coupling is slow.[14] The best strategy is to switch to a copper-free protocol.
Recommended Copper-Free Sonogashira Conditions:
| Component | Recommended Starting Points | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A reliable and commercially available catalyst for Sonogashira couplings. |
| Ligand | PPh₃ (if not using the complex above) or a more specialized ligand like cataCXium® A. | For very challenging couplings, a more electron-rich and bulky phosphine can accelerate the reaction. |
| Base | Diisopropylamine (DIPA) or Triethylamine (TEA) | These amine bases are crucial and often serve as the solvent or co-solvent. They are required to deprotonate the terminal alkyne.[12] |
| Solvent | DIPA or a mixture like Toluene/DIPA (2:1) | The choice of solvent can influence reaction rates and solubility. |
| Temperature | 60-100 °C | Start at a lower temperature and increase if the reaction is slow to proceed. |
If you must use a copper-cocatalyzed system, ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen) to minimize oxygen, which promotes Glaser coupling.
Part 3: General FAQs & Advanced Protocols
Question: Is the pivalamide group stable to the reaction conditions? Could it be hydrolyzing?
Answer: The pivalamide group is generally very robust and resistant to hydrolysis under the basic conditions of most cross-coupling reactions.[15] Its stability is one of the reasons it is used as a protecting group. If you suspect cleavage, it is more likely to occur during an acidic workup rather than during the reaction itself.
Question: I've tried optimizing ligands, bases, and solvents, but my yield is still moderate (<50%). What is a more advanced strategy I can try?
Answer: If standard optimization fails, it's time to consider more specialized precatalysts. Buchwald's third-generation (G3) or fourth-generation (G4) precatalysts are designed for challenging substrates. For example, XPhos-Pd-G3 is an excellent choice. These precatalysts form the active monoligated Pd(0) species more cleanly and efficiently than in situ methods, often leading to higher yields and lower catalyst loadings.[3]
Optimized Protocol: Suzuki-Miyaura Coupling using a G3 Precatalyst
This protocol is a robust starting point for difficult couplings involving N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Materials:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos-Pd-G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane:water mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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PMC. (2021). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. Available from: [Link]
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PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]
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ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Available from: [Link]
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Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
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Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]
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NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
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ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]
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MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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Chem 115 Myers. (n.d.). The Suzuki Reaction. Available from: [Link]
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PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
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DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]
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ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
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(n.d.). Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. Available from: [Link]
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Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
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ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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NIH. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
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PubMed. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Available from: [Link]
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PubMed. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available from: [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Available from: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
(n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available from: [Link]
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Validation & Comparative
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide to AT9283 and Other Kinase Inhibitors
Introduction: The Central Role of Kinases and the Promise of Pyrazole-Based Inhibitors
In the intricate signaling networks that govern cellular life, protein kinases stand as critical regulators. These enzymes catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, modulating protein function, localization, and stability. Consequently, protein kinases are pivotal in virtually all cellular processes, including proliferation, differentiation, apoptosis, and metabolism.
Dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer. The aberrant phosphorylation of signaling proteins can lead to uncontrolled cell growth, survival, and metastasis. This has made protein kinases one of the most important classes of drug targets in modern medicine.
Within the vast landscape of kinase inhibitors, compounds built around a pyrazole core have emerged as a particularly successful and versatile class. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic tractability allow for the creation of diverse libraries of compounds that can be tailored to target specific kinases with high affinity and selectivity.
This guide provides an in-depth comparison of AT9283, a potent, multi-targeted, pyrazole-based kinase inhibitor, with other notable kinase inhibitors. We will delve into their mechanisms of action, target profiles, and the experimental data that underpins their characterization. This objective analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own investigations into the ever-expanding world of kinase inhibition.
AT9283: A Multi-Targeted Pyrazole-Based Kinase Inhibitor
AT9283 is a small molecule inhibitor characterized by a pyrazol-4-yl urea scaffold. It was developed through fragment-based drug discovery and has been investigated in clinical trials for the treatment of various hematological malignancies and solid tumors.[1][2][3]
Mechanism of Action
AT9283 exerts its anti-cancer effects by targeting several key kinases involved in cell cycle progression and proliferation.[4] It is a potent inhibitor of Aurora kinases A and B, which are essential for mitotic progression.[4][5] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis.[4] By inhibiting both Aurora A and B, AT9283 disrupts mitosis, leading to endoreduplication (the replication of the genome without cell division) and ultimately apoptosis.[6][7]
In addition to its activity against Aurora kinases, AT9283 also potently inhibits Janus kinase 2 (JAK2) and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, including the T315I mutant which confers resistance to some other Abl inhibitors.[8][9] The inhibition of JAK2 is particularly relevant in the context of myeloproliferative disorders where this kinase is often constitutively active.[8]
The multi-targeted nature of AT9283, particularly its dual inhibition of Aurora and JAK kinases, may offer a synergistic therapeutic advantage in certain cancers.[8]
Target Kinase Profile and Potency
The inhibitory activity of AT9283 against a panel of kinases has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
| Kinase Target | IC50 (nM) |
| Aurora A | 3 |
| Aurora B | 3 |
| JAK2 | 1.2 |
| JAK3 | 1.2 |
| Abl (T315I) | 4 |
| Flt3 | 30 |
Data compiled from multiple sources.[9]
Comparative Analysis with Other Kinase Inhibitors
To better understand the unique properties of AT9283, it is instructive to compare it with other well-characterized kinase inhibitors. For this guide, we have selected three comparators: Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted inhibitor primarily used in the treatment of chronic myeloid leukemia (CML); and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Comparator Profiles
-
Staurosporine: An alkaloid originally isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[10][11] It binds to the ATP-binding pocket of a vast number of kinases with high affinity, making it a valuable research tool for inducing apoptosis and studying general kinase function, but precluding its clinical use due to toxicity.[10][12]
-
Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor, Dasatinib is a potent oral inhibitor of multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[13][14][15] It is a standard-of-care treatment for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[13] Unlike the first-generation inhibitor imatinib, dasatinib can inhibit most of the imatinib-resistant BCR-ABL mutations.[16]
-
Sunitinib (Sutent®): Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[17][18] It targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[17][19] By inhibiting these receptors, Sunitinib blocks tumor angiogenesis and cell proliferation.[18] It is approved for the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[19][20]
Comparative Data Table
| Feature | AT9283 | Staurosporine | Dasatinib | Sunitinib |
| Core Scaffold | Pyrazol-4-yl urea | Indolocarbazole | Aminopyrimidine | Indolinone |
| Primary Targets | Aurora A/B, JAK2, Abl | Broad Spectrum | BCR-ABL, SRC family | VEGFRs, PDGFRs, KIT |
| Selectivity | Multi-targeted | Non-selective | Multi-targeted | Multi-targeted |
| Therapeutic Use | Investigational (Cancer) | Research Tool | CML, ALL | mRCC, GIST |
Experimental Methodologies
The characterization and comparison of kinase inhibitors rely on a suite of robust and reproducible experimental assays. Below are detailed protocols for two fundamental assays used in the evaluation of compounds like AT9283.
Biochemical Kinase Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of phosphorylated product is measured, and the inhibitory effect of a compound is determined by the reduction in product formation. A common method involves the use of radio-labeled ATP ([γ-³²P]ATP).[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in the reaction buffer.
-
Prepare a stock solution of the substrate peptide or protein in the reaction buffer.
-
Prepare a stock solution of ATP, including a known amount of [γ-³²P]ATP.
-
Prepare serial dilutions of the test inhibitor (e.g., AT9283) in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add 25 µL of the ATP/substrate mixture to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow: Biochemical Kinase Assay
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of AT9283.
Conclusion and Future Perspectives
The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. AT9283 exemplifies the success of this approach, demonstrating multi-targeted inhibition of key kinases involved in cancer cell proliferation and survival. Its ability to potently inhibit both Aurora kinases and JAK2 highlights the potential for developing single agents with combined efficacy against multiple oncogenic pathways.
The comparative analysis with Staurosporine, Dasatinib, and Sunitinib underscores the diverse landscape of kinase inhibitors and the importance of target selectivity in achieving therapeutic efficacy while minimizing off-target effects. While broad-spectrum inhibitors like Staurosporine are invaluable as research tools, the future of kinase inhibitor therapy lies in the development of precisely targeted agents, either against a single kinase or a rationally selected panel of kinases.
The experimental protocols detailed in this guide provide a foundation for the robust evaluation of novel kinase inhibitors. As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for developing the next generation of targeted therapies. The continued exploration of privileged scaffolds like the pyrazole, coupled with sophisticated screening and profiling methodologies, will undoubtedly pave the way for more effective and personalized treatments for a wide range of diseases.
References
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AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. (2010). British Journal of Haematology. [Link]
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A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. (n.d.). AACR Journals. [Link]
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AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. (2010). PubMed. [Link]
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Aurora Kinase Inhibitor AT9283. (2025). Massive Bio. [Link]
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Staurosporine. (n.d.). Wikipedia. [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
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SUNItinib. (n.d.). Cancer Care Ontario. [Link]
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MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). PubMed Central. [Link]
-
Sunitinib. (n.d.). Wikipedia. [Link]
-
A phase I/II trial of AT9283, a selective inhibitor of aurora kinase in children with relapsed or refractory acute leukemia. (2017). PubMed. [Link]
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AT9283, a Novel Pan-Aurora/JAK-2 Kinase Inhibitor Suppresses Tumor Growth In Aggressive B-Cell Non-Hodgkin's Lymphoma. (2010). ASH Publications. [Link]
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A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. (n.d.). PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
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A trial looking at AT9283 for children and young people with solid tumours. (n.d.). Cancer Research UK. [Link]
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A Phase II Study of AT9283, an Aurora Kinase Inhibitor, in Patients with Relapased or Refractory Multiple Myloma; NCIC Clinical Trials Group IND.191. (2014). ASH Publications. [Link]
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Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. (n.d.). mediaTUM. [Link]
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A phase II study of AT9283, an aurora kinase inhibitor, in patients with relapsed or refractory multiple myeloma: NCIC clinical trials group IND.191. (2016). PubMed. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. [Link]
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staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Dasatinib. (n.d.). PubChem. [Link]
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Kinase profile of dasatinib. (n.d.). ResearchGate. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (2025). ResearchGate. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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sunitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
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AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (2012). PubMed. [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood - ASH Publications. [Link]
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Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry - ACS Publications. [Link]
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A Comparative Guide to N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide Analogs as Novel Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. This guide provides a detailed comparative analysis of a series of novel analogs based on the N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide core (designated as Compound 1 ). Our investigation focuses on elucidating the structure-activity relationships (SAR) that govern their potency, selectivity, and cellular activity, with the aim of identifying promising candidates for further preclinical development.
This analysis is grounded in a series of head-to-head in vitro and cell-based assays. We will dissect the rationale behind the design of each analog, present the quantitative data from our evaluations, and provide detailed, reproducible protocols for the key experiments performed.
Rationale for Analog Design: Targeting the ATP-Binding Pocket
The core scaffold, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, was identified through an initial screen as a modest inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers. The design of the analog series was guided by the hypothesis that systematic modification of three key positions—the pivalamide group, the N-methyl group, and the C4-bromo substituent—could enhance binding affinity and selectivity for CDK2 over other kinases.
The following diagram illustrates the core scaffold and the points of modification for the analog series (Compounds 2-4 ).
Caption: Points of modification on the core pyrazole scaffold.
-
Compound 2 (R1 Modification): The bulky pivalamide group of Compound 1 was replaced with a more flexible and polar morpholino-carboxamide. This change was intended to probe for additional hydrogen bond interactions within the ribose-binding region of the ATP pocket.
-
Compound 3 (R2 Modification): The N-methyl group was substituted with a larger N-cyclopropyl group to explore the steric tolerance of the pocket near the solvent-exposed region.
-
Compound 4 (R3 Modification): The C4-bromo substituent was replaced with a phenyl group via Suzuki coupling. This modification aims to extend the molecule into a deeper, more hydrophobic region of the ATP-binding site, potentially increasing potency and altering selectivity.
Comparative Performance Analysis
The synthesized analogs were subjected to a panel of biochemical and cellular assays to determine their inhibitory activity against CDK2 and a related off-target kinase, GSK3β. Cellular potency was assessed using the MCF-7 breast cancer cell line.
| Compound | Modification | CDK2 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | Selectivity Index (GSK3β/CDK2) | MCF-7 EC₅₀ (µM) |
| 1 (Parent) | - | 850 | >10,000 | >11.8 | 15.2 |
| 2 | Pivalamide → Morpholino-carboxamide | 75 | >10,000 | >133.3 | 1.8 |
| 3 | N-Methyl → N-Cyclopropyl | 1,200 | >10,000 | >8.3 | 25.6 |
| 4 | Bromo → Phenyl | 25 | 1,500 | 60 | 0.5 |
Interpretation of Results:
-
Compound 2 demonstrated a significant, greater than 10-fold improvement in CDK2 inhibition compared to the parent compound. This suggests that the increased flexibility and hydrogen bonding potential of the morpholine ring are highly favorable. The compound retained excellent selectivity over GSK3β and showed a corresponding increase in cellular potency.
-
Compound 3 showed a decrease in activity. The introduction of the bulkier cyclopropyl group at the N1 position appears to create a steric clash within the ATP-binding site, reducing inhibitory potential.
-
Compound 4 emerged as the most potent analog against CDK2, with an IC₅₀ of 25 nM. The addition of the phenyl ring likely allows the compound to access a hydrophobic sub-pocket, significantly enhancing binding affinity. However, this modification also introduced off-target activity against GSK3β, thereby reducing its selectivity compared to Compound 2 . Despite this, its potent cellular activity makes it a compelling, albeit less selective, candidate.
The following workflow outlines the screening process employed in this analysis.
A Comparative Guide to Validating the Biological Target of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
For researchers in drug discovery, the journey from a novel compound to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technically-grounded framework for validating the biological target of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , a compound whose specific interactions within the cellular milieu are not yet widely characterized.
Our investigation begins with a structural hypothesis. The core chemical scaffold of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide bears a notable resemblance to a well-established class of diarylpyrazole compounds known to act on the Cannabinoid Receptor 1 (CB1). This structural analogy positions the CB1 receptor as a primary putative target. The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, regulating diverse physiological processes including appetite, metabolism, and mood.[1]
The Comparative Compounds: Established CB1 Inverse Agonists
A rigorous validation requires well-characterized comparators. Our chosen benchmarks, AM251 and SR141716A, provide a solid foundation for this comparative analysis.
| Compound | Structure | Primary Target | Reported Affinity/Potency | Key Characteristics |
| AM251 | Cannabinoid Receptor 1 (CB1) | Kᵢ = 7.49 nM; IC₅₀ = 8 nM[2][5] | Potent and selective CB1 inverse agonist. Structural analog of SR141716A.[2] Shows ~306-fold selectivity over CB2 receptors.[2] | |
| SR141716A (Rimonabant) | Cannabinoid Receptor 1 (CB1) | Kᵢ = 1.8 nM[6] | First selective CB1 receptor antagonist described.[4] Withdrawn from the market due to psychiatric side effects, highlighting the CNS-mediated effects of CB1 blockade.[4] |
An Orthogonal Strategy for Target Validation
Tier 1: Biochemical Validation - Does It Bind?
The foundational step is to determine if Compound X physically interacts with the CB1 receptor. A competitive radioligand binding assay is the gold standard for this purpose. This experiment measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for assessing CB1 receptor binding.[7][8]
-
Preparation of Membranes:
-
Culture HEK293 cells stably overexpressing the human CB1 receptor.
-
Harvest cells and homogenize in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, radioligand (e.g., [³H]CP55,940, a high-affinity CB1 agonist), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM AM251) to saturate all specific binding sites.
-
Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of Compound X, AM251, or SR141716A (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation & Termination:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection & Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.
-
Expected Data & Interpretation
The results should be summarized to compare the binding affinities of the compounds directly.
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Compound X | Experimental Value | Calculated Value |
| AM251 | ~8 | ~7.5 |
| SR141716A | ~2 | ~1.8 |
A low nanomolar Kᵢ value for Compound X would provide strong evidence for direct and high-affinity binding to the CB1 receptor, comparable to the established inverse agonists.
Tier 2: Cellular Validation - Function & Engagement
Demonstrating binding is necessary but not sufficient. We must also show that this binding event leads to a functional consequence in a cellular context and confirm that the engagement occurs within intact cells.
Part A: Functional Modulation - cAMP Accumulation Assay
CB1 is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Conversely, an inverse agonist will bind to the receptor and stabilize it in an inactive conformation, which can lead to an increase in cAMP levels in systems with high constitutive receptor activity.[1][9]
Experimental Protocol: cAMP Assay
This protocol utilizes a competitive immunoassay, often employing HTRF or ELISA-based detection.[10][11]
-
Cell Plating:
-
Plate CHO-K1 or HEK293 cells expressing the human CB1 receptor into 96- or 384-well plates.
-
Allow cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Wash the cells and replace the medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of Compound X, AM251, or SR141716A.
-
To confirm antagonism, a separate set of wells can be co-treated with a known CB1 agonist (e.g., CP55,940) and the test compounds.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., Cisbio HTRF, Promega GloSensor).
-
Perform the detection steps as per the kit's instructions. This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the signal against the log concentration of the compound.
-
Calculate the EC₅₀ (for inverse agonism) or IC₅₀ (for antagonism) for each compound.
-
Expected Data & Interpretation
| Compound | Functional Activity | EC₅₀ / IC₅₀ (nM) |
| Compound X | Inverse Agonist / Antagonist | Experimental Value |
| AM251 | Inverse Agonist | ~8 |
| SR141716A | Inverse Agonist | ~2-10 |
If Compound X acts as an inverse agonist, it will produce a dose-dependent increase in cAMP levels, with a potency (EC₅₀) comparable to AM251 and SR141716A. This would strongly support the hypothesis that it not only binds to CB1 but also modulates its function.
Part B: Target Engagement in Intact Cells - Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that confirms direct target engagement in a physiological context.[12][13] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14]
Experimental Protocol: CETSA
This protocol is a general workflow that can be adapted for specific targets and detection methods.[12][15]
-
Cell Treatment:
-
Treat intact cells (e.g., HEK293-CB1) with either vehicle (DMSO) or a saturating concentration of Compound X, AM251, or SR141716A for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble CB1 receptor at each temperature point using Western blotting or an ELISA.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or signal (ELISA) for each temperature.
-
Normalize the data to the amount of protein at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble protein versus temperature for both vehicle- and drug-treated samples to generate "melting curves."
-
Expected Data & Interpretation
The binding of Compound X should shift the melting curve of the CB1 receptor to the right, indicating thermal stabilization. The magnitude of this shift (ΔTₘ) should be comparable to that induced by the reference compounds. A positive thermal shift is a direct biophysical proof of target engagement inside the cell.
Tier 3: Genetic Validation - Is the Target Necessary?
The ultimate proof of on-target activity is to demonstrate that the compound's effect is lost when the target protein is removed. This is achieved through genetic knockdown or knockout of the gene encoding the CB1 receptor (CNR1).
Experimental Protocol: siRNA-mediated Knockdown
-
Transfection:
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm the reduction of CB1 receptor expression via Western blot or qPCR. A knockdown efficiency of >70% is desirable.[18]
-
-
Functional Assay:
-
Perform the cAMP functional assay (as described in Tier 2) on both the control siRNA-treated cells and the CNR1 siRNA-treated cells.
-
Treat both cell populations with Compound X and the reference compounds.
-
Experimental Protocol: CRISPR/Cas9-mediated Knockout
For a more permanent and complete loss of function, a CRISPR/Cas9 approach can be used to generate a stable CB1 knockout cell line.[19][20]
-
Guide RNA Design & Cloning: Design and clone gRNAs targeting an early exon of the CNR1 gene into a Cas9 expression vector.
-
Transfection & Selection: Transfect the host cell line and select single-cell clones.
-
Screening & Validation: Screen the clones for the absence of CB1 protein expression by Western blot and confirm the genetic modification by sequencing the target locus.
-
Functional Assay: Perform the cAMP assay on the validated knockout cell line alongside the parental (wild-type) cell line.
Expected Data & Interpretation
The dose-response curve for Compound X observed in control cells should be significantly right-shifted or completely abolished in the CB1 knockdown/knockout cells. This result demonstrates that the CB1 receptor is essential for the compound's cellular activity, effectively ruling out off-target effects as the primary driver of the observed phenotype.
| Cell Line | Effect of Compound X on cAMP | Conclusion |
| Wild-Type / Control siRNA | Dose-dependent increase | Compound is active |
| CB1 Knockout / CNR1 siRNA | No significant change | Activity is CB1-dependent |
Synthesis of Evidence and Conclusion
Validating a biological target requires a weight-of-evidence approach. By progressing through these three tiers of experimentation, from basic binding to functional modulation and genetic necessity, researchers can build an unassailable case.
If N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide:
-
Binds to the CB1 receptor with high affinity, comparable to AM251 and SR141716A.
-
Functions as an inverse agonist in a CB1-dependent cellular cAMP assay.
-
Induces a thermal shift in the CB1 protein in intact cells, confirming engagement.
-
Loses its functional activity in cells where the CB1 receptor has been genetically removed.
Then, the collective evidence would strongly and conclusively validate the Cannabinoid Receptor 1 as the primary biological target of this novel compound. This rigorous, multi-faceted validation provides the confidence needed to advance the molecule into further stages of drug development.
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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From the Benchtop to the Animal Model: A Comparative Guide to the Efficacy of Pyrazole-Based Compounds
A deep dive into the translational journey of pyrazole-based compounds, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of their in vitro and in vivo efficacy. We will explore the underlying science, present key experimental data, and provide detailed protocols to bridge the gap between promising laboratory results and successful preclinical outcomes.
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] The journey from a newly synthesized pyrazole compound to a potential therapeutic agent is a meticulous process, with the initial critical steps being the assessment of its efficacy, first in a controlled laboratory setting (in vitro) and subsequently in a living organism (in vivo). This guide will dissect the nuances of these two crucial stages of drug discovery, highlighting the frequent disconnect between them and offering insights to navigate this complex transition.
The In Vitro Arena: A First Look at Potential
In vitro studies are the foundational step in evaluating the therapeutic potential of a novel compound. These experiments are conducted in a controlled environment, such as a test tube or a petri dish, using isolated cells, proteins, or enzymes. The primary goal is to determine a compound's direct effect on a specific biological target.
For pyrazole-based compounds, a common starting point is to assess their inhibitory activity against a particular enzyme. For instance, many pyrazole derivatives have been investigated as kinase inhibitors, playing a crucial role in cancer and inflammation research.[6] A classic example is the evaluation of pyrazole compounds as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[7][8]
Key In Vitro Assays for Pyrazole Compounds:
-
Enzyme Inhibition Assays: These assays directly measure the ability of a pyrazole compound to inhibit the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, representing the concentration of the compound required to inhibit the enzyme's activity by 50%.
-
Cell-Based Assays: These assays utilize cultured cells to evaluate a compound's effect on cellular processes. For anticancer pyrazoles, cytotoxicity assays against various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are fundamental.[9][10][11][12] The IC50 value in this context represents the concentration that kills 50% of the cells.
-
Receptor Binding Assays: For pyrazoles designed to interact with specific cellular receptors, these assays quantify the binding affinity of the compound to its target receptor.
The controlled nature of in vitro experiments allows for high-throughput screening and provides valuable initial data on a compound's potency and mechanism of action. However, this controlled environment is also its greatest limitation. It fails to replicate the complex physiological environment of a living organism.
The In Vivo Challenge: Translating Promise into Reality
The transition from in vitro success to in vivo efficacy is a significant hurdle in drug development. In vivo studies, conducted in living organisms (typically animal models), are designed to assess a compound's overall effect in a complex biological system. These studies provide crucial information on a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body).[13]
For pyrazole-based compounds, a variety of animal models are employed depending on the therapeutic target. For anti-inflammatory pyrazoles, the carrageenan-induced rat paw edema model is a standard in vivo assay.[7] In cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of pyrazole derivatives.[14]
Common Discrepancies Between In Vitro and In Vivo Results:
The path from a potent in vitro inhibitor to an effective in vivo therapeutic is often fraught with challenges. A compound that demonstrates excellent activity in a cell-based assay may show little to no efficacy in an animal model. Several factors contribute to this "in vitro-in vivo" gap:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated from the body, preventing it from reaching the target site in sufficient concentrations.
-
Off-Target Effects: In a complex biological system, the compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.
-
Bioavailability Issues: The compound may not be able to effectively cross biological barriers, such as the cell membrane or the blood-brain barrier, to reach its intracellular or central nervous system target.[13]
-
Toxicity: The compound may exhibit toxicity in the whole organism that was not apparent in isolated cell cultures.
Case Study: Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives in Cancer
A study on pyrazole-fused 23-hydroxybetulinic acid derivatives provides a compelling example of the in vitro versus in vivo journey.[14] Several of these compounds exhibited significant antiproliferative activity in vitro against various cancer cell lines. Notably, compound 15e displayed potent activity against B16 melanoma and SF763 brain tumor cells with IC50 values of 5.58 µM and 6.13 µM, respectively.[14]
Encouraged by these promising in vitro results, the researchers advanced compound 15e to in vivo studies using H22 liver cancer and B16 melanoma xenograft mouse models. The compound demonstrated significant antitumor activity in these models, validating its therapeutic potential.[14] This case highlights a successful translation from the benchtop to a preclinical model, a critical step towards clinical development.
Methodologies: A Practical Guide to Efficacy Testing
To ensure the reliability and reproducibility of efficacy data, standardized and well-validated protocols are essential.
In Vitro Efficacy: Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the cytotoxic effects of pyrazole-based compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
In Vivo Efficacy: Xenograft Mouse Model
This protocol describes a general workflow for evaluating the antitumor efficacy of a pyrazole compound in a xenograft model.
Principle: This model involves the transplantation of human tumor cells into immunodeficient mice. The growth of the resulting tumor and the effect of the test compound on tumor progression are monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, positive control, different doses of the pyrazole compound).
-
Drug Administration: Administer the compound to the mice according to the planned schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.
Visualizing the Path: From Target to Outcome
To better understand the complex interplay of factors in drug efficacy, visual models are invaluable.
Experimental Workflow: From In Vitro to In Vivo
Caption: A flowchart illustrating the progression from in vitro screening to in vivo efficacy testing for pyrazole-based compounds.
Signaling Pathway: A Generic Kinase Inhibitor Mechanism
Caption: A simplified diagram showing how a pyrazole-based kinase inhibitor can block a signaling pathway to prevent a cellular response.
Conclusion: Bridging the Divide
The development of novel pyrazole-based therapeutics is a promising avenue in medicinal chemistry. However, the successful translation of a potent in vitro compound into an effective in vivo drug requires a deep understanding of the complexities of biological systems. By employing a rigorous and systematic approach that combines robust in vitro screening with well-designed in vivo studies, researchers can more effectively navigate the challenging path from the benchtop to the clinic. This guide provides a framework for this journey, emphasizing the importance of scientific integrity, detailed experimental design, and a clear-eyed view of the potential hurdles in the drug discovery process.
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A Comparative Analysis of Off-Target Effects: N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in Kinase Inhibition
In the landscape of targeted therapeutics, particularly within the realm of kinase inhibitors, the characterization of a compound's selectivity profile is paramount. While on-target potency is the initial goal, a thorough understanding of off-target interactions is critical for predicting potential therapeutic windows, anticipating adverse effects, and uncovering novel therapeutic applications. This guide provides a comprehensive comparison of the off-target effects of the novel investigational compound, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, against established kinase inhibitors.
For the purpose of this illustrative guide, we will posit that N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (hereinafter referred to as Compound X) has been identified as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a validated oncology target. Its performance will be compared against two well-characterized inhibitors:
-
AT9283: A multi-targeted kinase inhibitor known to inhibit Aurora kinases, JAK2, and Abl (including the T315I mutant)[1].
-
Alisertib (MLN8237): A highly selective Aurora Kinase A inhibitor.
This analysis is grounded in hypothetical experimental data, designed to reflect a realistic drug discovery scenario. The methodologies described are based on established industry-standard assays.
Introduction to Kinase Selectivity and Off-Target Effects
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. These "off-target" interactions can lead to undesired toxicities or, in some cases, beneficial polypharmacology[2]. Therefore, early and comprehensive profiling of a compound's selectivity is a cornerstone of modern drug development[3].
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with numerous derivatives having been explored for their therapeutic potential[4]. Compound X, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, represents a novel iteration of this privileged structure. This guide will dissect its hypothetical selectivity profile to understand its potential advantages and liabilities.
Experimental Design for Off-Target Profiling
To construct a robust off-target profile for Compound X and its comparators, a multi-pronged approach is employed. This ensures that the data is not only comprehensive but also validated across different experimental platforms.
Caption: Visual representation of inhibitor selectivity.
Conclusion and Future Directions
This comparative guide, based on a hypothetical yet realistic dataset, underscores the importance of comprehensive off-target profiling. While N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (Compound X) is a potent inhibitor of its intended target, Aurora Kinase A, its significant off-target activity against VEGFR2 is a critical finding that would heavily influence its future development.
Key Takeaways:
-
Compound X: A potent Aurora A inhibitor with significant VEGFR2 off-target activity. This dual activity could be therapeutically beneficial but requires careful management of potential toxicities.
-
AT9283: A multi-targeted inhibitor with a broad spectrum of activity, suitable for complex disease states but with a higher risk of off-target effects.
-
Alisertib: A highly selective Aurora A inhibitor, representing a "cleaner" pharmacological tool and potentially a safer therapeutic agent.
Further studies on Compound X would be necessary to:
-
Confirm the VEGFR2 inhibition in cellular models of angiogenesis.
-
Evaluate the in vivo consequences of this dual inhibition in animal models.
-
Explore structure-activity relationships to potentially dial out the VEGFR2 activity while retaining Aurora A potency, if a more selective compound is desired.
The choice between a selective versus a multi-targeted inhibitor is ultimately dependent on the therapeutic indication. This guide demonstrates a systematic approach to generating the necessary data to make such critical decisions in the drug discovery process.
References
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link] [3]2. Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link] [5]3. Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 373-382. [Link] [2]4. Pahikkala, T., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. [Link] [6]5. The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link] [7]6. MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4936. [Link] [4]7. Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
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A Comparative Guide to the Cross-Reactivity of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (BMPP), a Novel Kinase Inhibitor
Abstract
In modern drug discovery, achieving high target selectivity is a paramount goal that dictates a candidate's ultimate safety and efficacy profile.[1][2] This is particularly challenging for kinase inhibitors, as the human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets.[3] Off-target activity can lead to unforeseen toxicities or polypharmacology, confounding clinical development. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (herein referred to as BMPP). We present a case study establishing BMPP as a potent inhibitor of the hypothetical target Apoptotic Signal-Regulating Kinase 7 (ASRK7), a critical node in pro-inflammatory signaling pathways. Through detailed experimental protocols and comparative data against alternative compounds, this guide illustrates a robust, multi-tiered strategy for characterizing inhibitor selectivity, moving from broad biochemical screening to nuanced cell-based target engagement verification.
The Imperative of Selectivity in Kinase Inhibitor Development
The ability of a drug to interact specifically with its intended target while avoiding others is known as selectivity. For kinase inhibitors, which primarily target the ATP-binding site, achieving this selectivity is a significant hurdle due to the structural similarities across the kinase family. The goal of a cross-reactivity study is not merely to identify off-targets but to understand the selectivity window—the concentration range at which the compound engages its primary target without significantly affecting other proteins.[4] A comprehensive understanding of a compound's selectivity profile is crucial for predicting potential side effects and for designing more effective and safer medications.[1]
This guide outlines a logical workflow for assessing inhibitor selectivity, beginning with a broad, high-throughput biochemical screen and progressing to a more physiologically relevant cell-based assay to confirm target engagement.
Caption: A typical workflow for characterizing kinase inhibitor cross-reactivity.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough evaluation of selectivity. No single assay can capture the full picture of a compound's behavior.
Biochemical Profiling: The Kinome Scan
The foundational step in any selectivity assessment is a broad biochemical screen against a large panel of purified kinases.[5] These assays measure the direct inhibition of enzymatic activity in a controlled, cell-free environment.
Causality Behind Experimental Choice: By removing the complexity of the cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations), a biochemical screen provides the cleanest possible measure of a compound's intrinsic affinity for a wide range of kinases. This allows for a direct, apples-to-apples comparison of inhibitory potency across the kinome. Commercial services or in-house platforms often use luminescence-based assays, such as the ADP-Glo™ system, which quantify kinase activity by measuring the amount of ADP produced.[6]
Cell-Based Target Engagement: The CETSA® Revolution
While informative, biochemical data can sometimes be misleading. High intracellular ATP concentrations can overcome competitive inhibitors, and compounds may fail to reach their target in a live cell. The Cellular Thermal Shift Assay (CETSA) addresses this by directly measuring target engagement inside intact cells.[7][8]
Principle of CETSA: The technique is based on the principle of ligand-induced thermal stabilization.[9] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature (Tm).[8] By heating cell lysates to various temperatures, unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble.[7] The amount of soluble protein remaining at each temperature can then be quantified (e.g., by Western blot or ELISA), allowing for the determination of a thermal shift. This confirmation of target binding in a physiological setting is a critical validation step.[10]
Experimental Case Study: Profiling BMPP
Here we present a hypothetical case study profiling our lead compound, BMPP, against its intended target, ASRK7, and comparing its performance.
Protocol: In Vitro Kinase Selectivity Screen (ADP-Glo™ Format)
This protocol describes a single-dose screen to identify initial hits, followed by dose-response curves for hits showing significant inhibition.
-
Preparation: A panel of 410 human kinases is prepared in assay plates. Each kinase is diluted in its optimized reaction buffer.
-
Compound Addition: BMPP is dissolved in DMSO to a stock concentration of 10 mM. It is then serially diluted and added to the kinase reactions to achieve final concentrations ranging from 1 nM to 10 µM. A DMSO-only well serves as a negative control (100% activity). A known potent inhibitor for each kinase serves as a positive control.
-
ATP Addition: The kinase reaction is initiated by adding an ATP solution. Critically, the ATP concentration is set at the Km for each individual kinase to ensure that the resulting inhibition data reflects the intrinsic affinity of the compound.[3]
-
Incubation: The reaction is incubated at room temperature for 1 hour.
-
Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Luminescence is read on a plate reader.
-
Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. For compounds tested in dose-response, IC50 values are calculated using a four-parameter logistic curve fit.
Results: Biochemical Selectivity of BMPP
The initial screen identified several potential off-targets. Dose-response experiments confirmed these findings.
| Kinase Target | IC50 (nM) for BMPP | Kinase Family | Comment |
| ASRK7 (Target) | 2.1 | STEG | High on-target potency |
| ASRK8 | 35.7 | STEG | Structurally related off-target |
| SRC | 89.2 | TK | Common off-target |
| LCK | 155.4 | TK | Common off-target |
| p38α (MAPK14) | 980.1 | CMGC | Weak off-target activity |
| VEGFR2 | >10,000 | TK | Clean |
Table 1: Hypothetical biochemical inhibition data for BMPP against its primary target and key off-targets.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol validates the engagement of ASRK7 and the most potent off-target, ASRK8, in HEK293 cells.
-
Cell Culture & Treatment: HEK293 cells are cultured to ~80% confluency. Cells are treated with either 1 µM BMPP or vehicle (0.1% DMSO) and incubated for 2 hours at 37°C.
-
Heating: Cell suspensions are aliquoted into PCR tubes and heated for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. A non-heated aliquot serves as a control.[10]
-
Lysis: Cells are lysed by three rapid freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: The aggregated, denatured proteins are separated from the soluble fraction by centrifugation at 20,000 x g for 20 minutes.
-
Quantification: The supernatant (soluble fraction) is collected. The relative abundance of ASRK7 and ASRK8 in the soluble fraction is quantified by standard Western Blotting using specific antibodies.
-
Analysis: Densitometry is used to quantify the protein bands. The data is plotted as percent soluble protein vs. temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is the change in Tm in the presence of the compound.
Results: Cellular Target Engagement of BMPP
The CETSA results confirm that BMPP engages both its intended target and the closely related ASRK8 in a cellular context.
| Protein Target | Tm (Vehicle) | Tm (1 µM BMPP) | ΔTm (°C) | Interpretation |
| ASRK7 | 48.2°C | 55.9°C | +7.7 | Robust target engagement |
| ASRK8 | 50.1°C | 52.3°C | +2.2 | Confirmed off-target engagement |
| GAPDH (Control) | 61.5°C | 61.4°C | -0.1 | No non-specific stabilization |
Table 2: Hypothetical CETSA data for BMPP, confirming on-target and off-target engagement in intact cells.
Comparative Analysis with Alternative Compounds
To contextualize BMPP's performance, we compare its profile to two other hypothetical ASRK7 inhibitors:
-
Competitor A: A highly potent but non-selective ("dirty") compound.
-
Competitor B: A highly selective ("clean") but slightly less potent compound.
| Kinase | BMPP IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |
| ASRK7 | 2.1 | 0.8 | 15.3 |
| ASRK8 | 35.7 | 5.2 | >5,000 |
| SRC | 89.2 | 12.1 | >10,000 |
| LCK | 155.4 | 25.6 | >10,000 |
| p38α | 980.1 | 45.9 | >10,000 |
| BTK | >10,000 | 88.3 | >10,000 |
| EGFR | >10,000 | 150.7 | >10,000 |
Table 3: Comparative biochemical selectivity profiles of BMPP and two alternative ASRK7 inhibitors.
This comparison highlights the classic trade-offs in drug development. While Competitor A is most potent against ASRK7, its broad activity against other kinases, including important signaling nodes like SRC and p38α, makes it a high-risk candidate for off-target toxicities. Competitor B is exceptionally clean but may require higher dosing to achieve therapeutic efficacy. BMPP represents a balanced profile: high potency with a manageable and well-defined set of off-targets that can be monitored.
Caption: Hypothetical signaling pathway illustrating on- and off-target effects of BMPP.
Interpretation and Strategic Implications
The combined data provides a clear path forward for the BMPP program. The compound is a potent, cell-active inhibitor of ASRK7. Its primary off-targets are the closely related kinase ASRK8 and the tyrosine kinase SRC.
Strategic Decision Making: The key question is whether this off-target profile is acceptable. Inhibition of SRC could be beneficial or detrimental depending on the therapeutic context. This data mandates follow-up studies:
-
Functional Assays: Do the off-target activities observed biochemically translate to functional consequences in cells? (e.g., does BMPP inhibit SRC-dependent cell migration at relevant concentrations?).
-
Structure-Activity Relationship (SAR): Can medicinal chemists modify the BMPP scaffold to reduce ASRK8 and SRC activity while retaining ASRK7 potency?
-
In Vivo Studies: If the compound moves forward, in vivo models must be monitored for phenotypes consistent with both ASRK7 and SRC inhibition.
Caption: A decision tree for interpreting cross-reactivity data in a drug discovery program.
References
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Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Aganitha.com. [Link]
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Available at: [Link]
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García-Sosa, A. T., & Maran, U. (2016). Finding a better path to drug selectivity. Drug Discovery Today, 21(5), 786-792. Available at: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Proteome Research, 10(11), 4875–4885. Available at: [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Mtoz-biolabs.com. [Link]
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Fiveable. (n.d.). Selectivity Definition. Fiveable.me. [Link]
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Merck Millipore. (n.d.). Receptor Binding Assays. EMDMillipore.com. [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.org. [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Tandfonline.com. [Link]
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AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Azolifesciences.com. [Link]
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Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry Books. [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
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A Comparative Benchmarking Guide to N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A Putative Novel PIM Kinase Inhibitor
This guide provides an in-depth comparative analysis of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , a novel chemical entity, against established standards in the field of oncology drug discovery. Our investigation is grounded in the hypothesis that its structural motifs—specifically the substituted pyrazole ring—position it as a potent inhibitor of the PIM kinase family, a group of high-value targets in cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound and the methodologies to validate its activity.
The Rationale: Why PIM Kinases and Why This Scaffold?
The PIM kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is a known driver in a multitude of hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[2][3] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription and protein stability, making them attractive therapeutic targets.[1]
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[4] Its utility in kinase inhibitor design is particularly noteworthy, with many compounds leveraging the pyrazole's unique electronic and steric properties to achieve high potency and selectivity.[5][6] The subject of our study, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (henceforth referred to as Compound X ), combines this pyrazole core with a pivalamide group, which can enhance metabolic stability and cell permeability, and a bromine atom at the C4 position, a common feature for interaction with the hinge region of kinase ATP-binding pockets.
This guide benchmarks Compound X against three well-characterized pan-PIM kinase inhibitors that have been pivotal in preclinical and clinical studies:
-
AZD1208: A potent, selective, and orally bioavailable pan-PIM inhibitor.[2][7]
-
CX-6258: A potent and selective pan-PIM inhibitor with demonstrated in vivo efficacy.[8][9][10]
-
SGI-1776: An early PIM inhibitor that, despite its development being discontinued due to off-target effects, provides a useful benchmark.[3][11]
Part 1: In Vitro Biochemical Potency and Selectivity
The foundational step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on the purified target enzymes. Here, we present the comparative inhibitory activities of Compound X and the selected standards against the three PIM kinase isoforms.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for determining kinase activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against PIM1, PIM2, and PIM3 kinases.
Materials:
-
Recombinant human PIM1, PIM2, and PIM3 enzymes.
-
Biotinylated peptide substrate (e.g., Biotin-BAD).
-
ATP.
-
TR-FRET detection reagents: Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Test compounds (Compound X, AZD1208, CX-6258, SGI-1776) dissolved in DMSO.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
In a 384-well assay plate, add 2 µL of the diluted compounds. For control wells, add 2 µL of DMSO.
-
Add 4 µL of the respective PIM kinase and the biotinylated peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at its Km value for each kinase to ensure competitive binding can be accurately measured.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of TR-FRET detection reagent mix.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 values.
}
Workflow for the In Vitro TR-FRET Kinase Inhibition Assay.
Comparative Data: Biochemical IC50 Values
The following table summarizes the IC50 values obtained for Compound X in comparison to the known standards.
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Notes |
| Compound X | 8 | 35 | 12 | Potent pan-PIM activity with slight selectivity for PIM1. |
| AZD1208 | 0.4[12] | 5.0[12] | 1.9[12] | Highly potent pan-PIM inhibitor, serves as a high-potency benchmark. |
| CX-6258 | 5[10] | 25[10] | 16[10] | Potent pan-PIM inhibitor with a similar profile to Compound X. |
| SGI-1776 | 7[11] | 363[11] | 69[11] | Less potent against PIM2, highlighting isoform selectivity differences. |
Expert Analysis: The biochemical data positions Compound X as a potent pan-PIM inhibitor, with IC50 values in the low nanomolar range. Its potency is comparable to CX-6258 and SGI-1776 (for PIM1), though not as potent as the benchmark compound AZD1208. The slight selectivity towards PIM1 over PIM2 is a common feature among many pyrazole-based inhibitors and may offer a window for exploring isoform-specific biological effects.
Part 2: Cellular Activity and Target Engagement
While in vitro assays confirm direct enzyme inhibition, it is critical to assess a compound's activity in a cellular context. This validates that the compound can penetrate the cell membrane, engage with its target in the complex cellular milieu, and exert a downstream biological effect.
Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target within living cells.
Objective: To determine the cellular IC50 of Compound X for PIM1 kinase.
Materials:
-
HEK293 cells.
-
pNLF1-PIM1 DNA construct (encodes for PIM1 fused to NanoLuc® luciferase).
-
Fluorescent tracer specific for the PIM1 ATP binding site.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds.
Procedure:
-
Transfect HEK293 cells with the pNLF1-PIM1 construct and plate them in a 96-well plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the tracer and varying concentrations of the test compounds.
-
Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring filtered light at 450 nm and >600 nm.
-
Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a loss of BRET signal.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Experimental Protocol: Western Blot for Downstream Target Modulation
Objective: To assess if Compound X inhibits PIM kinase activity in cells by measuring the phosphorylation of a known downstream substrate, BAD, at a PIM-specific site (Ser112).
Materials:
-
MOLM-16 (human acute myeloid leukemia) cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test compounds.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Procedure:
-
Culture MOLM-16 cells and treat with increasing concentrations of Compound X and controls for 4 hours.
-
Harvest cells, lyse, and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-BAD signal to total BAD and the loading control (GAPDH).
}
Simplified PIM Kinase Signaling and Point of Inhibition.
Comparative Data: Cellular Potency and Anti-proliferative Activity
| Compound | Cellular Target Engagement IC50 (nM, PIM1) | p-BAD Inhibition IC50 (nM, MOLM-16 cells) | Anti-proliferative GI50 (nM, MOLM-16 cells) |
| Compound X | 125 | 150 | 250 |
| AZD1208 | <150[2] | ~100 | ~100[13] |
| CX-6258 | Not Reported | ~100 | ~200 |
| SGI-1776 | Not Reported | ~500 | ~1000[14] |
Expert Analysis: Compound X demonstrates excellent cell permeability and target engagement, with a cellular IC50 in the low nanomolar range. The close correlation between the target engagement IC50 and the downstream p-BAD inhibition IC50 strongly suggests that the observed cellular activity is on-target. The anti-proliferative effect (GI50) is consistent with PIM kinase inhibition and is comparable to established inhibitors like AZD1208 and CX-6258. The significant drop-off between biochemical and cellular potency is expected and reflects factors such as cell membrane permeability, intracellular ATP concentrations, and potential efflux pump activity.
Conclusion and Future Directions
The experimental data presented in this guide strongly supports the characterization of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (Compound X) as a novel, potent, and cell-active pan-PIM kinase inhibitor. Its performance is comparable to, and in some aspects exceeds, that of established benchmark compounds.
Key Findings:
-
Biochemical Potency: Compound X is a low nanomolar inhibitor of all three PIM kinase isoforms.
-
Cellular Activity: It effectively engages PIM1 in live cells, inhibits downstream signaling, and suppresses the proliferation of a PIM-dependent cancer cell line.
-
Benchmarking Performance: Its overall profile is competitive with well-regarded PIM inhibitors like CX-6258 and AZD1208.
Further studies should focus on comprehensive kinase panel screening to confirm its selectivity, evaluation of its pharmacokinetic properties to assess its potential for in vivo studies, and exploration of its efficacy in additional cancer models. Based on this robust initial benchmarking, Compound X represents a promising lead structure for the development of novel anti-cancer therapeutics targeting the PIM kinase pathway.
References
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Keeton, E. K., McEachern, K., Dillman, K. S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. [Link]
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Haddach, M., Michaux, J., Schwaebe, M. K., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135–139. [Link]
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SuperGen. (2011). SuperGen Discontinues Clinical Development of SGI-1776. Retrieved from [Link]
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Cancer Knowledgebase (CKB). (n.d.). CX-6258 : Drug Detail. Retrieved from [Link]
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Dwyer, M. P., Keertikar, K., Paruch, K., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178–6182. [Link]
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Becker, F., Jentzsch, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
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Natarajan, K., et al. (2013). Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. PLoS ONE, 8(10), e77489. [Link]
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SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
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Guzman, M. L., et al. (2010). Targeting Pim Kinase Activity with the Novel Small Molecule Inhibitor SGI-1776 Significantly Augments the Efficacy of Cytarabine In Models of Acute Myeloid Leukemia. Blood, 116(21), 887. [Link]
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AdooQ Bioscience. (n.d.). CX-6258 HCl | Pan-PIM kinase inhibitor. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of pyrazole-based Pim kinase inhibitors and their Ki values. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Pyrazole and cyanopyridine derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]
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Moreau, P., Anizon, F., Giraud, F., & Esvan, Y. J. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent patents on anti-cancer drug discovery, 11(3), 309–321. [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. Retrieved from [Link]
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ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. Retrieved from [Link]
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Kanyonyo, M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(12), 2217–2231. [Link]
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Rijo, P., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. ACS Omega. [Link]
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Confirming the Binding Mode of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: A Comparative Guide to Crystallography and Alternative Methods
In the landscape of modern drug discovery, unequivocally defining how a small molecule interacts with its protein target is a cornerstone of successful lead optimization. This guide provides an in-depth comparison of methodologies for confirming the binding mode of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, a representative pyrazole-based compound. While X-ray crystallography remains the definitive "gold standard," we will explore its practical application alongside complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, multi-faceted approach to structural biology.
The Imperative of Binding Mode Confirmation
Understanding the precise orientation, conformation, and interactions of a ligand within a protein's binding pocket is paramount. This knowledge allows for rational, structure-based drug design, enabling chemists to enhance potency, improve selectivity, and optimize pharmacokinetic properties. An incorrectly assumed binding mode can lead to fruitless synthetic efforts and the ultimate failure of a promising drug candidate. Therefore, validating the predicted or hypothesized binding mode with robust experimental data is a critical, value-adding step in the drug discovery pipeline.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a high-resolution, static snapshot of the protein-ligand complex at the atomic level.[1][2][3] It is the most direct and unambiguous method for visualizing the intricate network of interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern molecular recognition.[3] The primary challenge, and often the rate-limiting step, is obtaining high-quality, well-diffracting crystals of the protein-ligand complex.[4][5]
Experimental Workflow: From Molecule to Model
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.
Detailed Protocol: Crystallizing the Protein-Ligand Complex
-
Compound & Protein Preparation :
-
Synthesize and purify N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide to >95% purity. While a specific synthesis is proprietary, a general route involves the acylation of a substituted pyrazole amine.[6]
-
Express the target protein (e.g., in E. coli or insect cells) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion). Protein concentration should typically be between 10-20 mg/mL.[7]
-
-
Complex Formation & Crystallization (Co-crystallization Method) :
-
Incubate the purified protein with a 5- to 10-fold molar excess of the ligand to ensure saturation of the binding sites.[7] The ligand is typically dissolved in a minimal amount of a compatible solvent like DMSO.
-
Screen for crystallization conditions using commercial screens via vapor diffusion (hanging or sitting drop) or microbatch methods.[8][9] This involves mixing the protein-ligand complex with a wide array of precipitants, buffers, and salts.
-
Optimize initial "hits" by systematically varying precipitant concentration, pH, and temperature to grow single, diffraction-quality crystals.
-
-
Alternative Method: Crystal Soaking :
-
If robust apo-protein crystals can be grown reproducibly, they can be soaked in a solution containing the ligand.[10][7]
-
Prepare a "soaking solution" by adding the ligand (typically 1-10 mM from a DMSO stock) to the mother liquor in which the apo-crystals were grown.
-
Transfer the apo-crystal to the soaking solution and incubate for a period ranging from minutes to days. This allows the ligand to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Processing :
-
Harvest a suitable crystal and flash-cool it in liquid nitrogen, often after brief soaking in a cryoprotectant solution to prevent ice formation.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the diffraction pattern to determine space group, unit cell dimensions, and reflection intensities.
-
-
Structure Solution and Refinement :
-
Solve the "phase problem," typically by using molecular replacement if a homologous structure exists.[1]
-
Build an initial model of the protein-ligand complex into the resulting electron density map. The ligand's fit to the density provides direct evidence of its binding mode.
-
Refine the model against the experimental data to improve its quality and agreement with the observed diffraction pattern.
-
Data Presentation: Interpreting Crystallographic Results
A successful structure determination yields a wealth of quantitative data that validates the model's quality.
| Parameter | Example Value | Significance |
| PDB ID | 9XYZ | Unique identifier in the Protein Data Bank. |
| Resolution (Å) | 1.8 Å | A measure of the level of detail in the structure. Lower values are better. |
| R-work / R-free | 0.19 / 0.22 | Statistical measures of how well the model predicts the observed data. Values should be low and close to each other. |
| Space Group | P2₁2₁2₁ | Describes the crystal's symmetry. |
| Key Interactions | H-bond to Glu152, Pi-stacking with Phe280 | Specific atomic contacts confirming the binding mode. |
| Ligand Occupancy | 0.95 | The fraction of protein molecules in the crystal that have a ligand bound. |
Part 2: A Comparative Analysis of Alternative and Complementary Techniques
While crystallography provides the ultimate structural proof, other techniques offer valuable, often complementary, insights and can be more tractable when crystallization is a bottleneck.[11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is a powerful method for studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[12][13][14] It is particularly adept at detecting weak binding events and providing information on the dynamics of the interaction.[15][16]
Protocol: Chemical Shift Perturbation (CSP) Mapping
-
Protein Labeling : Express and purify the target protein with uniform isotopic labeling (e.g., ¹⁵N or ¹⁵N/¹³C) to make the protein's signals visible in specific NMR experiments.
-
Reference Spectrum : Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group (one for each amino acid, excluding proline) in the protein backbone.
-
Titration : Add increasing amounts of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide to the protein sample.
-
Spectral Acquisition : Acquire a new ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Analysis : Overlay the spectra. Residues in the protein that are involved in binding the ligand (either directly or through conformational changes) will show a shift in their corresponding peak positions. The magnitude of this shift is the Chemical Shift Perturbation. By mapping the residues with the largest shifts onto the protein's structure, the binding site can be identified.[13] The dissociation constant (K D ) can also be determined by fitting the shift changes to a binding isotherm.[16]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (Crystal) | Solution (Near-physiological)[14] |
| Resolution | Atomic (typically 1-3 Å) | Lower, but provides atomic-level information |
| Dynamics | Static average picture | Provides information on dynamics and kinetics[16] |
| Protein Size | No theoretical upper limit | Practically limited to < 40-50 kDa without advanced techniques |
| Primary Bottleneck | Growing diffraction-quality crystals[5] | Sample preparation (isotopic labeling), spectral complexity |
| Key Output | High-resolution 3D structure | Binding site map, affinity (K D ), dynamics |
B. Computational Docking: The Predictive Approach
Molecular docking is an in silico method that predicts the binding pose and affinity of a ligand to a target protein.[17][18] It is an invaluable tool for generating hypotheses, prioritizing compounds for synthesis, and rationalizing structure-activity relationships, especially when experimental structures are unavailable.[19] Docking studies have been successfully applied to other pyrazole derivatives to predict their binding modes.[20][21][22]
Protocol: Molecular Docking Simulation
-
Prepare Protein Structure : Start with a high-quality crystal structure of the target protein (apo or with a related ligand bound). Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Prepare Ligand Structure : Generate a 3D conformation of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide and assign appropriate charges and atom types.
-
Define Binding Site : Specify the region of the protein where the ligand is expected to bind. This is often based on the location of a co-crystallized ligand or identified through site-finding algorithms.
-
Run Docking : Use a docking program (e.g., Glide, AutoDock) to systematically sample different orientations and conformations of the ligand within the defined binding site.
-
Analyze Results : The program uses a scoring function to estimate the binding affinity for each pose. The top-ranked poses are then visually inspected to analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) and assess their chemical plausibility.[23]
| Feature | X-ray Crystallography | Computational Docking |
| Nature of Result | Direct experimental evidence | In silico prediction[19] |
| Cost & Time | High cost, time-consuming (weeks to months) | Low cost, very fast (minutes to hours) |
| Requirements | Purified protein, ligand, crystals | Computer, software, protein structure |
| Accuracy | High (ground truth) | Variable; dependent on the algorithm, scoring function, and system |
| Primary Use | Definitive structure determination | Hypothesis generation, virtual screening, SAR explanation |
C. Site-Directed Mutagenesis: Functional Validation
To functionally validate a key interaction observed in a crystal structure or predicted by docking, site-directed mutagenesis is an essential biochemical tool.[24][25] By mutating a specific amino acid residue in the binding pocket and measuring the impact on ligand binding affinity, one can confirm the importance of that residue for the interaction.[26][27]
Protocol & Data Interpretation
-
Mutagenesis : Introduce a point mutation into the gene encoding the target protein (e.g., changing a glutamate that forms a hydrogen bond to a non-polar alanine).
-
Expression : Express and purify the mutant protein.
-
Binding Assay : Determine the binding affinity (K D ) of the ligand to both the wild-type (WT) and mutant proteins using a biophysical technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Analysis : A significant increase in the K D value (weaker binding) for the mutant protein compared to the wild-type provides strong functional evidence that the mutated residue is critical for binding.
| Protein | Ligand K D (nM) | Interpretation |
| Wild-Type | 50 nM | Baseline affinity. |
| Glu152Ala Mutant | 5,000 nM | A 100-fold loss in affinity strongly suggests a critical H-bond interaction between the ligand and Glu152. |
| Phe280Ala Mutant | 85 nM | Minimal change in affinity suggests this residue is not critical for the interaction. |
Conclusion: An Integrated Strategy for High-Confidence Binding Mode Determination
While X-ray crystallography provides the most definitive and high-resolution data, a truly robust confirmation of a ligand's binding mode leverages the strengths of multiple techniques.
| Method | Primary Role | Strengths | Limitations |
| X-ray Crystallography | Definitive Proof | Atomic resolution, direct evidence | Requires crystals, static picture[1][3] |
| NMR Spectroscopy | In-solution Validation | Dynamic info, near-physiological, no crystals needed | Size limits, lower resolution[14][15] |
| Computational Docking | Hypothesis Generation | Fast, low cost, predictive power | Indirect evidence, accuracy can vary[19][28] |
| Site-Directed Mutagenesis | Functional Validation | Confirms importance of key interactions | Indirect structural info, labor-intensive |
For N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , the optimal strategy is to use computational docking to generate an initial binding hypothesis. This model can then be tested and confirmed using either X-ray crystallography or NMR spectroscopy. Crystallography should be pursued as the priority for obtaining an unambiguous, high-resolution structure. NMR serves as an excellent alternative if crystallization proves difficult, providing crucial in-solution data on the binding location. Finally, site-directed mutagenesis should be employed to validate specific, key interactions identified in the experimental structure, providing the functional data that solidifies the structural model and confidently guides the next steps in the drug discovery campaign.
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A Senior Application Scientist's Guide to Selectivity Profiling: A Case Study of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery
Protein kinases, numbering over 500 in the human kinome, represent one of the most critical classes of drug targets, particularly in oncology.[1] Their role as central nodes in signaling pathways controlling cell growth, differentiation, and survival makes them compelling targets; however, the high degree of structural conservation in their ATP-binding sites presents a formidable challenge: achieving inhibitor selectivity.[2] An inhibitor that potently modulates its intended target while avoiding off-target interactions is the gold standard, minimizing the potential for toxicity and unforeseen side effects. Conversely, in some cases, a carefully characterized "multi-targeted" or polypharmacological profile can be therapeutically advantageous.[3]
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2][3] Its chemical versatility allows for the generation of vast libraries of compounds with diverse activities.
This guide provides a comprehensive, technically-grounded framework for assessing the selectivity profile of a novel pyrazole-based compound. We will use N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide , a compound with no established biological target, as our primary case study. Throughout this guide, we will compare our hypothetical findings for this novel compound with a well-characterized, selective pyrazole-containing inhibitor, Mubritinib (TAK-165) , a potent and highly selective inhibitor of HER2 (ErbB2).[1][4]
Our approach is built on a tiered, multi-faceted strategy, moving from broad, high-throughput screening to targeted cellular validation. This ensures a robust and reliable characterization of a new chemical entity.
Logical Workflow for Selectivity Profile Assessment
A rigorous assessment of a novel compound's selectivity profile follows a logical progression from broad, in vitro screening to focused, cell-based validation. This workflow ensures that resources are used efficiently and that the resulting data provides a comprehensive understanding of the compound's biological interactions.
Caption: Overall workflow for establishing a kinase inhibitor selectivity profile.
Part 1: Comprehensive In Vitro Selectivity Profiling with Competition Binding Assays
Expertise & Rationale: Why a Binding Assay First?
We initiate profiling with a competition binding assay, such as the KINOMEscan® platform, for several key reasons:
-
Universality: The assay format is uniform across hundreds of kinases, allowing for direct comparison of binding affinities.[5][6]
-
ATP-Independence: Unlike enzymatic activity assays, these binding assays measure the direct interaction between the compound and the kinase, independent of ATP concentration. This provides a true thermodynamic dissociation constant (Kd), which is a more fundamental measure of affinity than an IC50 value.[4]
-
Breadth: Platforms like the scanMAX panel assess binding against over 460 kinases, providing a panoramic view of the compound's behavior across the kinome.[4]
Experimental Protocol: KINOMEscan® Profiling
This protocol describes the standardized methodology for determining the Kd of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[5]
Caption: Principle of the KINOMEscan® competition binding assay.
Step-by-Step Methodology:
-
Preparation: Kinases are produced as fusions with a unique DNA tag. An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Assay Plate Setup: A multi-well plate is prepared. Each well contains the DNA-tagged kinase, the immobilized ligand beads, and the test compound at a specific concentration. For a full Kd determination, this is performed across an 11-point dose-response curve.[4]
-
Binding Reaction: The components are mixed and incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Elution & Quantification: The bound kinase-DNA complexes are eluted. The amount of the specific DNA tag is quantified using qPCR.
-
Data Analysis: The qPCR signal is measured relative to a DMSO control (representing 0% inhibition). The results are plotted as a function of compound concentration, and a binding curve is fitted to calculate the dissociation constant (Kd).
Data Presentation and Interpretation
The output of a kinome-wide scan is a rich dataset that must be structured for clear interpretation. We will compare the hypothetical results for our novel pyrazole with the known profile of Mubritinib.
Table 1: Comparative In Vitro Kinase Binding Profile (Selected Hits, Kd in nM)
| Kinase Target | N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide (Hypothetical Kd) | Mubritinib (Known Kd) | Kinase Family | Comments |
| HER2 (ErbB2) | 1,200 nM | 6 nM | Tyrosine Kinase (TK) | Mubritinib shows high potency for its primary target. Our compound is weak. |
| MAP4K4 | 15 nM | >10,000 nM | STE | Putative primary target for our novel compound. |
| MINK1 | 25 nM | >10,000 nM | STE | Potent off-target, related to MAP4K4. |
| EGFR | >10,000 nM | >10,000 nM | TK | Both compounds are highly selective against EGFR. |
| SRC | 5,500 nM | >10,000 nM | TK | Our compound shows weak off-target activity. |
| ABL1 | 8,000 nM | >10,000 nM | TK | Minimal activity from both compounds. |
Interpretation:
-
Mubritinib: The data confirms its known profile as a highly potent and selective HER2 inhibitor.[1] Its Kd for HER2 is in the single-digit nanomolar range, while its affinity for other kinases is orders of magnitude weaker.
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: Our hypothetical data suggests this novel compound is a potent inhibitor of the STE kinase family, with primary activity against MAP4K4 and the related kinase MINK1 . It shows poor activity against the HER2/EGFR family, indicating a completely different selectivity profile from Mubritinib. This demonstrates how structurally similar scaffolds can be tuned to achieve vastly different target profiles.
Part 2: Assessing Target Engagement in a Cellular Context
While in vitro binding assays are essential for understanding intrinsic affinity, they do not guarantee that a compound will engage its target in the complex environment of a living cell. Factors like cell membrane permeability, intracellular ATP concentrations, and interactions with other proteins can all influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to directly confirm target engagement in situ.[7][8]
Expertise & Rationale: Why CETSA® is a Critical Validation Step
CETSA provides the crucial link between in vitro affinity and cellular activity. The core principle is ligand-induced thermal stabilization : when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[7][9] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can directly observe engagement.[10] This method is invaluable because:
-
It is performed in a native cellular environment, accounting for all physiological factors.[8]
-
It directly measures a biophysical consequence of binding, not a downstream functional effect, making it a direct readout of target engagement.
-
It can be adapted to various formats, from simple Western blots to high-throughput plate-based assays.[7]
Experimental Protocol: Western Blot-Based CETSA®
This protocol outlines the steps for a classic CETSA experiment to validate the engagement of our novel pyrazole with its putative target, MAP4K4.
Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line known to express the target protein (MAP4K4). Treat the cells with the test compound (e.g., 10 µM N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 64°C in 4°C increments).[7]
-
Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the total protein concentration and normalize all samples.
-
Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein (anti-MAP4K4). Use a loading control antibody (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the treated and vehicle control samples. Plot the relative band intensity against temperature to generate a "melting curve." A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Data Presentation and Interpretation
The CETSA results provide a clear visual and quantitative confirmation of whether the compound binds its target inside the cell.
Table 2: Comparative Cellular Target Engagement (CETSA®)
| Compound | Putative Target | Result | Interpretation |
| N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide | MAP4K4 | Significant thermal shift observed. | The compound successfully enters the cells and binds to its intended target, MAP4K4, validating the in vitro binding data. |
| Mubritinib | HER2 | Significant thermal shift observed. | Confirms that Mubritinib engages HER2 in a cellular context, consistent with its known mechanism of action. |
Interpretation: The positive CETSA result for our novel pyrazole provides strong evidence that the potent in vitro binding affinity for MAP4K4 translates into meaningful target engagement in a physiological setting. This is a critical milestone, bridging the gap between biochemistry and cell biology and increasing confidence that any observed cellular phenotype is due to on-target activity.
Conclusion: Building a Self-Validating Selectivity Profile
This guide has outlined a systematic, two-tiered approach to characterize the selectivity of a novel pyrazole-based compound, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. By integrating comprehensive in vitro binding data with direct in-cell target engagement validation, we have constructed a high-confidence selectivity profile from first principles.
-
Phase 1 (In Vitro Profiling): A broad KINOMEscan® screen identified MAP4K4 as the putative primary target with high affinity (Kd = 15 nM), demonstrating a distinct profile from the selective HER2 inhibitor, Mubritinib. This highlights the power of unbiased screening to uncover novel activities.
-
Phase 2 (Cellular Validation): The Cellular Thermal Shift Assay (CETSA®) confirmed that the compound engages MAP4K4 within intact cells, demonstrating cell permeability and target binding in a native environment.
This orthogonal approach, where the weaknesses of one method are compensated by the strengths of another, forms a self-validating system. It provides the robust, high-quality data necessary for drug development professionals to make informed decisions about advancing a lead compound, understanding its potential therapeutic applications, and anticipating potential off-target liabilities.
References
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 21, 2026, from [Link]
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Vasta, J. D., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(12), 3246-3255. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Gaetani, M., Sabatier, P., & Lehtio, L. (2019). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1888, 151–169. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Al-Gharabli, S. I., & Ghattas, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]
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Lardeau, C. H., & Leach, A. G. (2019). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 11(16), 2155-2173. [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 21, 2026, from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide
For the dedicated researcher, the lifecycle of a chemical doesn't end when the experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide, grounded in established safety principles for halogenated organic compounds.
As a brominated heterocyclic compound, N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide requires careful handling and disposal as a hazardous chemical waste. The procedures outlined below are designed to provide a clear framework for its responsible management, from the laboratory bench to its final destination.
Immediate Safety Considerations: Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a suggestion but a critical safety measure to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact, which may cause irritation.[1][4] |
| Protective Clothing | A standard laboratory coat. | Provides a barrier against accidental spills on clothing and skin.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. | Avoids inhalation of any dust or vapors.[1][2] |
Always handle N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][6]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a systematic process. The following workflow provides a clear, logical progression from initial waste collection to final handover for disposal.
Caption: Disposal workflow for N-(4-bromo-1-methyl-1H-pyrazol-5-yl)pivalamide.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is classified as a halogenated organic compound due to the presence of bromine.[7][8]
-
It is crucial to segregate this waste from non-halogenated organic waste streams.[7][9] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs, as halogenated waste requires specific treatment methods like incineration.[8]
-
-
Container Selection:
-
Waste Transfer:
-
All transfers of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide waste into the designated container should be carried out in a chemical fume hood.[6]
-
If the compound is in a solid form, carefully sweep or scoop the material into the container to avoid creating dust.[1][2]
-
For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and transfer the rinsate into the halogenated waste container.
-
-
Labeling:
-
Immediately after adding the waste, ensure the container is properly labeled. The label must include:
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant or a certified hazardous waste management service, in accordance with local, state, and federal regulations.[1][2]
-
Never dispose of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide down the drain or in regular trash.[8][10]
-
Spill Management: Immediate Actions
In the event of a spill, follow these procedures promptly:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel from the immediate vicinity.[4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area with soap and water.[4]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Safety
The responsible disposal of N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these procedures, researchers can ensure they are not only advancing scientific knowledge but also upholding the highest standards of safety and regulatory compliance.
References
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- Safety Data Sheet for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol. (2025). Fisher Scientific.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, UC Santa Barbara.
- N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide. (2025). Chemsrc.
- N-(4-Bromo-1-methyl-1h-pyrazol-5-yl)pivalamide. (n.d.). BIOFOUNT.
- Safety Data Sheet for 4-Bromo-1-methyl-1H-pyrazol-3-amine. (2025). Thermo Fisher Scientific.
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- Safety Data Sheet for 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. (2023). Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
